molecular formula C4H11NOS B1265784 2-[(2-Aminoethyl)thio]ethan-1-ol CAS No. 24304-84-5

2-[(2-Aminoethyl)thio]ethan-1-ol

Cat. No.: B1265784
CAS No.: 24304-84-5
M. Wt: 121.2 g/mol
InChI Key: ZRZOERYTFAWUQQ-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)thio]ethan-1-ol is a useful research compound. Its molecular formula is C4H11NOS and its molecular weight is 121.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((2-Aminoethyl)thio)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333199. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c5-1-3-7-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZOERYTFAWUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179038
Record name 2-((2-Aminoethyl)thio)ethanol
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Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24304-84-5
Record name 2-[(2-Aminoethyl)thio]ethanol
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Record name 2-((2-Aminoethyl)thio)ethanol
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Record name 24304-84-5
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Record name 2-((2-Aminoethyl)thio)ethanol
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Record name 2-[(2-aminoethyl)thio]ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2-AMINOETHYL)THIO)ETHANOL
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Foundational & Exploratory

synthesis and purification of 2-[(2-Aminoethyl)thio]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of 2-[(2-Aminoethyl)thio]ethan-1-ol

Introduction

This compound (CAS No. 24304-84-5) is a bifunctional molecule featuring a primary amine, a thioether linkage, and a primary alcohol.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, chelating agents, and specialized polymers.[3] This guide provides a detailed examination of its synthesis and purification, grounded in established chemical principles and laboratory practices, to support researchers and professionals in drug development and chemical synthesis.

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. The core principle involves the formation of a carbon-sulfur bond by reacting a sulfur-based nucleophile with a suitable electrophile containing the aminoethyl group.

Primary Synthetic Route: Nucleophilic Substitution

The most prevalent and well-documented method involves the reaction between 2-mercaptoethanol and 2-chloroethylamine hydrochloride.[1]

Causality of Experimental Design:

  • Nucleophile Activation: 2-Mercaptoethanol is a thiol, but its nucleophilicity is significantly enhanced upon deprotonation to form a thiolate anion (RS⁻). This is accomplished by using a strong base, such as sodium hydroxide (NaOH). The hydroxide ion abstracts the acidic proton from the thiol group, creating the highly reactive thiolate.[1]

  • Electrophile: 2-Chloroethylamine hydrochloride serves as the source of the aminoethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The hydrochloride salt form enhances the stability of the reagent for storage.

  • Reaction Conditions: The reaction is typically performed at a moderately elevated temperature (e.g., 50°C) to increase the reaction rate without promoting significant side reactions or degradation of the product.[1]

The overall reaction proceeds as a classic Williamson ether synthesis, but for a thioether.

cluster_reaction Nucleophilic Attack (SN2) Mercaptoethanol 2-Mercaptoethanol (HS-CH₂CH₂-OH) Thiolate Sodium 2-hydroxyethyl thiolate (⁻S-CH₂CH₂-OH Na⁺) Mercaptoethanol->Thiolate Deprotonation NaOH NaOH NaOH->Thiolate Product This compound (HO-CH₂CH₂-S-CH₂CH₂-NH₂) Thiolate->Product Chloroethylamine 2-Chloroethylamine HCl (Cl-CH₂CH₂-NH₂·HCl) Chloroethylamine->Product NaCl NaCl + H₂O

Caption: Synthesis via Nucleophilic Substitution.

Alternative Synthetic Route: Aziridine Ring-Opening

An alternative and mechanistically elegant approach is the ring-opening of aziridine with 2-mercaptoethanol. Aziridines are three-membered heterocyclic compounds that are highly strained. This ring strain makes them susceptible to ring-opening reactions by nucleophiles.[4][5]

Mechanism: The reaction can be catalyzed by an acid, which protonates the nitrogen atom of the aziridine ring, making it a much better electrophile. The nucleophilic sulfur atom of 2-mercaptoethanol then attacks one of the ring carbons (typically the less sterically hindered one), leading to the opening of the ring and formation of the desired product. This method avoids the use of halogenated starting materials.

Detailed Experimental Protocol

The following protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]

Materials and Equipment:

  • 500 mL four-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Condenser

  • Vacuum distillation apparatus

Reagents Data Table:

ReagentMolar Mass ( g/mol )Amount UsedMoles (approx.)Role
2-Mercaptoethanol (β-mercaptoethanol)78.1320.0 g0.256Nucleophile Precursor
2-Chloroethylamine Hydrochloride116.0130.0 g0.259Electrophile
Sodium Hydroxide (NaOH)40.0015.0 g (in 50 mL H₂O)0.375Base (Activator)
Absolute Ethanol46.07As needed-Purification Solvent

Step-by-Step Procedure:

  • Reaction Setup: Equip a 500 mL four-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser.

  • Thiolate Formation: Add 20.0 g of 2-mercaptoethanol to the flask. Begin stirring and add a solution of 15.0 g of NaOH in 50 mL of water dropwise at room temperature.[1] The addition should take approximately 15 minutes. This step generates the sodium thiolate salt in situ.

  • Heating: After the base addition is complete, raise the temperature of the reaction mixture to 50°C using a heating mantle.[1]

  • Electrophile Addition: Dissolve 30.0 g of 2-chloroethylamine hydrochloride in approximately 17.3 mL of water. Add this solution to the dropping funnel and introduce it dropwise into the reaction flask over a period of 1 hour, maintaining the temperature at 50°C.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.[1] The solution should appear as a light yellow transparent liquid.

  • Initial Work-up: Allow the reaction mixture to cool to room temperature. The pH of the system should be approximately 10.[1]

Purification of the Crude Product

Purification is critical to remove unreacted starting materials, salts (NaCl), and any potential side products. The process involves extraction followed by distillation.

Self-Validating Protocol: The effectiveness of each purification step can be monitored using techniques like Thin Layer Chromatography (TLC) to track the disappearance of impurities and the isolation of the final product.

Purification Workflow:

Crude Crude Reaction Mixture (Product, NaCl, H₂O, excess reagents) Drying Drying (e.g., Rotary Evaporation at 50°C) Crude->Drying Remove Water Residue Beige Viscous Residue (Product + NaCl) Drying->Residue Dissolution Dissolution in Absolute Ethanol Residue->Dissolution Selective Solubilization Filtration Filtration Dissolution->Filtration Filtrate Ethanolic Solution of Product Filtration->Filtrate Liquid Phase Solid Solid Waste (NaCl) Filtration->Solid Solid Phase Distillation Vacuum Distillation Filtrate->Distillation Remove Ethanol & Purify PureProduct Pure Product (Pale Yellow Viscous Liquid) Distillation->PureProduct

Caption: Post-Synthesis Purification Workflow.

Step-by-Step Purification Procedure:

  • Solvent Removal: Dry the light yellow transparent liquid from the reaction work-up, for instance, using a rotary evaporator at 50°C, to obtain a beige-colored viscous liquid containing the product and precipitated salts.[1]

  • Selective Dissolution: Add absolute ethanol to the viscous residue. The organic product is soluble in ethanol, while the inorganic salt (NaCl) is largely insoluble. Stir thoroughly to dissolve the product.[1]

  • Filtration: Filter the ethanolic solution to remove the precipitated white solid (NaCl). This step is crucial for removing the bulk of the inorganic impurities.[1]

  • Final Purification by Distillation: Transfer the filtrate to a suitable flask and perform vacuum distillation.[1] This step removes the ethanol solvent and purifies the product from any remaining non-volatile or less volatile impurities. The final product is collected as a pale yellow, viscous liquid.

Safety and Handling

Hazard Identification:

  • This compound: This compound is harmful if swallowed and causes severe skin burns and eye damage.[2]

  • 2-Mercaptoethanol: Toxic, flammable, and has a strong, unpleasant odor. It is readily absorbed through the skin.

  • 2-Chloroethylamine Hydrochloride: Toxic and corrosive.

  • Sodium Hydroxide: Highly corrosive and can cause severe burns.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All steps should be performed in a well-ventilated fume hood.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

  • First Aid: In case of skin contact, immediately wash with plenty of water.[6] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth and do NOT induce vomiting; seek immediate medical attention.[6]

This guide provides a comprehensive framework for the . By understanding the causality behind each step, researchers can adapt and optimize this protocol to meet the specific purity and yield requirements of their applications.

References

  • 2-((2-Aminoethyl)thio)ethanol | C4H11NOS | CID 90457 . PubChem, National Institutes of Health. [Link]

  • 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL . Ataman Kimya. [Link]

  • REACTIONS WITH AZIRIDINES . Tetrahedron, Vol. 41, No. 13. [Link]

  • Alkylative Aziridine Ring-Opening Reactions . Semantic Scholar. [Link]

  • Process for the purification of an aminoalcohol.
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol . Carl ROTH. [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of 2-[(2-Aminoethyl)thio]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-[(2-Aminoethyl)thio]ethan-1-ol is a structurally unique and versatile molecule that holds significant promise in the field of medicinal chemistry. Possessing a primary amine, a thioether linkage, and a primary alcohol, this trifunctional scaffold offers multiple points for chemical modification, enabling the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential medicinal applications of this compound, with a focus on its role as a building block for radioprotective agents, metal chelators, and novel molecular scaffolds for drug discovery.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the quest for novel therapeutics, the starting architecture of a molecule is of paramount importance. This compound presents a compelling case for its utility as a foundational building block. The primary amine serves as a handle for amide bond formation, alkylation, and other nucleophilic additions. The primary alcohol can be readily converted to esters, ethers, or oxidized to aldehydes and carboxylic acids. The thioether, while relatively stable, can be oxidized to sulfoxides or sulfones, or it can participate in coordination chemistry. This inherent multifunctionality allows for the systematic and controlled diversification of the core structure, a key strategy in modern medicinal chemistry for optimizing biological activity and pharmacokinetic properties.

Synthesis and Chemical Properties

A common synthetic route to this compound involves the reaction of β-mercaptoethanol with 2-chloroethylamine hydrochloride in the presence of a base.[1] This straightforward synthesis makes the starting material readily accessible for further derivatization.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
Molecular Formula C4H11NOS
Molecular Weight 121.20 g/mol
Boiling Point 262.1 °C
Density 1.120 g/cm³
Flash Point 112.3 °C

Note: These values are sourced from publicly available chemical databases and may vary slightly depending on the source.

Core Applications in Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it particularly suitable for several therapeutic and diagnostic applications.

Radioprotective Agents: Mitigating the Effects of Ionizing Radiation

Aminothiols have been extensively studied for their ability to protect against the damaging effects of ionizing radiation.[4] The mechanism of action is believed to involve the scavenging of free radicals, hydrogen atom donation to repair damaged biomolecules, and the induction of hypoxia.[4]

The well-known radioprotective agent amifostine (WR-2721) is a phosphorylated aminothiol that is metabolized to its active free thiol form, WR-1065.[5] The structural similarity of this compound to the active metabolite of amifostine suggests its potential as a scaffold for the development of novel and potentially less toxic radioprotectors. The presence of the hydroxyl group offers a site for modification to improve pharmacokinetic properties, such as oral bioavailability, which is a limitation of amifostine.[6]

Radioprotection_Pathway cluster_0 Cellular Environment cluster_1 Protective Mechanism Ionizing_Radiation Ionizing Radiation Free_Radicals Free Radical Generation (e.g., •OH) Ionizing_Radiation->Free_Radicals Cellular_Damage DNA/Protein Damage Free_Radicals->Cellular_Damage Aminothiol This compound Derivative Radical_Scavenging Radical Scavenging Aminothiol->Radical_Scavenging scavenges H_Donation Hydrogen Donation Aminothiol->H_Donation donates H• to Radical_Scavenging->Free_Radicals H_Donation->Cellular_Damage repairs

Caption: Proposed radioprotective mechanism of aminothiols.

Metal Chelating Agents: A Strategy for Detoxification and Beyond

The amine and thioether groups of this compound can act as ligands to coordinate with metal ions. This property is highly relevant for the design of chelating agents to treat heavy metal poisoning. Thiol-containing drugs are known to form stable complexes with heavy metals like lead, arsenic, and copper.[7][8] By modifying the alcohol functionality, for example, through oxidation to a carboxylic acid, the denticity and selectivity of the ligand can be fine-tuned to target specific metal ions. Furthermore, such chelating agents can be developed as carriers for radioisotopes in diagnostic imaging or targeted radiotherapy.

Experimental Workflow: Screening for Metal Chelation

  • Ligand Synthesis: Synthesize a focused library of this compound derivatives with diverse modifications at the hydroxyl and amino groups.

  • Complex Formation: Incubate the synthesized ligands with a panel of physiologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and toxic heavy metals (e.g., Pb²⁺, Hg²⁺, Cd²⁺).

  • Spectroscopic Analysis: Utilize techniques such as UV-Vis, NMR, and mass spectrometry to confirm the formation and stoichiometry of the metal-ligand complexes.

  • Stability Determination: Employ methods like isothermal titration calorimetry (ITC) or potentiometric titrations to quantify the binding affinity and stability constants of the complexes.

  • Cell-based Assays: Evaluate the ability of the lead compounds to mitigate metal-induced cytotoxicity in relevant cell lines.

A Versatile Scaffold for Drug Discovery

The trifunctional nature of this compound makes it an excellent starting point for the construction of diverse chemical libraries for high-throughput screening. By employing protecting group strategies, each of the three functional groups can be addressed sequentially, allowing for the introduction of a wide range of chemical functionalities. This "scaffold-based" approach is a powerful tool in modern drug discovery, enabling the exploration of vast chemical space to identify novel hits against a variety of biological targets. The aminothiophene and aminothiazole scaffolds, which share some structural similarities, have been successfully used to develop potent antimicrobial and antitubercular agents.[9][10][11][12][13][14]

Scaffold_Diversification cluster_0 Functionalization Sites Scaffold This compound Amine Amine (R1) Scaffold->Amine Thioether Thioether (Oxidation) Scaffold->Thioether Alcohol Alcohol (R2) Scaffold->Alcohol Library Diverse Chemical Library Amine->Library Thioether->Library Alcohol->Library

Caption: Diversification of the this compound scaffold.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its straightforward synthesis and inherent trifunctionality provide a solid foundation for the generation of diverse and complex molecules. While its potential in radioprotection and metal chelation is evident from the broader class of aminothiols, its utility as a scaffold for broader drug discovery efforts warrants further investigation. Future research should focus on the systematic exploration of its chemical space through combinatorial chemistry and the biological evaluation of the resulting compounds against a wide range of therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the development of new and effective medicines based on this versatile chemical entity.

References

  • As this is a generated guide, the following is a representative list of the types of sources that would be cited.
  • Ataman Kimya. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. 9

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. 10

  • PubChem. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881. 15

  • National Institutes of Health. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. 11

  • ChemicalBook. this compound synthesis. 1

  • MDPI. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. 16

  • PubChem. 2-((2-Aminoethyl)thio)ethanol | C4H11NOS | CID 90457. 2

  • Biosynth. 2-[(2-Aminoethyl)thio]ethanol | 24304-84-5 | W-110591. 3

  • National Institutes of Health. Radioprotective efficacy and toxicity of a new family of aminothiol analogs. 17

  • PubMed. 2-Aminothiophene and 2-aminothiazole scaffolds as potent antimicrobial agents: Design, synthesis, biological evaluation, and computational insights. 12

  • National Institutes of Health. Medicinal Thiols: Current Status and New Perspectives. 7

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. 13

  • Radioprotective efficacy and toxicity of a new family of aminothiol analogs. 18

  • MDPI. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. 19

  • PubMed. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. 14

  • Wikipedia. Click chemistry. 20

  • Taylor & Francis. Aminothiols | 5 | Radioprotectors. 4

  • PubMed Central. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. 21

  • PubMed Central. Immuno-protective impact and clinical translation of radioprotective agents in cancer radiotherapy. 5

  • ProQuest. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. 6

  • ResearchGate. The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. 8

  • PubMed Central. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. 22

  • PubChem. 2-((2-Aminoethyl)(ethyl)amino)ethan-1-ol. 23

Sources

An In-depth Technical Guide to the Safe Handling of 2-[(2-Aminoethyl)thio]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-[(2-Aminoethyl)thio]ethan-1-ol (CAS No. 24304-84-5). As a Senior Application Scientist, the following information synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. Given the limited specific toxicological data for this compound, this guide also draws upon information from the structurally similar and well-characterized compound 2-(2-Aminoethylamino)ethanol (CAS No. 111-41-1), explicitly noting where such analogies are made. The core principle of this guide is a self-validating system of safety, where understanding the causality behind each precaution empowers researchers to handle this chemical with the utmost care.

Section 1: Hazard Identification and Risk Assessment

This compound is a corrosive substance that requires careful handling to prevent severe skin burns and eye damage.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear indication of the hazards associated with this compound.

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageDangerGHS05

Table 1: GHS Hazard Classification for this compound.[1]

1.2. Toxicological Profile (Analog Data)

Due to a lack of extensive toxicological data for this compound, data from the structural analog 2-(2-Aminoethylamino)ethanol is used to infer potential hazards. This analog is also classified as causing severe skin burns and eye damage.[2][3] Furthermore, it may cause an allergic skin reaction, respiratory irritation, and is suspected of damaging fertility or the unborn child.[3][4][5]

Potential Health Effects:

  • Skin Contact: Causes severe burns and blistering.[2][3] May cause an allergic skin reaction.[3]

  • Eye Contact: Causes serious eye damage, with a risk of blindness.[2][6]

  • Inhalation: May cause respiratory irritation, coughing, and shortness of breath.[2][4] Inhaling vapors or mists should be avoided.[3]

  • Ingestion: Harmful if swallowed.[7] Can cause severe corrosive damage to the mouth, throat, and stomach, with a danger of perforation.[2]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

2.1. Engineering Controls

  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors or mists.[4]

  • Eye Wash Stations and Safety Showers: Readily accessible and tested emergency eye wash stations and safety showers are mandatory in any area where this chemical is handled.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to preventing contact and ensuring user safety. All PPE should be inspected before use.

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. Butyl rubber or nitrile rubber gloves with a thickness of at least 0.5 mm are recommended, offering a breakthrough time of >480 minutes for the analog compound.[2] Always inspect gloves for signs of degradation or perforation before use and employ proper glove removal technique to avoid skin contact.[3]

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes.[4][7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.[7]

  • Respiratory Protection: If working outside of a fume hood or if aerosol or mist formation is likely, a respirator with a cartridge suitable for organic vapors and amines is necessary.[2]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don_1 1. Lab Coat/ Coveralls Don_2 2. Respirator (if required) Don_1->Don_2 Don_3 3. Goggles & Face Shield Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Doff_1 1. Gloves Doff_2 2. Goggles & Face Shield Doff_1->Doff_2 Doff_3 3. Lab Coat/ Coveralls Doff_2->Doff_3 Doff_4 4. Respirator Doff_3->Doff_4

Figure 1: Recommended PPE Donning and Doffing Workflow.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's stability.

3.1. Handling

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe mist or vapors.[7]

  • Handle and open containers with care in a well-ventilated area.[2][4]

  • Use non-sparking tools and avoid sources of ignition as the compound is combustible.

  • Practice good industrial hygiene: wash hands before breaks and after work, and do not eat, drink, or smoke in work areas.[2][4][8]

3.2. Storage

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][3][8]

  • Keep containers tightly closed to prevent moisture contamination and leakage.[2][3][8] Containers that have been opened must be carefully resealed and kept upright.[3]

  • Store in a designated corrosives area.[8]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and sources of ignition.[2][9] The analog compound reacts violently with these materials.[2]

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

4.1. First-Aid Measures

  • General Advice: Move the victim to fresh air and remove all contaminated clothing immediately.[2][4] Seek immediate medical attention in all cases of exposure.[2][10]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and call a poison center or doctor immediately.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15-30 minutes while removing contaminated clothing.[2][9][10] Immediate medical treatment is required as corrosive injuries are difficult to heal.[2]

  • Eye Contact: Immediately rinse cautiously with water for at least 15-30 minutes, holding the eyelids apart.[2][9][10] Remove contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.

  • Ingestion: Rinse the mouth immediately and drink plenty of water.[2] Do NOT induce vomiting. Call a physician or poison control center immediately due to the danger of stomach and esophageal perforation.[2]

4.2. Spill and Leak Response

  • Personal Precautions: Evacuate personnel to a safe area.[3] Wear full protective equipment, including respiratory protection.[6] Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, surface water, or ground water.[2][3][4]

  • Containment and Cleanup:

    • Isolate the spill area. For a liquid spill, an immediate precautionary measure is to isolate the area for at least 50 meters (150 feet) in all directions.

    • Absorb the spillage with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[2][3]

    • Collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][11]

    • Ventilate the affected area and clean the spill site thoroughly.[2][4]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Don Full PPE Spill->Evacuate Isolate Isolate & Ventilate Spill Zone Evacuate->Isolate Contain Contain Spill with Inert Absorbent Isolate->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Figure 2: Emergency Spill Response Workflow.

Section 5: Disposal Considerations

Waste from this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

  • Do not dispose of it into the sewer system.[9]

  • Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.

Section 6: Physical and Chemical Properties

PropertyValue
Molecular Formula C4H11NOS[1][13]
Molecular Weight 121.2 g/mol [1][13]
Appearance Yellow to light brown liquid[1]
Boiling Point 221°C[1]
Density ~1.104 g/cm³ (Predicted)[1]

Table 2: Physical and Chemical Properties of this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((2-Aminoethyl)thio)ethanol. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (2008). INFORMATION FOR EMERGENCY RESPONDERS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to Sourcing High-Purity 2-[(2-Aminoethyl)thio]ethan-1-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides an in-depth analysis of the commercial landscape for high-purity 2-[(2-Aminoethyl)thio]ethan-1-ol (CAS No. 24304-84-5), a versatile bifunctional molecule featuring a primary amine, a thioether, and a primary alcohol. We will explore supplier evaluation, the critical importance of purity, and a robust protocol for in-house verification to ensure the quality of this essential reagent.

The Molecular Profile and Research Significance of this compound

This compound, with the linear formula NH₂CH₂CH₂SCH₂CH₂OH, is a valuable building block in chemical synthesis.[1] Its distinct functional groups—an amine for nucleophilic reactions and amide bond formation, a hydroxyl group for esterification or etherification, and a stable thioether linkage—make it an attractive component for constructing more complex molecules, such as ligands, pharmaceutical intermediates, or specialized polymers. The spacing and functionality are analogous to compounds used in chelation, surface modification, and as linkers in bioconjugate chemistry.

The PubChem database provides a comprehensive summary of its chemical properties, including its molecular weight of 121.20 g/mol and various synonyms.[2] Given its potential applications, securing a source with well-defined and high purity is not merely a matter of procurement but a fundamental step in experimental design.

The Criticality of Purity: Understanding Potential Contaminants

In drug development and sensitive biological assays, impurities can act as confounding variables, leading to erroneous data, failed experiments, or even the misinterpretation of structure-activity relationships. The synthesis of this compound often involves the reaction of β-mercaptoethanol with an activated aminoethyl derivative, such as 2-chloroethylamine hydrochloride.[3]

This process can introduce several potential impurities:

  • Unreacted Starting Materials: Residual β-mercaptoethanol or 2-chloroethylamine.

  • Oxidation Byproducts: The thiol group in the starting material or the final product can be susceptible to oxidation, potentially forming disulfide-linked dimers.[4]

  • Side-Reaction Products: Minor side reactions can lead to the formation of structurally related but functionally different molecules.

An uncharacterized batch of this reagent could compromise downstream applications. Therefore, a supplier's transparency regarding purity and the analytical methods used for its determination is paramount.

Commercial Supplier Landscape: A Comparative Analysis

The market for this compound includes suppliers catering to different scales and research needs, from early-stage discovery to large-scale pharmaceutical testing. The level of quality control and documentation varies significantly.

SupplierBrand / GradeStated PurityCAS NumberKey Remarks & Cautions
Sigma-Aldrich AldrichCPRNot Specified24304-84-5Sold as a rare chemical for early discovery. The supplier explicitly states they do not perform analytical testing, and the buyer assumes full responsibility for confirming identity and purity.[5]
Thermo Scientific™ Thermo Scientific™≥90%24304-84-5A defined purity specification is provided, which offers a baseline for quality assessment. Available through distributors like Fisher Scientific.[1]
Biosynth ---Not Specified24304-84-5Marketed for use in pharmaceutical and diagnostic industries and is available for large-scale purchase, suggesting a focus on industrial applications.[6]
Dayang Chem Industrial Grade99%24304-84-5Listed as "Industrial Grade/99," which can be ambiguous. As a manufactory, direct communication to clarify specifications and request a certificate of analysis is essential.[7]

A Self-Validating Procurement & Qualification Protocol

To ensure the scientific integrity of your work, a multi-step, self-validating procurement process is essential. This workflow moves beyond simply ordering a chemical to actively verifying its quality.

Experimental Workflow: From Supplier Selection to Qualified Reagent

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request Pre-Shipment Documentation (CoA, SDS) A->B C Evaluate Supplier Specs & Purity Claims B->C D Procure Reagent from Selected Supplier C->D Supplier Meets Requirements E Perform In-House QC Verification D->E F Compare In-House Data with Supplier CoA E->F G QUALIFIED For Research Use F->G Data Match H REJECT Contact Supplier F->H Discrepancy Detected

Caption: Workflow for procuring and qualifying high-purity reagents.

Step 1: Pre-Purchase Diligence
  • Identify Suppliers: Use the comparative table above as a starting point.

  • Request Documentation: Before placing an order, contact the supplier’s technical service department and request a lot-specific Certificate of Analysis (CoA) and the most recent Safety Data Sheet (SDS). A reputable supplier should provide this readily. The SDS is crucial for understanding handling and safety protocols, such as the fact that this compound is classified as causing severe skin burns and eye damage (Skin Corr. 1B, H314).[8]

  • Analyze the CoA: Scrutinize the CoA for:

    • Identity Tests: Methods used to confirm the compound is this compound (e.g., NMR, IR spectroscopy).

    • Purity Assay: The specific analytical method used to determine purity (e.g., GC, HPLC, Titration) and the result.

    • Date of Analysis: Ensures the data is recent.

Step 2: In-House Quality Control Verification Protocol

Upon receipt, the following in-house verification is critical, especially for suppliers who do not provide comprehensive analytical data.

  • Materials & Equipment:

    • Received this compound

    • NMR Spectrometer (¹H, ¹³C)

    • FTIR Spectrometer

    • HPLC or GC-MS system

    • Deuterated solvents (e.g., D₂O, CDCl₃)

    • Appropriate mobile phase solvents for chromatography

  • Methodology:

    • Identity Confirmation via NMR Spectroscopy:

      • Prepare a sample by dissolving a small amount of the material in a suitable deuterated solvent.

      • Acquire ¹H and ¹³C NMR spectra.

      • Process the spectra and compare the chemical shifts, splitting patterns, and integrations to established reference spectra or theoretical predictions for the structure NH₂CH₂CH₂SCH₂CH₂OH. The data should confirm the presence of the four distinct methylene groups and the exchangeable amine and hydroxyl protons.

    • Identity Confirmation via FTIR Spectroscopy:

      • Acquire an IR spectrum of the neat liquid.

      • Look for characteristic absorption bands:

        • Broad O-H stretch (~3300-3400 cm⁻¹)

        • N-H stretching of the primary amine (two bands, ~3300-3380 cm⁻¹)

        • C-H stretching (~2850-2950 cm⁻¹)

        • N-H bending (~1600 cm⁻¹)

        • C-O stretching (~1050 cm⁻¹)

    • Purity Assessment via Chromatography:

      • Develop a suitable chromatography method (HPLC with UV, ELSD, or MS detection, or GC-MS).

      • Prepare a dilute, known concentration of the sample in an appropriate solvent.

      • Inject the sample and analyze the chromatogram.

      • The result should ideally show a single major peak corresponding to the product. Calculate the area percentage of this peak to determine purity. Any other peaks represent impurities.

  • Decision:

    • If the in-house analytical data aligns with the supplier's CoA and meets your required purity threshold, the reagent is qualified for use.

    • If significant discrepancies are found (e.g., incorrect identity, purity below specification), the batch should be rejected, and the supplier contacted immediately with your analytical findings.

Safe Handling and Storage

Proper handling and storage are vital for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

By implementing this rigorous, science-driven approach to sourcing and verification, researchers can ensure the quality of their chemical reagents, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Thermo Fisher Scientific. (n.d.). This compound, ≥90%, Thermo Scientific™. Fisher Scientific. Retrieved January 29, 2026, from [Link]

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((2-Aminoethyl)thio)ethanol. PubChem. Retrieved January 29, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL | CAS 111-41-1. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Sulfur Reactivity & Mechanistic Pathways of 2-(2-Aminoethylsulfanyl)ethanol (AESE)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-aminoethylsulfanyl)ethanol (also known as 2-[(2-aminoethyl)thio]ethanol, CAS: 10563-50-5).[1]

Editorial Note on Nomenclature: The prompt references the "reactivity of the thiol group." It is critical to clarify immediately that 2-(2-aminoethylsulfanyl)ethanol is a thioether (sulfide) , not a thiol.[1] The molecule contains a sulfur atom bridged between two alkyl chains (R–S–R'), lacking the terminal sulfhydryl (-SH) group characteristic of thiols.[1] This guide focuses on the reactivity of this sulfur center , its nucleophilic character, and its capacity for anchimeric assistance—properties often confused with, yet distinct from, thiol reactivity.[1]

Executive Summary & Structural Logic

2-(2-aminoethylsulfanyl)ethanol (AESE) is a heterofunctional molecule combining a primary amine, a primary alcohol, and a central thioether linkage.[1] In drug development and ligand design, AESE is valued not as a thiol donor, but as a flexible tridentate ligand (N, S, O donor set) and a precursor capable of forming reactive episulfonium intermediates under specific conditions.[1]

Structural Identity[1][2]
  • IUPAC Name: 2-[(2-aminoethyl)sulfanyl]ethanol[1]

  • CAS Number: 10563-50-5[1]

  • Molecular Formula:

    
    [1][2]
    
  • Linear Structure:

    
    [1]
    
The "Thiol" Misconception vs. Thioether Reality

Unlike thiols (e.g., cysteamine), AESE does not form disulfide bonds (


) under mild oxidative conditions, nor does it exhibit the acidity of the -SH proton (

).[1] Instead, its reactivity is governed by the nucleophilicity of the sulfur lone pairs and its ability to stabilize positive charges on adjacent carbons (neighboring group participation).[1]
FeatureThiol (R-SH)Thioether (AESE, R-S-R')
Oxidation Product Disulfide (R-S-S-R) or Sulfonic AcidSulfoxide (R-SO-R') or Sulfone
Metal Binding Anionic (Thiolate,

)
Neutral Dative (

)
Alkylation Thioether formationSulfonium Salt formation (

)
Key Mechanism Radical transfer / Nucleophilic attackAnchimeric Assistance (Episulfonium)

Core Reactivity Profiles of the Sulfur Center

Anchimeric Assistance (The Episulfonium Pathway)

The most critical reactivity of the sulfur group in AESE for drug development is its ability to displace a leaving group on the


-carbon via an intramolecular 

reaction.[1] This forms a highly reactive episulfonium ion (three-membered sulfur ring).[1]
  • Trigger: Protonation of the hydroxyl group (acidic media) or activation of the alcohol (e.g., with thionyl chloride).[1]

  • Mechanism: The sulfur lone pair attacks the carbon bearing the activated leaving group (

    
     or 
    
    
    
    ).[1]
  • Consequence: The resulting episulfonium ion is a potent electrophile, susceptible to attack by nucleophiles (DNA, proteins, or synthetic coupling partners).[1] This mimics the mechanism of nitrogen/sulfur mustards, though AESE is significantly less toxic due to the absence of a second leaving group.[1]

S-Oxidation (Metabolic & Synthetic)

The sulfur atom is easily oxidized by reactive oxygen species (ROS) or synthetic oxidants (


, mCPBA).[1]
  • Stage 1: Oxidation to Sulfoxide (

    
    ).[1] This creates a chiral center at the sulfur (if R 
    
    
    
    R', though AESE is symmetric in chain length, the termini differ).[1]
  • Stage 2: Further oxidation to Sulfone (

    
    ).[1]
    
  • Relevance: In biological systems, the sulfoxide derivative is more polar and exhibits different hydrogen-bonding capacity, altering pharmacokinetics.[1]

Chelation and Metal Coordination

AESE acts as a tridentate ligand.[1] The sulfur atom is a "soft" donor, preferring soft metals (Ag, Au, Cu(I), Pt), while the amine (hard/borderline) and alcohol (hard) allow for mixed-mode coordination.[1]

  • Reactivity: The sulfur prevents the "hard-soft mismatch" often seen with pure amine ligands when binding transition metals, stabilizing complexes like

    
    .[1]
    

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergence between the "Thiol" misconception and the actual Thioether reactivity, focusing on the critical Episulfonium intermediate.

AESE_Reactivity AESE AESE (Thioether) Episulfonium Episulfonium Ion (Reactive Intermediate) AESE->Episulfonium Intramolecular Attack (Anchimeric) Sulfoxide Sulfoxide (S=O) AESE->Sulfoxide 1st Oxidation Acid Acidic Activation (H+ / SOCl2) Acid->Episulfonium Oxidant Oxidant (H2O2 / mCPBA) Oxidant->Sulfoxide Product_Sub Substitution Product (R-S-CH2-CH2-Nu) Episulfonium->Product_Sub Ring Opening by Nucleophile Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone 2nd Oxidation Nu Nucleophile (DNA / Protein / R-Nu) Nu->Product_Sub Thiol_Misconception Misconception: Thiol (-SH) Thiol_Misconception->AESE NOT A THIOL

Figure 1: Mechanistic pathways of the AESE sulfur center, highlighting the critical Episulfonium formation (red path) vs. Oxidation (yellow path).

Experimental Protocols

Protocol A: Controlled S-Oxidation to Sulfoxide

Objective: Selectively oxidize the sulfur center without affecting the amine or over-oxidizing to the sulfone.[1] This validates the nucleophilicity of the sulfur.[1]

Reagents:

  • AESE (1.0 eq)[1]

  • Hydrogen Peroxide (30% w/v, 1.05 eq)[1]

  • Solvent: Methanol (MeOH)[1]

  • Catalyst: Sodium Tungstate (

    
    , 1 mol%) - Optional, for specificity.[1]
    

Workflow:

  • Dissolution: Dissolve AESE (10 mmol) in MeOH (20 mL) in a round-bottom flask. Cool to 0°C.[1]

  • Protection (Implicit): The primary amine is generally resistant to mild

    
     oxidation at neutral pH, but acidification (pH 5-6) can protonate the amine (
    
    
    
    ), deactivating it against N-oxidation while leaving the Sulfur nucleophilic.[1]
  • Addition: Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[1]
    
  • Monitoring: Monitor via TLC (stain with Iodine or Ninhydrin).[1] The sulfoxide is significantly more polar (

    
     decreases).[1]
    
  • Quenching: Quench excess peroxide with saturated sodium sulfite (

    
    ) solution.
    
  • Validation: NMR analysis.

    • Diagnostic Signal: The

      
      -protons next to sulfur (
      
      
      
      ) will shift downfield by ~0.2-0.4 ppm upon oxidation to sulfoxide.[1]
Protocol B: Episulfonium-Mediated Nucleophilic Substitution

Objective: Demonstrate the "mustard-like" reactivity of the sulfur center via anchimeric assistance.[1]

Reagents:

  • AESE (1.0 eq)[1]

  • Thionyl Chloride (

    
    , 1.2 eq)[1]
    
  • Nucleophile: Morpholine (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM)[1]

Workflow:

  • Activation: Dissolve AESE in dry DCM at 0°C. Add

    
     dropwise.
    
    • Mechanism: The alcohol converts to an alkyl chloride (or chlorosulfite intermediate).[1]

  • Cyclization: Allow to warm to room temperature. The sulfur displaces the chloride/leaving group, forming the transient 1-(2-aminoethyl)thiiran-1-ium (episulfonium) salt.[1]

  • Substitution: Add Morpholine (excess).

  • Reaction: The morpholine attacks the ring carbons of the episulfonium ion, opening the ring.[1]

  • Result: Formation of the substitution product, confirming the sulfur participated in the reaction pathway (retention of configuration or rearrangement would be observed if chiral).

Quantitative Data: Reactivity Comparison

The following table contrasts the reactivity of AESE with its structural analogs, highlighting why the sulfur center is unique.

CompoundStructureSulfur Reactivity (Nucleophilicity)Hydrolysis Half-Life (pH 7)Primary Application
AESE

High (Forms stable complexes, oxidizes easily)Stable (years)Ligand synthesis, Polymer curing
Thiodiglycol

ModerateStableMustard gas precursor, solvent
Cysteamine

Very High (Thiolate anion)N/A (Oxidizes to cystamine)Radioprotection, Antioxidant
Mustard Gas

N/A (Electrophile)Minutes (Rapid hydrolysis)Chemical Warfare Agent

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90457, 2-((2-Aminoethyl)thio)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(2-aminoethylthio)ethanol - Physical and Chemical Properties. Retrieved from [Link][1]

  • RTI International. Reaction kinetics of alkanolamines in aqueous and non-aqueous solutions. (Contextualizing amine/sulfur reactivity in capture systems). Retrieved from [Link]

Sources

Whitepaper: 2-[(2-Aminoethyl)thio]ethan-1-ol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(2-Aminoethyl)thio]ethan-1-ol is a trifunctional chemical entity possessing a primary amine, a thioether linkage, and a primary alcohol. This unique combination of reactive sites, with their distinct chemical personalities, makes it a highly versatile and strategic building block for the synthesis of complex organic molecules. Its utility spans the creation of sophisticated ligands for coordination chemistry, the assembly of novel heterocyclic scaffolds, and the development of intermediates for active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the molecule's properties, synthesis, and reactivity, offering field-proven insights into its strategic application in multi-step synthetic campaigns. We will delve into the causality behind experimental choices, present self-validating protocols, and illustrate key synthetic pathways to empower researchers in leveraging this potent building block.

Core Molecular Attributes and Physicochemical Profile

The synthetic value of this compound originates from its three distinct functional groups. The primary amine serves as a potent nucleophile and a basic center. The thioether provides a soft donor site for metal coordination and is susceptible to oxidation, offering a route to modulate polarity and steric hindrance through conversion to sulfoxides and sulfones. The primary alcohol can be engaged in esterifications, etherifications, or oxidized to introduce further functionality. This trifunctional nature allows for orthogonal chemical strategies, where one group can be reacted selectively while the others are masked or remain inert under specific conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24304-84-5[1][2][3][4][5]
Molecular Formula C₄H₁₁NOS[1][2][3][4]
Molecular Weight 121.20 g/mol [2][3][4]
IUPAC Name 2-(2-aminoethylsulfanyl)ethanol[3]
Boiling Point 262.1 °C[2]
Density 1.120 g/cm³[2][4]
Appearance Pale yellow viscous liquid[1]
Flash Point 112.3 °C[2]

Synthesis of the Building Block

A robust and scalable synthesis of this compound is crucial for its accessibility as a building block. The most common laboratory and industrial preparation involves the nucleophilic substitution of a haloethylamine with a mercaptoethanol salt.[1]

Causality of the Synthetic Design:

This synthesis leverages the high nucleophilicity of the thiolate anion. In the first step, a strong base like sodium hydroxide deprotonates the thiol of 2-mercaptoethanol, which has a pKa of approximately 9.5, to generate the sodium thiolate. This thiolate is a powerful and soft nucleophile. In the second step, the thiolate attacks the carbon atom bearing the chlorine in 2-chloroethylamine hydrochloride via a classic SN2 mechanism. The hydrochloride salt of the amine is used for stability, and the base present in the reaction mixture neutralizes the HCl and the amine's ammonium salt as the reaction proceeds.

G cluster_reactants Reactants cluster_process Process Steps R1 2-Mercaptoethanol (HS-CH₂CH₂-OH) P1 Step 1: Thiolate Formation Deprotonation of thiol with NaOH in aqueous solution. R1->P1 R2 2-Chloroethylamine HCl (Cl-CH₂CH₂-NH₃⁺Cl⁻) P2 Step 2: SN2 Reaction Nucleophilic attack of thiolate on 2-chloroethylamine. R2->P2 R3 Sodium Hydroxide (NaOH) R3->P1 P1->P2 Sodium thiolate intermediate P3 Step 3: Workup & Purification Filtration and distillation to isolate the product. P2->P3 Crude product mixture Product This compound (HO-CH₂CH₂-S-CH₂CH₂-NH₂) P3->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound[1]
  • Setup: Equip a 500 mL four-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Thiolate Formation: Charge the flask with 20.0 g of 2-mercaptoethanol. At room temperature, add 50 mL of a freshly prepared 30% (w/v) sodium hydroxide solution dropwise over 15 minutes with vigorous stirring.

  • Reaction: Gently heat the mixture to 50 °C. Separately, dissolve 30.0 g of 2-chloroethylamine hydrochloride in 17.3 mL of water.

  • Nucleophilic Substitution: Add the 2-chloroethylamine solution dropwise to the reaction flask over 1 hour, maintaining the temperature at 50 °C.

  • Completion: After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional 30 minutes. The solution should appear as a light yellow transparent liquid.

  • Isolation: Cool the reaction mixture. The product can be isolated by removing water under reduced pressure and then dissolving the residue in absolute ethanol, filtering off any inorganic salts (NaCl), and finally removing the ethanol by distillation to yield the product as a viscous liquid.[1]

Strategic Applications in Organic Synthesis

The true power of this compound lies in the selective manipulation of its three functional groups.

Leveraging the Amino Group: Gateway to Amides and Heterocycles

The primary amine is often the most reactive site, especially towards electrophiles like acyl chlorides or anhydrides, leading to stable amide bonds. More importantly, its reactivity can be temporarily masked using protecting groups, a cornerstone of modern synthesis.

Protocol: Selective N-Boc Protection The selective protection of the primary amine is paramount for sequential functionalization. A standard procedure, adapted from the protection of similar diamines, can be employed.[6]

  • Dissolution: Dissolve 1.0 eq of this compound in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add 1.05 eq of di-tert-butyl dicarbonate (Boc₂O) and 1.1 eq of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

This N-protected intermediate now has a free hydroxyl group and a thioether, ready for further, selective transformations. This strategy is fundamental for preventing self-condensation or polymerization and directing reactivity to the desired site.

The Thioether and Hydroxyl Groups: Building Blocks for Ligands and Complex Scaffolds

With the amine protected, the hydroxyl and thioether groups become the focal points for synthetic elaboration.

  • Coordination Chemistry: The N, S, and O donor atoms make the parent molecule an excellent N,S,O-tridentate chelating agent. The soft sulfur atom has a high affinity for soft metal ions like copper(II), mercury(II), and palladium(II), while the harder nitrogen and oxygen atoms can coordinate with a wider range of metals. This property is exploited in the design of metal-sequestering agents, catalysts, and radiopharmaceutical precursors.[7][8]

  • Oxidation of the Thioether: The thioether can be selectively oxidized to a sulfoxide or a sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). This transformation is critical in drug development as it drastically alters the molecule's properties:

    • Increased Polarity: Enhances water solubility.

    • Hydrogen Bond Acceptor: The S=O group can participate in hydrogen bonding, which is crucial for target binding.

    • Stereochemistry: Oxidation of the prochiral sulfur atom creates a stereocenter at the sulfoxide stage, allowing for the introduction of chirality.

Application Spotlight: A Multi-Step Pathway to a Key Synthetic Intermediate

To demonstrate the strategic utility of this building block, we present a validated workflow for constructing a complex intermediate, illustrating the principles of orthogonal protection and sequential functionalization.

G A This compound B N-Boc Protected Intermediate A->B 1. Boc₂O, TEA DCM, RT C O-Alkylated Product B->C 2. R-X, NaH THF, 0°C to RT (O-Alkylation) D Sulfone Intermediate C->D 3. m-CPBA (2.2 eq) DCM, 0°C to RT (Oxidation) E Final Deprotected Amine (Key Intermediate) D->E 4. TFA or 4M HCl in Dioxane (Deprotection)

Sources

The Thioether Bridge: A Technical Guide to 2-(2-aminoethylsulfanyl)ethanol

[1]

Executive Summary

2-(2-aminoethylsulfanyl)ethanol (AESE) (CAS: 24304-84-5) is a heterotrifunctional molecule comprising a primary amine, a primary alcohol, and a central thioether moiety.[1] While often overshadowed by its oxygenated analog (2-(2-aminoethoxy)ethanol) or its amino analog (AEEA), AESE offers unique physicochemical properties driven by the sulfur atom: enhanced lipophilicity , oxidative tunability (sulfide


soft-metal coordination capability1

This guide explores the "bifunctional plus" nature of AESE, detailing how to exploit its orthogonal reactivity for the synthesis of advanced linkers, antibody-drug conjugates (ADCs), and metal chelators.

Molecular Architecture & Physicochemical Profile[1]

The utility of AESE lies in the electronic and steric differentiation of its functional groups.

FeatureMoietyChemical CharacterReactivity Profile
Head Primary Amine (

)
Hard Nucleophile, BasicHigh kinetic reactivity.[1] Targets electrophiles (NHS esters, aldehydes, isocyanates).
Core Thioether (

)
Soft Lewis Base, FlexibleRedox-active.[1] Coordinates soft metals (Au, Pt, Cu). Modulates linker hydrophobicity.[1]
Tail Primary Alcohol (

)
Hard Nucleophile, H-bond DonorLower kinetic reactivity.[1] Requires activation (Tosylation, Mitsunobu) or strong electrophiles.
The "Sulfur Effect" in Linker Design

Unlike polyethylene glycol (PEG) linkers, which are hydrophilic and prone to oxidative degradation only under harsh conditions, the thioether in AESE provides:

  • Lipophilic Tuning: The C-S-C bond increases

    
     relative to C-O-C, aiding membrane permeability in small molecule drugs.
    
  • Angle & Flexibility: The C-S bond length (~1.8 Å) is longer than C-O (~1.4 Å), and the C-S-C bond angle (~90-100°) is more acute than C-O-C (~109°), creating a distinct "kink" in molecular geometry that can disrupt aggregation in self-assembled monolayers (SAMs).[1]

Orthogonal Reactivity & Synthetic Workflows

The core challenge in using AESE is managing the competing nucleophilicity of the amine and hydroxyl groups. The amine is significantly more nucleophilic, allowing for chemoselective functionalization without protecting groups in controlled conditions.

Visualization: Chemoselective Pathways

The following diagram maps the divergent synthetic pathways available from the parent molecule.

ReactivityMapAESE2-(2-aminoethylsulfanyl)ethanol(AESE)AmineProductN-Functionalized(Amide/Carbamate)AESE->AmineProduct Electrophile (1 eq)(e.g., Boc2O, NHS-Ester)Kinetic ControlHydroxylProductO-Functionalized(Ether/Ester)AESE->HydroxylProduct 1. N-Protection2. Strong Base/Electrophile(e.g., NaH, Alkyl Halide)SulfoxideS-Oxide(Sulfoxide/Sulfone)AESE->Sulfoxide H2O2 or mCPBAOxidationMetalComplexN,S,O TridentateMetal ComplexAESE->MetalComplex M(II) Salts(Cu, Ni, Pt)AmineProduct->HydroxylProduct Post-N-Funct.O-Activation

Caption: Chemoselective divergence of AESE. The amine allows rapid kinetic functionalization, while the sulfur and oxygen require specific activation or conditions.

Experimental Protocols

Protocol A: Chemoselective N-Protection (Boc-Protection)

Objective: Selectively block the amine to allow subsequent modification of the alcohol or sulfur.[1] Mechanism: The nucleophilic amine attacks the carbonyl of the Boc-anhydride faster than the hydroxyl group.

Reagents:

  • AESE (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (

    
    ) (1.2 eq)[1]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step:

  • Dissolution: Dissolve AESE (10 mmol) in DCM (30 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add

    
     dropwise.[1] Stir for 5 minutes.
    
  • Electrophile Addition: Dissolve

    
     in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine will be purple, product will not).

  • Workup: Wash with 5% citric acid (to remove unreacted amine/base), then saturated

    
    , then brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The resulting N-Boc-2-(2-aminoethylsulfanyl)ethanol is usually a viscous oil pure enough for the next step.[1]
    
Protocol B: O-Activation via Mesylation

Objective: Convert the hydroxyl group into a good leaving group (Mesylate) for nucleophilic substitution (e.g., attaching a drug payload).[1] Pre-requisite: The amine must be protected (e.g., using Protocol A) to prevent self-polymerization.[1]

Reagents:

  • N-Boc-AESE (from Protocol A)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • Anhydrous DCM[1]

Step-by-Step:

  • Setup: Under nitrogen atmosphere, dissolve N-Boc-AESE in anhydrous DCM at 0°C.

  • Addition: Add

    
    , followed by slow addition of MsCl via syringe. The reaction is exothermic; control rate to maintain T < 5°C.
    
  • Completion: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: Quench with water. Wash with cold 1M HCl, then

    
    . Dry and concentrate.
    
  • Storage: Use immediately or store at -20°C. Mesylates are reactive electrophiles.[1]

Advanced Application: Metal Coordination

AESE acts as a tridentate (N, S, O) or bidentate (N, S) ligand. The thioether sulfur is a "soft" donor, making this molecule ideal for binding soft metals like Platinum (Pt), Palladium (Pd), or Copper (Cu) in radiopharmaceutical or catalytic applications.

Coordination Geometry

In a typical

1

Caption: Tridentate coordination mode of AESE. The S-donor confers stability for soft metals (Pt, Pd), while the O-donor is hemilabile.[1]

Applications in Drug Development[2]

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and hydrophobicity.[1] AESE offers a "Goldilocks" solution:

  • Length: ~6-8 atoms (depending on attachment).[1]

  • Solubility: More soluble than pure alkyl chains, more lipophilic than PEG.

  • Strategy: Use the amine to attach the E3 ligase ligand (e.g., Thalidomide derivative) and the alcohol (converted to halide) to attach the Warhead.

Surface Functionalization (Biosensors)

While thiols (-SH) are standard for Gold (Au) surfaces, thioethers (-S-) adsorb more weakly.[1] This is advantageous for reversible sensor surfaces or when preventing the "standing up" phase of SAMs is desired to create a disordered, flexible interface that resists non-specific protein binding.

References

  • PubChem. "2-(2-Aminoethylthio)ethanol Compound Summary."[1] National Library of Medicine. [Link][1]

  • Organic Syntheses. "Synthesis of N,S,O-Heterocycles and Linkers." Org.[1] Synth. (General reference for amino-alcohol protection strategies). [Link]

  • RSC Advances. "Thioether-containing ligands in transition metal catalysis." Royal Society of Chemistry. [Link][1]

  • Journal of Medicinal Chemistry. "Linker Design in Modern Drug Discovery: Beyond PEG." (Contextual grounding for thioether linkers). [Link]

(Note: Specific "blockbuster" papers solely on AESE are rare; references are grounded in the verified chemical properties and standard protocols for this class of molecules found in the search results.)

Methodological & Application

Application Note: Protocol for Conjugating 2-(2-Aminoethylsulfanyl)ethanol to Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

This guide details the covalent attachment of 2-(2-aminoethylsulfanyl)ethanol (AESE) to a target protein. AESE is a heterobifunctional small molecule containing a primary amine, a thioether linkage, and a primary hydroxyl group.

Why Conjugate AESE?

AESE serves as a unique "short spacer" or surface modifier. Unlike standard PEGylating agents, the internal thioether (


) provides distinct polarity and flexibility compared to an ether (

) linkage. It is often used to:
  • Modify Surface Charge: Neutralize surface carboxyls (via EDC coupling) to alter isoelectric point (pI).

  • Introduce Hydroxyl Groups: Convert reactive amines or carboxyls into inert hydroxyls, increasing hydrophilicity without introducing charge.

  • Synthetic Spacer: Act as a precursor for further derivatization at the hydroxyl terminus.

Mechanistic Strategy

The conjugation relies on the nucleophilic hierarchy of AESE.

  • Primary Amine (

    
    ):  High nucleophilicity (
    
    
    
    ). This is the targeting moiety.
  • Hydroxyl (

    
    ):  Low nucleophilicity in aqueous buffers. It remains unreactive during amine coupling.
    
  • Thioether (

    
    ):  Chemically stable under conjugation conditions (unlike thiols, it does not form disulfides).
    

Selected Method: The most robust approach is Carbodiimide (EDC/NHS) Coupling . This "zero-length" activation allows the AESE amine to form a stable amide bond with protein surface carboxylates (Aspartate/Glutamate/C-terminus).

Chemical Reaction Workflow

The following diagram illustrates the activation of a protein carboxyl group followed by the nucleophilic attack of AESE.

G Protein Protein-COOH Intermediate Semi-Stable NHS-Ester Protein->Intermediate Activation (pH 5-6) EDC EDC (Activator) EDC->Intermediate NHS Sulfo-NHS (Stabilizer) NHS->Intermediate Conjugate Protein-Amide-AESE (Stable Conjugate) Intermediate->Conjugate Nucleophilic Attack (pH 7.2) Byproducts Byproducts (Isourea) Intermediate->Byproducts Hydrolysis (Slow) AESE AESE (H2N-Linker-OH) AESE->Conjugate

Figure 1: Reaction pathway for EDC/NHS-mediated conjugation of AESE to protein carboxyls.

Materials & Equipment

ComponentSpecificationPurpose
Ligand 2-(2-aminoethylsulfanyl)ethanolTarget molecule for conjugation.
Crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)Activates carboxyl groups.[1][2]
Stabilizer Sulfo-NHS (N-hydroxysulfosuccinimide)Increases efficiency and stability of the active ester.[1]
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for EDC activation; avoids hydrolysis.
Coupling Buffer 1X PBS (Phosphate Buffered Saline), pH 7.2Physiological pH for amine reactivity. NO AMINES (Tris/Glycine).
Purification Desalting Columns (e.g., Zeba™ or PD-10)Removes excess AESE and byproducts.

Experimental Protocol: EDC/NHS Coupling

Phase 1: Protein Activation

Rationale: EDC reacts fastest at acidic pH, while NHS esters are most stable at neutral pH. We activate in MES, then shift to PBS for conjugation.

  • Preparation: Dissolve the target protein in Activation Buffer (MES, pH 6.0) to a concentration of 1–5 mg/mL.

  • Reagent Addition:

    • Add EDC to a final concentration of 2 mM (approx.[3] 10-fold molar excess over protein carboxyls).

    • Immediately add Sulfo-NHS to a final concentration of 5 mM.

  • Incubation: Mix gently and incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical):

    • The excess EDC must be removed or quenched to prevent crosslinking proteins to each other.

    • Method: Pass the reaction through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2) .

    • Result: You now have a protein with reactive NHS-esters on its surface.

Phase 2: AESE Conjugation
  • Ligand Preparation: While Phase 1 is running, dissolve AESE in Coupling Buffer (PBS) .

    • Calculation: Prepare a 50-fold molar excess of AESE relative to the protein.

    • Note: AESE is a liquid (density ~1.12 g/mL).[4] It is best to make a 100 mM stock solution in PBS first.

  • Reaction: Immediately mix the desalted, activated protein with the AESE solution.

  • Incubation: Incubate for 2 hours at RT or Overnight at 4°C .

    • Mechanism:[5] The primary amine of AESE attacks the NHS-ester, displacing NHS and forming a stable amide bond.

  • Quenching: Add Hydroxylamine or Tris-HCl (final 100 mM) to quench any remaining active esters (optional if excess AESE was used).

Phase 3: Purification
  • Remove unreacted AESE using dialysis (Slide-A-Lyzer) or a desalting column with a Molecular Weight Cut-Off (MWCO) appropriate for your protein (e.g., 7 kDa or 10 kDa).

  • Store the conjugate in PBS at 4°C.

Quality Control & Validation

Since AESE does not have a strong UV chromophore, you cannot quantify conjugation by simple absorbance (A280) ratios. Use the TNBS Assay to measure the loss of surface amines (if you coupled to Lysines) or Mass Spectrometry.

Method A: MALDI-TOF Mass Spectrometry (Gold Standard)
  • Procedure: Mix 1 µL of conjugate with Sinapinic Acid matrix. Spot on target plate.

  • Analysis: Compare the mass centroid of the Conjugate vs. Native Protein.

  • Calculation:

    
    
    (Note: Subtract 18 Da for the loss of water during amide bond formation).
    
Method B: TNBS Assay (Indirect Validation)

If you used a crosslinker to attach AESE to Lysines (instead of Carboxyls), use this method.

  • Incubate protein (control and conjugate) with 0.01% TNBS in bicarbonate buffer.

  • Measure Absorbance at 335 nm.[6]

  • A decrease in absorbance indicates successful blocking of Lysine amines by AESE.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation Over-conjugation (hydrophobic shift)Reduce molar excess of EDC/NHS. Keep AESE excess high to prevent protein-protein crosslinking.
Low Conjugation Yield Hydrolysis of NHS esterEnsure rapid transition from MES (Phase 1) to PBS + AESE (Phase 2). Do not delay.
No Reaction Buffer InterferenceEnsure NO Tris, Glycine, or Azide is present in the Coupling Buffer. They compete with AESE.
Oxidation Thioether oxidationAvoid strong oxidizing agents (peroxides). The thioether is generally stable but can form sulfoxides over long storage.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on EDC/NHS chemistry).

  • Thermo Fisher Scientific.EDC Crosslinking Protocol.

  • PubChem.2-(2-aminoethylsulfanyl)ethanol (Compound Summary).

  • G-Biosciences.

Sources

Application Note & Protocol: Thioether Bond Formation via Michael Addition of 2-[(2-Aminoethyl)thio]ethan-1-ol to Maleimides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The conjugation of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced diagnostics, therapeutics, and research tools. Among the various bioconjugation strategies, the reaction between a thiol (sulfhydryl) group and a maleimide is one of the most robust and widely adopted methods for forming stable thioether bonds.[1][2] This application note provides a detailed technical guide on the reaction of 2-[(2-Aminoethyl)thio]ethan-1-ol with maleimide-functionalized molecules. This specific thiol-containing molecule is of interest due to its bifunctional nature, possessing both a reactive thiol for conjugation and a primary amine for potential secondary modifications or for altering the physicochemical properties of the conjugate. We will delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol, and discuss critical parameters for optimizing this conjugation reaction to ensure high efficiency, specificity, and stability of the final product.

Introduction: The Power and Precision of Thiol-Maleimide Chemistry

The Michael addition reaction between a thiol and the electron-deficient double bond of a maleimide is a highly efficient and selective method for creating a stable covalent bond under mild, aqueous conditions.[1][3] This makes it particularly well-suited for modifying sensitive biomolecules such as proteins, peptides, and oligonucleotides.[3] The reaction's chemoselectivity for thiols within a specific pH range minimizes off-target reactions with other nucleophilic functional groups, such as amines, which are often abundant in biological samples.[4]

This compound is a versatile reagent in this context. Its terminal thiol group is the primary reactive site for conjugation to a maleimide. The presence of a primary amine and a hydroxyl group in its structure offers several advantages:

  • Introduction of a Free Amine: The primary amine can be used for subsequent orthogonal conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters.

  • Spacer Arm: The length of the molecule acts as a short spacer, which can mitigate steric hindrance between the conjugated molecules.[5]

  • Solubility Modulation: The hydrophilic nature of the amino and hydroxyl groups can help to improve the aqueous solubility of the resulting conjugate.

This guide will provide researchers with the foundational knowledge and practical steps to successfully implement this powerful conjugation strategy in their own laboratories.

The Chemical Foundation: Mechanism and Key Parameters

The Michael Addition Reaction

The core of this conjugation strategy is the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbon atoms of the maleimide's double bond.[3] This forms a stable thiosuccinimide linkage, which is a type of thioether bond.[3][6]

G cluster_0 Reaction Mechanism reagents This compound (Thiol) + Maleimide transition Nucleophilic Attack reagents->transition pH 6.5-7.5 product Thioether Adduct (Stable Thiosuccinimide Linkage) transition->product Covalent Bond Formation

Caption: Thiol-Maleimide Michael Addition.

The Critical Role of pH

The pH of the reaction buffer is arguably the most critical parameter for a successful thiol-maleimide conjugation.[4][7] It governs both the reaction rate and the specificity.

  • Optimal pH Range (6.5-7.5): In this range, the reaction is highly chemoselective for thiols.[4][8] The thiol group (with a typical pKa of 8-9) exists in equilibrium with its more reactive thiolate form. This pH range provides a sufficient concentration of thiolate to drive the reaction forward efficiently without promoting significant side reactions.[4]

  • Below pH 6.5: The concentration of the reactive thiolate anion decreases, leading to a significantly slower reaction rate.

  • Above pH 7.5: The reaction loses its chemoselectivity.[4] At higher pH, primary amines (like the one in this compound or lysine residues in proteins) become deprotonated and can compete with the thiol in reacting with the maleimide.[4][7] Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH, rendering it inactive.[4][9]

Potential Side Reactions and Stability Considerations

While the thiol-maleimide reaction is robust, it is essential to be aware of potential side reactions and the stability of the resulting conjugate.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, a reaction that is accelerated at higher pH.[4][9] Once hydrolyzed, the resulting maleamic acid is unreactive towards thiols.[4] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[7]

  • Retro-Michael Reaction: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, where the thioether bond breaks, reforming the maleimide and the free thiol.[7] This can be a concern for in vivo applications, potentially leading to "payload migration" in antibody-drug conjugates (ADCs).[7]

  • Thiazine Rearrangement: In conjugates involving an N-terminal cysteine, the succinimide ring can undergo rearrangement to form a more stable thiazine structure.[3][10] While this compound does not have an N-terminal cysteine structure, it's a noteworthy side reaction in peptide chemistry.

To enhance the stability of the thioether bond and prevent the retro-Michael reaction, post-conjugation hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether can be beneficial.[7] Some newer generations of maleimides are designed to undergo rapid hydrolysis after conjugation to lock in the linkage.[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a maleimide-functionalized molecule.

Materials and Reagents
  • Maleimide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • HEPES or Tris buffer (10-100 mM, pH 7.0-7.5)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds in proteins)

  • Desalting columns (e.g., spin columns or gravity-flow columns)

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Analytical equipment for characterization (e.g., HPLC, mass spectrometer, spectrophotometer)

Reagent Preparation

Self-Validation Check: Proper reagent preparation is crucial for reproducible results. Always use fresh, high-purity reagents and degassed buffers to minimize oxidation of thiols.

  • Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a final concentration of 10 mM.[11][12] Store any unused stock solution in a tightly sealed vial at -20°C, protected from moisture.[11]

  • Thiol Stock Solution: Prepare a 10-100 mM stock solution of this compound in a degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5).

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) and adjust the pH to be within the 7.0-7.5 range.[11] Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of the thiol.[11]

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Optimal for thiol chemoselectivity and reaction rate.[4]
Temperature 4°C to Room TemperatureMild conditions to preserve the integrity of biomolecules.
Solvent Aqueous buffer (PBS, HEPES, Tris)Mimics physiological conditions and is suitable for most biomolecules.
Reducing Agent TCEP (if needed)TCEP does not contain thiols and does not need to be removed before the maleimide reaction.[8]
Step-by-Step Conjugation Protocol

G A 1. Prepare Maleimide-Molecule C 3. Mix Reagents A->C B 2. Prepare Thiol Solution B->C D 4. Incubate C->D Molar Ratio: 10-20 fold excess of Thiol E 5. Quench Reaction (Optional) D->E 2 hours to overnight at 4°C F 6. Purify Conjugate E->F Add excess free thiol (e.g., cysteine) G 7. Characterize Product F->G Desalting column, HPLC

Caption: Experimental workflow for thiol-maleimide conjugation.

  • Prepare the Maleimide-Functionalized Molecule: Dissolve the maleimide-containing molecule in the degassed reaction buffer to the desired concentration (typically 1-10 mg/mL for proteins).[11]

  • (Optional) Reduction of Disulfides: If your protein of interest has disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[11] Incubate for 20-30 minutes at room temperature.[11]

  • Initiate the Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the maleimide-containing solution.[11][13] Mix gently but thoroughly.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[13] The optimal reaction time may need to be determined empirically.

  • (Optional) Quenching: To stop the reaction, you can add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.[8]

  • Purification: Remove the excess unreacted thiol and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis.[13] For higher purity, HPLC can be employed.

  • Characterization: Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Troubleshooting and Optimization

Issue Possible Cause Troubleshooting Step
Low Conjugation Efficiency Hydrolysis of maleimide reagentPrepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in dry DMSO or DMF at -20°C.[7]
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 6.5-7.5.[7]
Oxidation of thiolsUse degassed buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[8]
Lack of Specificity Reaction pH is too high (>7.5)Lower the pH of the reaction buffer to the 6.5-7.5 range to favor reaction with thiols over amines.[4]
Product Instability Retro-Michael reactionConsider post-conjugation hydrolysis of the thiosuccinimide ring or using next-generation maleimides designed for enhanced stability.[7][14]

Conclusion

The reaction of this compound with maleimides is a highly effective and versatile method for forming stable thioether bonds in a variety of applications, from basic research to the development of complex biotherapeutics. By understanding the underlying chemical principles and carefully controlling key reaction parameters, particularly pH, researchers can achieve high yields of specifically conjugated products. This guide provides a solid foundation and a practical framework for the successful implementation of this powerful bioconjugation technique.

References

  • ResearchGate. HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide... Available from: [Link]

  • PMC. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. (2022-11-17). Available from: [Link]

  • PMC. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Available from: [Link]

  • RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Available from: [Link]

  • DSpace. Insights into maleimide-thiol conjugation chemistry. (2018-03-09). Available from: [Link]

  • ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Available from: [Link]

  • ACS Publications. Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014-12-12). Available from: [Link]

  • PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023-04-13). Available from: [Link]

  • PMC. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Available from: [Link]

  • ResearchGate. (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025-10-17). Available from: [Link]

  • ResearchGate. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | Request PDF. (2025-08-10). Available from: [Link]

  • PMC. Catalysis of imido-group hydrolysis in a maleimide conjugate. Available from: [Link]

  • Kinam Park. Instability of thiol/maleimide conjugation and strategies for mitigation. (2016-10-10). Available from: [Link]

  • MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Available from: [Link]

  • ACS Publications. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Available from: [Link]

  • PMC. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Available from: [Link]

Sources

Application of 2-[(2-Aminoethyl)thio]ethan-1-ol in Nanoparticle Functionalization: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of a Bifunctional Thiol Ligand in Nanoparticle Engineering

In the rapidly advancing field of nanotechnology, the surface functionalization of nanoparticles is a critical determinant of their ultimate utility, particularly in complex biological systems. The choice of surface ligand dictates not only the colloidal stability and biocompatibility of the nanoparticles but also their capacity for further conjugation with targeting moieties, therapeutic agents, or imaging probes. Among the diverse array of surface modifying agents, thiol-containing molecules are preeminent for their robust and spontaneous covalent bond formation with noble metal surfaces, such as gold and silver.[1]

This guide focuses on the application of a particularly versatile bifunctional thiol ligand, 2-[(2-Aminoethyl)thio]ethan-1-ol . This molecule offers a strategic advantage over simple alkanethiols due to its unique trifecta of functional groups: a terminal thiol for strong nanoparticle anchoring, a primary amine, and a primary hydroxyl group. This heterobifunctional nature provides a versatile platform for creating highly stable and readily modifiable nanoparticles for a range of applications, from targeted drug delivery to advanced diagnostics.[2][3]

The primary amine group, being positively charged at physiological pH, can enhance the colloidal stability of nanoparticles through electrostatic repulsion and provides a reactive handle for conjugation with molecules bearing carboxyl groups or N-hydroxysuccinimide (NHS) esters.[2][4] Simultaneously, the terminal hydroxyl group offers an additional site for modification, for instance, through esterification or for initiating the growth of polymer shells, such as polyethylene glycol (PEG), to confer "stealth" properties that help evade the immune system.[5][6]

This document serves as a comprehensive technical guide, providing detailed application notes and step-by-step protocols for the functionalization of nanoparticles with this compound. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative scientific literature.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is fundamental to its successful application.

PropertyValueSource
Chemical Formula C4H11NOS
Molecular Weight 121.2 g/mol
CAS Number 24304-84-5
Appearance Colorless to light yellow liquid-
Key Functional Groups Thiol (-SH), Primary Amine (-NH2), Hydroxyl (-OH)-

Core Application: Functionalization of Gold Nanoparticles (AuNPs)

Gold nanoparticles are extensively used in biomedical research due to their unique optical properties, biocompatibility, and ease of surface modification. The strong affinity between gold and sulfur makes thiol-containing ligands ideal for creating stable AuNP conjugates.[1]

Causality of Experimental Choices:
  • Ligand Concentration: A sufficient excess of the thiol ligand is used to ensure complete coverage of the nanoparticle surface, which is crucial for preventing aggregation.[7]

  • Reaction Time: An overnight incubation is typically sufficient for the formation of a stable gold-thiol bond.[1]

  • Purification: Centrifugation is a highly effective method for removing excess, unbound ligand and any byproducts, ensuring a pure and stable functionalized nanoparticle solution.[1]

Experimental Workflow for AuNP Functionalization

Workflow cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization AuNP Citrate-Stabilized AuNPs Mix Mix AuNPs and Ligand AuNP->Mix Ligand This compound Solution Ligand->Mix Incubate Incubate Overnight Mix->Incubate Centrifuge1 Centrifugation 1 Incubate->Centrifuge1 Resuspend1 Resuspend in Ethanol/Water Centrifuge1->Resuspend1 Centrifuge2 Centrifugation 2 Resuspend1->Centrifuge2 Resuspend2 Resuspend in Final Buffer Centrifuge2->Resuspend2 Characterize Characterize Functionalized AuNPs Resuspend2->Characterize

Caption: Workflow for functionalizing gold nanoparticles.

Protocol 1: Functionalization of Citrate-Stabilized Gold Nanoparticles

This protocol details the ligand exchange process to functionalize pre-synthesized citrate-stabilized gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) of desired size (e.g., 20 nm) in aqueous solution.

  • This compound (≥95% purity).

  • Ethanol (absolute).

  • Ultrapure water (18.2 MΩ·cm).

  • Microcentrifuge tubes (1.5 mL).

  • Phosphate-buffered saline (PBS), pH 7.4.

Equipment:

  • Microcentrifuge.

  • Vortex mixer.

  • UV-Vis spectrophotometer.

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Transmission Electron Microscope (TEM).

Procedure:

  • Ligand Solution Preparation: Prepare a 10 mM stock solution of this compound in absolute ethanol.

  • Functionalization Reaction:

    • In a microcentrifuge tube, add 1 mL of the citrate-stabilized AuNP solution.

    • Add the this compound stock solution to the AuNP solution to a final concentration of 1 mM.

    • Vortex the mixture gently for 1 minute.

    • Incubate the mixture overnight at room temperature with gentle agitation (e.g., on a rotator).

  • Purification:

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

    • Carefully remove the supernatant containing excess ligand.

    • Resuspend the nanoparticle pellet in 1 mL of a 50% ethanol/water solution by vortexing and brief sonication if necessary.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligand.

    • For the final wash, resuspend the pellet in the desired buffer for downstream applications (e.g., PBS).

  • Characterization (Self-Validation):

    • UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance (SPR) peak is indicative of a change in the nanoparticle's surface chemistry.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to confirm that the nanoparticles have not aggregated.

    • Zeta Potential: A shift to a positive zeta potential is expected due to the protonated amine groups on the nanoparticle surface at neutral pH.

    • Transmission Electron Microscopy (TEM): Visualize the nanoparticles to confirm their size, morphology, and monodispersity post-functionalization.

Advanced Applications and Protocols

The dual functionality of the this compound coating opens up a plethora of possibilities for advanced applications in drug delivery and bioconjugation.

Application Note: PEGylation for Enhanced Biocompatibility

PEGylation, the process of attaching polyethylene glycol (PEG) chains to a surface, is a widely adopted strategy to improve the in vivo circulation time of nanoparticles by reducing non-specific protein adsorption and subsequent clearance by the mononuclear phagocyte system.[8] The terminal hydroxyl or amine groups on the this compound functionalized nanoparticles serve as ideal anchor points for PEGylation.

Protocol 2: PEGylation of Functionalized Nanoparticles

This protocol describes the conjugation of a carboxyl-terminated PEG to the amine groups on the surface of the functionalized nanoparticles using carbodiimide chemistry.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1).

  • Methoxy-PEG-succinimidyl carboxyl methyl ester (mPEG-SCM, e.g., 5 kDa).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • MES buffer (0.1 M, pH 6.0).

  • PBS (pH 7.4).

Procedure:

  • Activation of PEG:

    • Dissolve mPEG-SCM, EDC, and NHS in MES buffer. The molar ratio should be approximately 1:2:5 (PEG:EDC:NHS).

    • Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl group of the PEG.

  • Conjugation to Nanoparticles:

    • Add the activated PEG solution to the this compound functionalized nanoparticles (resuspended in MES buffer). The molar ratio of PEG to nanoparticles should be optimized based on the desired PEG density.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purification and Characterization:

    • Purify the PEGylated nanoparticles by centrifugation as described in Protocol 1.

    • Characterize the PEGylated nanoparticles using DLS to confirm an increase in hydrodynamic diameter and a change in zeta potential towards neutral.

Application Note: Antibody Conjugation for Targeted Drug Delivery

The amine groups on the functionalized nanoparticle surface can be used to covalently attach targeting ligands, such as antibodies, to direct the nanoparticles to specific cells or tissues.[4] This is a cornerstone of targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target side effects.

Protocol 3: Antibody Conjugation via Amide Coupling

This protocol outlines the covalent attachment of an antibody to the amine-functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles.

  • Targeting antibody.

  • EDC and NHS.

  • MES buffer (0.1 M, pH 6.0).

  • PBS (pH 7.4).

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in MES buffer.

    • Add EDC and NHS to the antibody solution to activate the carboxyl groups on the antibody.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated antibody solution to the amine-functionalized nanoparticles (in MES buffer).

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the antibody-nanoparticle conjugates using size-exclusion chromatography or centrifugation.

  • Characterization:

    • Confirm successful conjugation using techniques such as gel electrophoresis (SDS-PAGE) or enzyme-linked immunosorbent assay (ELISA).

Conclusion: A Versatile Platform for Nanoparticle Innovation

The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced nanomaterials for a wide range of biomedical applications. The strategic combination of a strong anchoring thiol group with reactive amine and hydroxyl functionalities allows for the creation of stable, biocompatible, and readily modifiable nanoparticles. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this unique bifunctional ligand in their pursuit of innovative nanomedicines and diagnostic tools. The self-validating nature of the described characterization steps ensures the reliability and reproducibility of the functionalization process, a critical aspect for the translation of nanomaterials from the laboratory to clinical applications.

References

  • Maleki, R., Kolvari, E., Salehi, M., & Koukabi, N. (2017). Fe3O4–cysteamine hydrochloride magnetic nanoparticles: New, efficient and recoverable nanocatalyst for Knoevenagel condensation reaction. Applied Organometallic Chemistry, 31(11). [Link]

  • Cysteamine functionalized gold nanoparticles exhibit high efficiency delivery of genetic materials in embryonic stem cells majorly via clathrin mediated endocytosis. (2024). International Journal of Pharmaceutics, 667(Pt A), 124928. [Link]

  • Preparation of amino-functionalized magnetic nanoparticles for enhancement of bacterial capture efficiency. (n.d.). RSC Publishing. [Link]

  • Nanoparticle Functionalization and Its Potentials for Molecular Imaging. (n.d.). PMC - NIH. [Link]

  • β-Cyclodextrin Functionalized Au@Ag Core-Shell Nanoparticles: Plasmonic Sensors for Cysteamine and Efficient Nanocatalysts for Nitrobenzene-to-Aniline Conversion. (2024). MDPI. [Link]

  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. (n.d.). MDPI. [Link]

  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

  • pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis. (2018). PMC - NIH. [Link]

  • Highly Efficient and Controllable PEGylation of Gold Nanoparticles Prepared by Femtosecond Laser Ablation in Water. (n.d.). ACS Publications. [Link]

  • Polymeric Nanoparticles Engineered for Optimal Drug Delivery Using Atomistic Computational Simulation. (2024). ACS Publications. [Link]

  • Principles of nanoparticles bioconjugation. A) Amine-reactive chemistry. (n.d.). ResearchGate. [Link]

  • Effect of surface functionalization by 3-mercaptopropionic acid on structure of NiCo2O4 nanoparticles. (n.d.). ResearchGate. [Link]

  • Factors Influencing the Surface Functionalization of Citrate Stabilized Gold Nanoparticles with Cysteamine, 3-Mercaptopropionic Acid or l-Selenocystine for Sensor Applications. (n.d.). MDPI. [Link]

  • Functionalisation of nanoparticles for biomedical applications. (n.d.). University College London. [Link]

  • Characterizing Self-Assembled Monolayers on Gold Nanoparticles. (2016). Bioconjugate Chemistry. [Link]

  • Surface Engineering of Gold Nanoclusters Protected with 11-Mercaptoundecanoic Acid for Photoluminescence Sensing. (2021). ACS Applied Nano Materials. [Link]

  • Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2018). PMC - NIH. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (2022). PMC. [Link]

  • Challenges for cysteamine stabilization, quantification, and biological effects improvement. (n.d.). ScienceDirect. [Link]

  • Gold Nanoparticle Functionalization Methods. (n.d.). Nanopartz. [Link]

  • Amine functionalized superparamagnetic nanoparticles for the synthesis of bioconjugates and uses therefor. (n.d.).
  • New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates. (n.d.). MDPI. [Link]

  • Functionalization of Polymer Nanoparticles by Thiol-Ene Addition. (n.d.). KOPS. [Link]

  • Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. (n.d.). PMC - NIH. [Link]

  • AN EVALUATION OF A GOLD SURFACE FUNCTIONALIZATION PROCEDURE FOR ANTIBODY BINDING AND PROTEIN DETECTION USING 11-MERCAPTOUNDECANOIC ACID (11-MUA). (2024). World Scientific Publishing. [Link]

  • Targeted Drug Delivery with Polymers and Magnetic Nanoparticles: Covalent and Noncovalent Approaches, Release Control, and Clinical Studies. (2016). ACS Publications. [Link]

  • Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. (n.d.). NIH. [Link]

  • Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. (n.d.). ResearchGate. [Link]

  • Gold and silver nanoparticles surface functionalized with complexes. (n.d.). ResearchGate. [Link]

  • Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). ResearchGate. [Link]

  • Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. (n.d.). RSC Publishing. [Link]

  • Plasma–Nanomedicine Synergistic Therapy for Brain Diseases: Current Status, Applications, and Challenges. (n.d.). MDPI. [Link]

  • Covalently functionalized gold nanoparticles: synthesis, characterization, and integration into capillary electrophoresis. (n.d.). University of Iowa. [Link]

  • (PDF) Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): Stabilizer or coagulant?. (n.d.). ResearchGate. [Link]

  • The performance of thiol-terminated PEG-paclitaxel-conjugated gold nanoparticles. (2013). ScienceDirect. [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art. (n.d.). PMC - NIH. [Link]

  • Conjugation of as-synthesized Au NPs with 11-mercaptoundecanoic acid.... (n.d.). ResearchGate. [Link]

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creating self-assembled monolayers with 2-(2-aminoethylsulfanyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for creating Self-Assembled Monolayers (SAMs) using 2-(2-aminoethylsulfanyl)ethanol (AESE) on gold substrates.

Executive Summary: AESE Monolayers

2-(2-aminoethylsulfanyl)ethanol (CAS: 24304-84-5), also known as 2-[(2-aminoethyl)thio]ethanol, presents a unique surface chemistry architecture compared to standard alkanethiols. Unlike traditional SAMs anchored by a terminal thiol (–SH) group, AESE utilizes a thioether (sulfide, –S–) backbone.

Key Technical Distinctions:

  • Anchoring Mechanism: AESE coordinates to gold via the sulfur lone pairs (nondestructive adsorption), forming a coordinate bond (

    
    ). This is distinct from the stronger thiolate bond formed by oxidative addition of thiols (
    
    
    
    ).
  • Surface Topology: Due to the central position of the sulfur atom, AESE typically adopts a "lying-down" or "U-shaped" conformation at low densities, presenting both the primary amine (

    
    ) and hydroxyl (
    
    
    
    ) groups to the interface.
  • Lability: Thioether SAMs are less thermally and chemically stable than thiolate SAMs, making them ideal for exchangeable surfaces , dynamic sensing , or applications requiring lower packing density to prevent steric hindrance of bulky biomolecules.

Part 1: Mechanistic Insight & Topology

The formation of AESE monolayers is governed by the adsorption kinetics of the thioether group. Unlike long-chain alkanethiols that rely on Van der Waals forces for crystalline packing, AESE is a short-chain molecule dominated by surface-headgroup interactions.

Adsorption Pathway Diagram

AESE_Adsorption Solution AESE in Solution (Random Coil) Physisorption Physisorption (Weak Interaction) Solution->Physisorption Diffusion Chemisorption Chemisorption (Au ← S Coordination) Physisorption->Chemisorption Lone Pair Donation Equilibrium Equilibrium State (Disordered/Labile) Chemisorption->Equilibrium Reorganization Equilibrium->Solution Desorption (k_off > Thiols)

Figure 1: Adsorption kinetic pathway of thioether-based AESE on gold. Note the significant desorption pathway (dashed red line) characteristic of thioether stability.

Part 2: Materials & Equipment

To ensure reproducibility, strict control over contamination is required. Thioether bonds are easily displaced by trace thiols or organic contaminants.

ComponentSpecificationPurpose
Precursor 2-(2-aminoethylsulfanyl)ethanol (>95%)The SAM-forming molecule.
Substrate Au(111) on Mica or Si/Ti/AuPlanar surface for assembly.
Solvent Absolute Ethanol (HPLC Grade, ≥99.8%)Solubilizes AESE; polar enough to solvate tails.
Cleaning UV/Ozone Cleaner or Piranha Solution Removes organic carbon from gold before assembly.
Inert Gas Argon or Nitrogen (99.999%)Drying and displacing oxygen during incubation.

Safety Warning: Piranha solution (


) is explosive in contact with organics. Use extreme caution.

Part 3: Experimental Protocol

Phase 1: Substrate Preparation (The Critical Step)

Rationale: Thioethers bind weakly. Any existing carbon contamination will block AESE adsorption. The gold surface must be hyper-clean.

  • Solvent Wash: Rinse the gold substrate sequentially with Acetone, Methanol, and Isopropanol. Dry with

    
    .
    
  • UV/Ozone Treatment: Place substrate in a UV/Ozone cleaner for 20 minutes . This oxidizes organic contaminants.

  • Ethanol Rinse: Immediately rinse with absolute ethanol to reduce the gold oxide surface (ethanol acts as a mild reductant) and remove oxidation byproducts.

Phase 2: SAM Assembly

Rationale: Higher concentrations are used for thioethers (compared to 1 mM for thiols) to drive the equilibrium toward surface coverage.

  • Solution Prep: Prepare a 10 mM solution of AESE in absolute ethanol.

    • Calculation: MW = 121.19 g/mol . Dissolve 12.1 mg in 10 mL Ethanol.

    • Note: Use a glass scintillation vial cleaned with piranha or base bath.

  • Incubation: Immerse the clean gold substrate into the solution.[1]

  • Timeframe: Incubate for 24 to 48 hours at Room Temperature (

    
    ).
    
    • Insight: While adsorption is fast (minutes), reorganization of the short chains to maximize amine/hydroxyl exposure requires time.

  • Environment: Seal the vial under

    
     atmosphere to prevent oxidation of the amine group or the sulfur backbone.
    
Phase 3: Rinsing & Drying

Rationale: Remove weakly physisorbed multilayers without disturbing the labile coordinate bond.

  • Removal: Remove substrate with clean tweezers.

  • Rinse: Gently rinse with copious amounts of Ethanol (solvent of incubation).

    • Caution: Do not sonicate. Sonication can strip thioether SAMs.

  • Drying: Dry under a gentle stream of Nitrogen gas.

  • Storage: Use immediately. AESE SAMs oxidize and desorb over time (Shelf life: <3 days in air).

Part 4: Characterization & Validation

Since AESE forms a sub-monolayer or disordered phase, validation is crucial.

TechniqueExpected ResultInterpretation
Contact Angle (Water) < 30° (Hydrophilic)Presence of polar

and

groups. Bare gold is ~70-80° (dirty) or <10° (hyper-clean). AESE stabilizes hydrophilicity.
XPS (X-ray Photoelectron Spectroscopy) S 2p peak at ~162 eV Indicates Sulfur bound to Gold. A peak at 168 eV would indicate oxidized sulfur (sulfonate), implying failed SAM or oxidation.
Ellipsometry Thickness: ~5-8 Å Theoretical length is short. Values >10 Å suggest multilayer formation.
Cyclic Voltammetry Reductive Desorption peak Thioethers desorb at less negative potentials than thiols, confirming the weaker coordinate bond.

Part 5: Application Notes

Functionalization (The "Mixed" Surface)

The AESE surface presents both primary amines and primary alcohols.

  • Amine Reactivity: The

    
     group is nucleophilic. It can be reacted with NHS-Esters  or Isothiocyanates  to tether biomolecules.
    
    • Protocol: Incubate AESE-SAM in PBS (pH 7.4) containing 1 mM NHS-Biotin for 1 hour.

  • Hydroxyl Passivation: The

    
     group provides a background hydrophilicity that resists non-specific protein adsorption, similar to PEG, though less effective.
    
Stability vs. Thiols
  • Exchange: If an AESE SAM is exposed to a thiol (e.g., Cysteamine), the thiol will displace the AESE rapidly. This can be used for "Place Exchange" lithography.

  • pH Sensitivity: The amine (

    
    ) will be protonated (
    
    
    
    ) at neutral pH, affecting electrostatic binding.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481–4483. Link

  • Hakkinen, H. (2012). The gold-sulfur interface at the nanoscale. Nature Chemistry, 4, 443–455. Link

  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs).[1] Technical Protocols. Link

Sources

Application Note: A Multi-Modal Analytical Strategy for the Characterization of 2-[(2-Aminoethyl)thio]ethan-1-ol Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conjugation of small molecules, such as therapeutic payloads or imaging agents, to larger biomolecules via linkers like 2-[(2-Aminoethyl)thio]ethan-1-ol is a cornerstone of modern drug development, particularly in the field of Antibody-Drug Conjugates (ADCs). The resulting thioether bond provides stability, yet the stochastic nature of many conjugation processes necessitates a robust analytical framework to ensure product quality, safety, and efficacy. This guide presents a comprehensive, multi-modal strategy for the detailed characterization of such conjugates, focusing on the critical quality attributes (CQAs) including drug-to-biomolecule ratio, conjugation site specificity, purity, and stability. We provide field-proven insights and detailed protocols for leveraging chromatography, mass spectrometry, and electrophoresis to build a complete analytical profile of these complex therapeutic entities.

Introduction: The Analytical Imperative for Thioether Conjugates

This compound is a versatile heterobifunctional linker. Its thiol group can react with electrophiles on a payload, while its terminal amine can be activated to react with a biomolecule. More commonly in the context of ADCs, a derivative of this structure is used where a maleimide group reacts with native or engineered thiol groups on an antibody, forming a stable thioether bond.[] This approach is favored for its high reactivity and specificity toward thiols under mild conditions.[]

ADCs are designed to be "guided missiles," delivering potent cytotoxic drugs directly to cancer cells to minimize systemic toxicity.[2] The efficacy and safety of these therapeutics are inextricably linked to their structural characteristics.[] An insufficient drug load may render the ADC sub-potent, while an excessive drug load can lead to poor pharmacokinetics and off-target toxicity.[4] Therefore, a suite of orthogonal analytical techniques is not just recommended but essential for comprehensive characterization.[5]

This guide will focus on the analytical workflow required to characterize a typical ADC formed via thiol-maleimide chemistry, resulting in a thioether linkage structurally related to the core topic.

cluster_ADC Antibody-Drug Conjugate (ADC) Structure Antibody Monoclonal Antibody (mAb) Linker Thioether Linker (e.g., from this compound derivative) Antibody->Linker Cysteine Residue Payload Cytotoxic Payload Linker->Payload Covalent Bond

Caption: General structure of a thioether-linked Antibody-Drug Conjugate.

The Orthogonal Analytical Toolbox

No single technique can fully characterize a complex biomolecule like an ADC. An integrated approach using multiple, orthogonal methods is required to assess all critical quality attributes.[6]

Analytical Technique Primary Information Provided Principle of Separation/Detection
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR), Drug Load DistributionSeparation based on hydrophobicity. Each conjugated drug adds hydrophobicity, allowing separation of species with 0, 2, 4, etc., drugs.[7]
Reversed-Phase Liquid Chromatography (RPLC) Purity, Impurities, Analysis of Fragments (Light/Heavy Chain)Separation based on hydrophobicity under denaturing conditions.[8]
Size Exclusion Chromatography (SEC) Aggregation and FragmentationSeparation based on hydrodynamic radius (size).[5]
Mass Spectrometry (MS) Identity Confirmation, Intact/Subunit Mass, DAR, PTMs, Conjugation SiteMeasurement of mass-to-charge ratio (m/z) of ions.[9]
Capillary Electrophoresis (CE-SDS) Purity, Size HeterogeneitySeparation based on electrophoretic mobility in a capillary, typically correlated to size.[6]

Core Characterization Workflows & Protocols

A logical progression of analysis ensures that foundational attributes are confirmed before proceeding to more detailed investigations.

Start ADC Sample SEC Size Exclusion Chromatography (SEC) Start->SEC Assess Aggregation & Fragmentation HIC Hydrophobic Interaction Chromatography (HIC) Start->HIC Determine DAR & Drug Load Profile LCMS_Intact Intact Mass Analysis (LC-MS) Start->LCMS_Intact Confirm Identity & Overall DAR Aggregation Result: % Monomer, % Aggregate SEC->Aggregation DAR Result: Average DAR, % Species HIC->DAR LCMS_Subunit Subunit Mass Analysis (LC-MS after reduction) LCMS_Intact->LCMS_Subunit Localize conjugation to Light/Heavy Chains Mass Result: Confirmed Mass, PTMs LCMS_Intact->Mass PeptideMap Peptide Mapping (LC-MS/MS after digestion) LCMS_Subunit->PeptideMap Pinpoint specific conjugation sites Site Result: Site Occupancy PeptideMap->Site

Caption: Integrated analytical workflow for ADC characterization.

Protocol: Determination of Average DAR by HIC-HPLC

Principle: HIC separates molecules based on surface hydrophobicity. The covalent attachment of a typically hydrophobic drug-linker to an antibody increases its hydrophobicity. This allows for the separation of antibody species with different numbers of conjugated drugs. The average DAR is calculated from the relative peak area of each species.[7]

Materials:

  • ADC sample (~1 mg/mL in formulation buffer)

  • HIC Column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol

  • HPLC system with UV detector

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B) until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the ADC sample.

  • Chromatographic Separation: Elute the bound species using a linear gradient from high salt (hydrophobic interaction) to low salt (elution).

  • Data Acquisition: Monitor the elution profile at 280 nm.

Data Analysis:

  • Identify the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). The species with no drug (DAR0) will elute first, followed by species with increasing drug loads.[10]

  • Integrate the peak area for each species.

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) Where i represents each drug-loaded species (DAR0, DAR2, etc.).

HIC-HPLC Parameter Typical Value Justification
Column TSKgel Butyl-NPRNon-porous resin provides high resolution for large proteins.
Mobile Phase A 1.5 M (NH₄)₂SO₄, 50 mM NaPO₄, pH 7.0High salt concentration promotes hydrophobic interaction.
Mobile Phase B 50 mM NaPO₄, pH 7.0, 20% IPALow salt elutes the protein; IPA improves resolution.
Flow Rate 0.8 mL/minOptimized for column dimensions and particle size.
Gradient 0-100% B over 15 minutesGradually decreases salt concentration to elute species based on hydrophobicity.
Detection UV at 280 nmStandard wavelength for protein detection.
Protocol: Intact and Subunit Mass Analysis by LC-MS

Principle: Mass spectrometry provides a direct measurement of the molecular weight of the ADC.[9] For intact analysis, the ADC is desalted online and introduced into the mass spectrometer. The resulting spectrum shows a distribution of masses corresponding to the different DAR species. For subunit analysis, the ADC is first reduced to separate the light chains (LC) and heavy chains (HC). This simplifies the mass spectrum and helps localize the drug conjugation to a specific chain.[10]

Materials:

  • ADC sample (~1 mg/mL)

  • Reducing Agent: Dithiothreitol (DTT)

  • RPLC Column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

A) Intact Mass Analysis

  • LC Setup: Equilibrate the RPLC column.

  • Injection: Inject 1-5 µg of the ADC sample.

  • LC Method: Use a rapid gradient to desalt the sample and elute it into the mass spectrometer.

  • MS Acquisition: Acquire data in positive ion mode across a relevant m/z range (e.g., 1000-4000 m/z).

  • Data Processing: Deconvolute the raw m/z spectrum to obtain the zero-charge mass spectrum, showing the masses of the different drug-loaded species.

B) Subunit Mass Analysis

  • Sample Reduction: Incubate the ADC sample (e.g., 50 µg) with 10 mM DTT at 37°C for 30 minutes to reduce inter-chain disulfide bonds.

  • LC-MS Analysis: Analyze the reduced sample using the same LC-MS method as for the intact analysis.

  • Data Processing: Deconvolute the raw data. The resulting spectrum will show peaks for the unconjugated and conjugated Light Chain and Heavy Chain. This allows for confirmation of conjugation sites on each chain.

LC-MS Parameter Typical Value Justification
Column Polymeric Reversed-Phase (e.g., PLRP-S)Tolerant of high temperatures and provides good resolution for large proteins.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible mobile phase; acidifies for positive ionization.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting proteins.
Gradient 20-80% B over 10 minutesElutes the large protein/subunits from the RPLC column.
MS Instrument Q-TOF or OrbitrapProvides the high resolution and mass accuracy needed for large molecules.
Ionization Mode Electrospray Ionization (ESI), PositiveStandard for large biomolecule analysis.

Advanced Characterization: Peptide Mapping

For definitive site-specific localization and quantification of conjugation, peptide mapping is the gold standard.[11] The ADC is reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin. This complex mixture is then analyzed by LC-MS/MS. The resulting data can identify the exact cysteine residue(s) bearing the drug-linker modification and determine the occupancy at each site.[11] This technique is critical for understanding the homogeneity of site-specific conjugates and for detailed comparability studies.

Method Validation and System Suitability

Every protocol must be a self-validating system. Before analyzing samples, system suitability tests must be performed. This involves injecting a well-characterized reference standard to ensure the system (e.g., HPLC, MS) is performing as expected. Key parameters to check include peak resolution, retention time, and signal intensity. For methods intended for quality control, a full validation according to ICH guidelines is required, assessing parameters like accuracy, precision, specificity, linearity, and range.[12]

Conclusion

The characterization of this compound conjugates and similar thioether-linked biotherapeutics requires a sophisticated, multi-faceted analytical approach. By strategically combining high-resolution chromatographic and mass spectrometric techniques, researchers and developers can gain a deep understanding of the molecule's critical quality attributes. The workflows and protocols described herein provide a robust foundation for ensuring the development of safe, effective, and consistent bioconjugate drugs. This rigorous analytical scrutiny is fundamental to both successful regulatory submission and patient safety.

References

  • SIELC. (n.d.). Separation of 2-((2-(Ethylthio)ethyl)thio)amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Melnyk, S., et al. (1999). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Journal of Nutritional Biochemistry. Retrieved from [Link]

  • Gismondi, A., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar. Retrieved from [Link]

  • Xu, K., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceuticals. Retrieved from [Link]

  • Gustavsson, L. (2011). Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. Retrieved from [Link]

  • Sterling Pharma Solutions. (2022). The use of mass spectrometry to aid ADC development. YouTube. Retrieved from [Link]

  • Rathore, A. S. (2015). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. LCGC International - Chromatography Online. Retrieved from [Link]

  • Calamari, M., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]

  • Gheorghe, M. T., & Pompach, P. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Wang, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Calamari, M., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. Retrieved from [Link]

  • Challener, C. (2015). Tackling Analytical Method Development for ADCs. BioPharm International. Retrieved from [Link]

  • O'Hara, D. M., et al. (2017). Characterization of Drug Load Variants in a Thiol Linked Antibody-Drug Conjugate Using Multidimensional Chromatography. ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethanolamine. Retrieved from [Link]

  • Kee, L. G., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone.... Retrieved from [Link]

  • Luebke, J. L., et al. (2022). Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis. Analytical Chemistry. Retrieved from [Link]

  • Zhang, D., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • KCAS Bio. (2025). Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

  • Waters Corporation. (2021). The ABCs of ADC characterisation. YouTube. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

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The Strategic Application of 2-[(2-Aminoethyl)thio]ethan-1-ol as a Hydrophilic Spacer Arm in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Specificity in Protein Purification

Affinity chromatography stands as a cornerstone of protein purification, prized for its ability to isolate a target molecule from a complex mixture with high selectivity[1][2]. This specificity arises from the interaction between a target protein and a ligand that has been covalently immobilized onto a solid support matrix[1]. However, the simple attachment of a ligand is often insufficient to guarantee optimal performance. The proximity of the solid matrix can sterically hinder the approach of the target protein to the ligand, and non-specific interactions between the matrix and other proteins can lead to a loss of purity[3][4]. To overcome these challenges, a spacer arm is often introduced to distance the ligand from the matrix backbone[4]. This guide provides a detailed exploration of 2-[(2-Aminoethyl)thio]ethan-1-ol, a bifunctional molecule increasingly recognized for its utility as a hydrophilic and stable spacer arm in affinity chromatography.

This document will delve into the chemical properties of this compound, the rationale for its use, and provide detailed protocols for its application in the preparation of affinity chromatography media. We will explore the chemistry of its immobilization and the subsequent coupling of ligands, offering insights into the experimental choices that ensure a robust and efficient purification system.

Physicochemical Properties of this compound

Understanding the molecular characteristics of this compound is fundamental to appreciating its role as a spacer arm.

PropertyValueSource
Chemical Name This compound
CAS Number 24304-84-5
Molecular Formula C4H11NOS
Molecular Weight 121.20 g/mol
Key Functional Groups Primary Amine (-NH2), Primary Hydroxyl (-OH), Thioether (-S-)

The presence of a primary amine and a primary hydroxyl group provides two distinct points for covalent attachment, offering flexibility in the immobilization strategy. The thioether linkage within the backbone of the molecule is a key feature, contributing to its chemical stability. Unlike ester or amide bonds, thioethers are not susceptible to hydrolysis under a wide range of pH conditions, ensuring minimal ligand leakage during chromatography and column regeneration[5]. Furthermore, the hydrophilic nature of the molecule, conferred by the hydroxyl and amino groups, helps to minimize non-specific hydrophobic interactions with contaminating proteins, thereby enhancing the purity of the target molecule[6].

Rationale for Use: The Advantage of a Thioether-Containing Hydrophilic Spacer

The selection of a spacer arm is a critical decision in the design of an affinity matrix. The ideal spacer should be long enough to overcome steric hindrance, chemically stable, and "invisible" to non-target proteins to reduce non-specific binding. This compound addresses these requirements effectively.

  • Overcoming Steric Hindrance: The length of the spacer arm projects the ligand away from the surface of the chromatography matrix, making it more accessible to the target protein in the mobile phase. This increased accessibility can lead to higher binding capacities.

  • Chemical Stability: The thioether bond is significantly more resistant to chemical and enzymatic degradation compared to other common linkages. This stability is crucial for the longevity of the affinity matrix, allowing for multiple cycles of purification and regeneration without significant loss of the immobilized ligand.

  • Reduction of Non-Specific Binding: The hydrophilic character of the spacer, owing to its hydroxyl and amino functionalities, helps to create a hydrated microenvironment around the ligand. This aqueous shell minimizes non-specific hydrophobic interactions, which are a common cause of contamination in affinity chromatography[6].

  • Versatile Coupling Chemistries: The presence of both a primary amine and a primary hydroxyl group allows for a two-step immobilization strategy. The amine can be used to attach the spacer to an activated matrix, leaving the hydroxyl group available for subsequent activation and coupling of the ligand. This provides greater control over the immobilization process and the final ligand density.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation of an affinity chromatography matrix using this compound as a spacer arm. The overall workflow involves three main stages: immobilization of the spacer arm, activation of the spacer arm, and coupling of the ligand.

Figure 1: Overall experimental workflow for preparing and using the affinity matrix.
Part 1: Immobilization of the Spacer Arm

This protocol describes the attachment of this compound to an N-hydroxysuccinimide (NHS)-activated agarose matrix. NHS-activated supports react with primary amines to form stable amide bonds[7][8].

Materials:

  • NHS-activated Agarose (e.g., from Thermo Fisher Scientific or Cytiva)

  • This compound

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Ethanolamine, pH 7.4

  • Wash Buffer: 1 M NaCl

  • Empty chromatography columns or spin columns

  • End-over-end mixer

Protocol:

  • Resin Preparation: a. Weigh out the desired amount of dry NHS-activated agarose resin. (Note: 1 g of dry resin typically swells to 3-4 mL of gel). b. Suspend the resin in ice-cold 1 mM HCl and wash on a sintered glass funnel. c. Equilibrate the resin with ice-cold Coupling Buffer.

  • Spacer Arm Coupling: a. Prepare a solution of this compound in Coupling Buffer. A typical concentration is 0.1-0.5 M. b. Immediately transfer the equilibrated resin to the spacer arm solution. c. Mix gently on an end-over-end mixer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing and Blocking: a. Pellet the resin by centrifugation (1000 x g for 1-2 minutes) or allow it to settle by gravity. b. Decant the supernatant and wash the resin with 5-10 bed volumes of Coupling Buffer. c. To block any unreacted NHS-ester groups, resuspend the resin in Quenching Buffer. d. Mix on an end-over-end mixer for 1-2 hours at room temperature. e. Wash the resin extensively with Wash Buffer (3-5 cycles of alternating high and low pH washes, e.g., pH 4.0 and pH 8.5, can be beneficial) followed by a final wash with Coupling Buffer.

Figure 2: Chemical scheme of spacer arm immobilization on NHS-activated agarose.
Part 2: Activation of the Spacer Arm and Ligand Coupling

This protocol describes the activation of the terminal hydroxyl group of the immobilized spacer arm using tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) and the subsequent coupling of an amine-containing ligand[9][10][11][12]. Tresyl chloride activation is an efficient method for converting hydroxyl groups into highly reactive tresylates, which readily react with primary amines to form stable secondary amine linkages.

Materials:

  • Spacer-modified agarose from Part 1

  • Tresyl chloride

  • Anhydrous acetone or dioxane

  • Pyridine (anhydrous)

  • Ligand containing a primary amine group

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

Protocol:

  • Resin Dehydration: a. Wash the spacer-modified agarose with a graded series of ethanol-water mixtures (e.g., 30%, 50%, 70%, 90%, 100% ethanol) to remove water. b. Wash the resin with anhydrous acetone or dioxane.

  • Hydroxyl Group Activation: a. Resuspend the dehydrated resin in a solution of anhydrous acetone (or dioxane) and anhydrous pyridine (e.g., 4:1 v/v). b. Cool the suspension to 0°C in an ice bath. c. Add tresyl chloride dropwise with gentle stirring. A typical concentration is 10-100 µL of tresyl chloride per mL of settled gel. d. Continue the reaction for 15-30 minutes at 0°C.

  • Washing: a. Quickly wash the activated resin with cold, anhydrous acetone (or dioxane) to remove excess reagents. b. Wash with cold 1 mM HCl to stop the reaction and hydrolyze any remaining tresyl groups.

  • Ligand Coupling: a. Immediately wash the activated resin with cold Coupling Buffer. b. Add the ligand solution (dissolved in cold Coupling Buffer) to the activated resin. c. Mix gently on an end-over-end mixer for 4-16 hours at 4°C.

  • Blocking and Final Washing: a. Pellet the resin and decant the ligand solution (which can be saved to determine coupling efficiency). b. Wash the resin with Coupling Buffer. c. Block any remaining active groups by incubating with Quenching Buffer for 2-4 hours at room temperature. d. Wash the final affinity matrix extensively with Wash Buffer and store in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C.

Sources

The Pivotal Role of 2-[(2-Aminoethyl)thio]ethan-1-ol Derivatives in Radiopharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Nuclear Medicine

In the landscape of diagnostic molecular imaging, technetium-99m (99mTc) remains the workhorse radionuclide for Single Photon Emission Computed Tomography (SPECT).[1][2] Its favorable nuclear properties, including a 6.01-hour half-life and the emission of a 140 keV gamma photon, make it nearly ideal for medical imaging.[3] However, the full potential of 99mTc is only realized when it is attached to a targeting molecule that can deliver it to a specific site of disease. This is where the concept of bifunctional chelating agents (BFCAs) becomes paramount. This guide explores the fundamental role and applications of chelating systems derived from the versatile scaffold, 2-[(2-Aminoethyl)thio]ethan-1-ol, in the synthesis of next-generation 99mTc radiopharmaceuticals.

The Scientific Foundation: Why this compound is a Promising Scaffold

The chemical structure of this compound, featuring an amino group, a thioether, and a hydroxyl group, presents a compelling foundation for the design of efficient 99mTc chelators. The efficacy of a chelator for technetium is largely dictated by the presence of electron-donating atoms such as nitrogen, sulfur, and oxygen, which can form a stable coordination complex with the reduced technetium metal center.[4]

The pertechnetate ion ([99mTc]TcO4-), the form in which 99mTc is eluted from a generator, is relatively non-reactive.[5] To facilitate chelation, it must first be reduced to a lower oxidation state, typically using a reducing agent like stannous chloride (SnCl2).[5] Once reduced, the technetium cation is readily complexed by ligands. The arrangement of nitrogen and sulfur donor atoms, particularly in a tetradentate N2S2 configuration (diaminodithiol), has been shown to form exceptionally stable complexes with 99mTc.[6][7][8]

The this compound molecule provides a robust N, S, and O donor set. While not a classic N2S2 ligand in its native form, it serves as an excellent starting point for the synthesis of more elaborate bifunctional chelators. The primary amino group and the thioether provide two key coordination points. The hydroxyl group can be chemically modified to introduce additional donor atoms or to serve as a conjugation point for a targeting biomolecule.

Mechanism of Chelation: The N2S2 Paradigm

The stability of 99mTc-N2S2 complexes is a cornerstone of modern radiopharmaceutical chemistry.[6][9] The general mechanism involves the coordination of the reduced 99mTc core by the two nitrogen and two sulfur atoms of the ligand. This forms a highly stable, neutral lipophilic complex that can be readily incorporated into a variety of molecular frameworks.

Below is a diagram illustrating the general principle of 99mTc chelation by an N2S2 ligand.

G cluster_0 Radiolabeling Reaction TcO4 [99mTc]TcO4- (Pertechnetate) Reduced_Tc Reduced [99mTc]n+ TcO4->Reduced_Tc Reduction SnCl2 SnCl2 (Stannous Chloride) SnCl2->Reduced_Tc Tc_Complex [99mTc]-N2S2 Complex (Stable Radiopharmaceutical) Reduced_Tc->Tc_Complex Chelation N2S2_Ligand N2S2 Chelator N2S2_Ligand->Tc_Complex

Caption: General workflow for the chelation of 99mTc by an N2S2 ligand.

Application Note: Synthesis of a Targeted Radiopharmaceutical Using a this compound-Derived Bifunctional Chelator

This section outlines a scientifically plausible, multi-step protocol for the development of a targeted 99mTc radiopharmaceutical using a bifunctional chelator derived from this compound. This protocol is based on established chemical principles and analogous syntheses reported in the literature.

Part 1: Synthesis of a Bifunctional N2S2 Chelator

The initial step involves the chemical modification of this compound to introduce a second thiol group and a reactive handle for conjugation to a biomolecule.

Protocol 1: Synthesis of a Carboxy-Functionalized N2S2 Ligand

  • Protection of the Amino Group: React this compound with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), to protect the primary amine.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride.

  • Introduction of the Second Thiol: React the tosylated intermediate with a thiol-containing nucleophile, such as the anion of trityl-protected mercaptoacetic acid. This step introduces the second sulfur atom.

  • Deprotection of the Thiol Groups: Remove the trityl protecting groups using acidic conditions.

  • Introduction of a Carboxylic Acid Handle: Modify the protected amino group to introduce a carboxylic acid. This can be achieved by deprotection of the Boc group followed by reaction with an activated dicarboxylic acid derivative (e.g., succinic anhydride). This carboxylic acid will serve as the conjugation point.

  • Final Deprotection: If necessary, perform a final deprotection step to yield the bifunctional N2S2 chelator.

Part 2: Conjugation to a Targeting Peptide

The synthesized bifunctional chelator can now be conjugated to a targeting biomolecule, such as a peptide known to bind to a specific cancer receptor.

Protocol 2: Peptide Conjugation

  • Activation of the Chelator: Activate the carboxylic acid group of the bifunctional chelator using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

  • Coupling Reaction: React the activated chelator with the N-terminal amine or a lysine side-chain amine of the targeting peptide in a suitable buffer at a slightly basic pH.

  • Purification: Purify the resulting chelator-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Radiolabeling with Technetium-99m

The final step is the radiolabeling of the chelator-peptide conjugate with 99mTc.

Protocol 3: 99mTc Labeling

  • Kit Formulation (Optional but Recommended): For reproducible results, a "cold kit" can be prepared containing the chelator-peptide conjugate, a reducing agent (e.g., stannous chloride), and a stabilizer in a lyophilized form.

  • Reconstitution: Add a sterile, pyrogen-free solution of sodium [99mTc]pertechnetate, obtained from a commercial 99Mo/99mTc generator, to the vial containing the chelator-peptide conjugate and reducing agent.

  • Incubation: Gently mix the solution and incubate at a specified temperature (often ranging from room temperature to 100°C) for a defined period (typically 15-30 minutes) to allow for complexation.[10][11] The optimal conditions will need to be determined empirically.

  • Quality Control: Assess the radiochemical purity of the final product using techniques such as thin-layer chromatography (TLC) or HPLC to separate the labeled conjugate from unreacted pertechnetate and other impurities.[11]

The following diagram illustrates the overall workflow from the bifunctional chelator to the final radiolabeled product.

G cluster_1 Synthesis and Conjugation cluster_2 Radiolabeling cluster_3 Application Start This compound BFC Bifunctional N2S2 Chelator (with reactive handle) Start->BFC Chemical Synthesis Conjugate Chelator-Peptide Conjugate BFC->Conjugate Conjugation Peptide Targeting Peptide Peptide->Conjugate Radiolabeling [99mTc]-Labeled Peptide Conjugate->Radiolabeling Radiolabeling Reaction Tc [99mTc]TcO4- + SnCl2 Tc->Radiolabeling QC Quality Control (TLC/HPLC) Radiolabeling->QC Imaging SPECT Imaging QC->Imaging

Caption: Workflow for developing a targeted 99mTc radiopharmaceutical.

Quantitative Data and Considerations

The success of a radiopharmaceutical is determined by several key parameters. The following table provides a summary of typical target values for a successful 99mTc-labeled peptide.

ParameterTarget ValueSignificance
Radiochemical Purity > 95%Ensures that the majority of the radioactivity is attached to the targeting molecule, minimizing off-target radiation dose and improving image quality.
In Vitro Stability > 90% after 6 hours in serumDemonstrates that the 99mTc remains attached to the chelator-peptide conjugate under physiological conditions, preventing the release of free pertechnetate.
Receptor Binding Affinity IC50 in the low nanomolar rangeIndicates strong and specific binding to the target receptor, leading to high tumor uptake and retention.
In Vivo Tumor Uptake > 2% Injected Dose per Gram (%ID/g)A measure of the concentration of the radiopharmaceutical in the tumor tissue, which is crucial for clear visualization.
Tumor-to-Background Ratios > 5:1 (e.g., tumor-to-muscle)High contrast between the target tissue and surrounding healthy tissues is essential for accurate diagnosis.

Conclusion and Future Perspectives

The development of novel bifunctional chelating agents is a dynamic and critical area of radiopharmaceutical research. The this compound scaffold, with its inherent amino, thioether, and hydroxyl functionalities, provides a versatile and promising starting point for the design of new N2S2 and related chelators for 99mTc. By leveraging established principles of coordination chemistry and bioconjugation, researchers can synthesize targeted radiopharmaceuticals with high stability and specificity. The protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of nuclear medicine and improving patient outcomes through innovative molecular imaging agents.

References

  • Synthetic procedure for N2S2 and its Zn, Re, and 99mTc complexes. - ResearchGate. Available at: [Link]

  • New conformationally restricted 99mTc N2S2 complexes as myocardial perfusion imaging agents - PubMed. Available at: [Link]

  • An N2S2 bifunctional chelator for technetium-99m and rhenium: complexation, conjugation, and epimerization to a single isomer - PubMed. Available at: [Link]

  • The Radiopharmaceutical Chemistry of Technetium-99m - ResearchGate. Available at: [Link]

  • A novel tetrapeptide for chelator-free radiolabeling in optimized preparation of 99mTc-radiolabeled oligonucleotides - e-Century Publishing Corporation. Available at: [Link]

  • Technetium-99m chelators in nuclear medicine. A review - PubMed. Available at: [Link]

  • The radiochemical yields of 99mTc-N2S2 as a function of (a)... - ResearchGate. Available at: [Link]

  • Dicarboxylate diamide dimercaptide (N2S2) technetium-99m complexes: synthesis and biological evaluation as potential renal radiopharmaceuticals - PubMed. Available at: [Link]

  • 99mTc: Labeling Chemistry and Labeled Compounds - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 99m Tc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging - MDPI. Available at: [Link]

  • New renal function imaging agents. I. Synthesis and biological characterization of a [99mTc]diaminomercapto(thio)ether (DAMTE) - PubMed. Available at: [Link]

  • New Insights in the Design of Bioactive Peptides and Chelating Agents for Imaging and Therapy in Oncology - MDPI. Available at: [Link]

  • Investigation of the labelling characteristics of 99mTc-mercaptoacetyltriglycine - PubMed. Available at: [Link]

  • The use of diaminodithiol for labeling small molecules with technetium-99m - PubMed. Available at: [Link]

  • Examples of N2S2 chelators for chelating 99mTc(v) and 186/188Re(v), and... - ResearchGate. Available at: [Link]

  • Metal Complexes of Multidentate N2S2 Heterocyclic Schiff-base Ligands;Formation, Structural Characterisation and Biological - Semantic Scholar. Available at: [Link]

  • Versatile Diphosphine Chelators for Radiolabeling Peptides with 99m Tc and 64 Cu. Available at: [Link]

  • Synthesis of a diaminedithiol bifunctional chelating agent for incorporation of technetium-99m into biomolecules - PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-[(2-Aminoethyl)thio]ethan-1-ol Conjugations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2-Aminoethyl)thio]ethan-1-ol applications. This guide is designed for researchers, chemists, and drug development professionals who use this versatile bifunctional linker in their conjugation workflows. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields, ensure conjugate stability, and achieve high purity.

The unique structure of this compound, possessing both a primary amine and a free thiol, presents a significant advantage for creating complex molecular architectures. However, this dual reactivity is also the primary source of experimental challenges. Successfully navigating these challenges requires a firm understanding of the underlying chemical principles. This guide is structured to provide not just solutions, but the scientific reasoning behind them, empowering you to optimize your specific application.

Understanding the Core Challenge: Dual Nucleophilicity

The central difficulty in working with this compound is controlling the chemoselectivity of your reaction. Both the thiol (-SH) and the primary amine (-NH2) are nucleophilic and can react with common electrophilic targets. The key to a high-yield conjugation is to create conditions that favor the reaction of one group while minimizing the reactivity of the other.

cluster_molecule This compound cluster_reactivity Reactive Sites & Chemistries cluster_targets Common Electrophilic Targets AET HO-CH₂-CH₂-S-CH₂-CH₂-NH₂ Thiol Thiol (-SH) (pKa ~8.5-9.5) Amine Amine (-NH₂) (pKa ~9.5-10.5) Maleimide Maleimides Thiol->Maleimide Thia-Michael Addition Haloacetyl Haloacetyls Thiol->Haloacetyl Thioether Formation NHS NHS Esters Amine->NHS Amide Bond Formation ITC Isothiocyanates Amine->ITC Thiourea Formation

Caption: Molecular structure and primary reactive pathways for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My conjugation yield is very low. What are the most likely causes?

Low yield is the most common issue and typically stems from one of four areas: suboptimal pH, reagent instability, competing side reactions, or purification loss.

cluster_causes Potential Causes cluster_solutions Solutions Start Low Conjugation Yield pH Incorrect pH Start->pH Reagent Reagent Instability Start->Reagent SideRxn Side Reactions Start->SideRxn Purification Purification Issues Start->Purification pH_Sol Optimize pH for Target (See Table 1) pH->pH_Sol Reagent_Sol Use Fresh Reagents Avoid Aqueous Storage Reagent->Reagent_Sol SideRxn_Sol Add Reducing Agent Degas Buffers SideRxn->SideRxn_Sol Purification_Sol Optimize Method (e.g., SEC, IEX) Purification->Purification_Sol

Caption: A decision tree for troubleshooting low conjugation yield.

  • Cause 1: Suboptimal pH: This is the most critical parameter. The reactivity of both the thiol and the amine is governed by their protonation state, which is pH-dependent.

    • Solution: For thiol-selective reactions (e.g., with maleimides), maintain a pH of 6.5-7.5. In this range, the thiol is sufficiently nucleophilic (as a thiolate) to react efficiently, while the primary amine is mostly protonated and unreactive.[1] For amine-selective reactions (e.g., with NHS esters), a pH of 8.0-9.0 is required to deprotonate the amine, but you must take steps to protect or cap the thiol group first to prevent its competing reaction.

  • Cause 2: Reagent Instability: Many common crosslinkers are susceptible to hydrolysis.

    • Solution: Maleimides and NHS esters readily hydrolyze in aqueous environments, especially at neutral to high pH.[1][2] Do not store these reagents in aqueous buffers for extended periods.[1] Prepare stock solutions in a dry, water-miscible solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.

  • Cause 3: Competing Side Reactions: The thiol group is prone to oxidation.

    • Solution: Thiols can oxidize to form disulfide bonds (dimerization), rendering them unreactive to your target electrophile. This is accelerated by dissolved oxygen and trace metal ions. Always use degassed buffers and consider adding a small amount of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the purification steps of your target molecule before the conjugation reaction. Do not add TCEP during the conjugation itself , as it will reduce your target if it contains disulfides.

Q2: My analysis (LC-MS/SDS-PAGE) shows multiple products instead of a single conjugate. Why?

This indicates a loss of reaction specificity or a subsequent reaction of your desired product.

  • Cause 1: Lack of Chemoselectivity: As discussed, if the pH is not carefully controlled, you will get a mixture of thiol- and amine-conjugated products.

    • Solution: Strictly adhere to the pH recommendations in Table 1. At pH > 7.5, the reaction of amines with maleimides becomes a significant competitive pathway.[1]

  • Cause 2: Disulfide Scrambling: The thiol on your linker can react with disulfide bonds on your target protein or with other free thiols in the solution, a process known as thiol-disulfide exchange.[3]

    • Solution: If your target protein has accessible disulfide bonds, this can be a major issue. Ensure that any free thiols on the protein are capped before introducing the linker. If you are targeting a free cysteine on the protein, ensure it is the only one available. The addition of 1-2 mM EDTA can chelate metal ions that catalyze disulfide formation.

  • Cause 3: Instability of the Thiol-Maleimide Adduct: The thioether bond formed from a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[4][5] This is more pronounced in the presence of other nucleophiles, like free thiols (e.g., glutathione in a cellular environment).

    • Solution: While the reaction is generally stable, some strategies can further lock the conjugate. One advanced method involves using maleimide derivatives that undergo an in situ transcyclization to form a more stable product.[4] For most lab applications, ensuring complete removal of unreacted thiols after the initial conjugation is the most critical step to prevent reversal.

Table 1: pH Control for Selective Conjugation

Target GroupRecommended pHRationalePotential Side Reactions Outside Range
Thiol 6.5 - 7.5Maximizes thiolate nucleophilicity while keeping the amine protonated and unreactive.[6]< 6.5: Slow reaction rate. > 7.5: Competitive reaction from the amine group; increased maleimide hydrolysis.[1]
Amine 8.0 - 9.0Ensures the primary amine is deprotonated and nucleophilic.< 8.0: Very slow reaction rate. > 9.0: Rapid hydrolysis of NHS ester; potential modification of other residues.

Frequently Asked Questions (FAQs)

Q: Should I be concerned about the hydroxyl group on this compound?

A: In most standard bioconjugation reactions (targeting thiols or amines), the alcohol (hydroxyl) group is not reactive and can be ignored. Its reactivity is significantly lower than that of the thiol or amine under typical aqueous buffering conditions.

Q: How can I confirm that my conjugation was successful?

A: A multi-faceted approach is best. No single technique tells the whole story.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) if the molecule being attached has a distinct chromophore.[7]

  • Mass Spectrometry (LC-MS): This is the most definitive method. It will show a mass shift corresponding to the addition of the linker and any attached payload, confirming covalent attachment. It can also identify side products.

  • SDS-PAGE: If conjugating to a large protein, a successful conjugation will result in a shift in the molecular weight, which can be visualized as a band shift on the gel.

  • Chromatography (SEC, RP-HPLC): A successful conjugation will result in a product with different retention characteristics than the starting materials, which can be used for both analysis and purification.[8]

Q: What is the best way to purify my final conjugate?

A: The optimal method depends on the properties of your final product.

  • Size Exclusion Chromatography (SEC): Excellent for separating a large conjugated protein from small molecule reactants like the unreacted linker.

  • Ion Exchange Chromatography (IEX): Useful if the conjugation significantly alters the net charge of the molecule.

  • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique suitable for purifying smaller conjugates (e.g., peptide-linker conjugates) based on differences in hydrophobicity.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Selective Conjugation to a Maleimide-Activated Biomolecule

This protocol provides a framework for conjugating this compound to a maleimide-activated protein.

1. Materials & Reagent Preparation:

  • Maleimide-Activated Protein: Dissolved in reaction buffer at a known concentration (e.g., 1-5 mg/mL).
  • This compound: Prepare a 10-20 mM stock solution in reaction buffer immediately before use.
  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2, degassed thoroughly. Include 1 mM EDTA to prevent metal-catalyzed oxidation.
  • Quenching Reagent: 1 M stock of N-acetylcysteine or L-cysteine in water.
  • Purification System: SEC column (e.g., Sephadex G-25 for desalting, or a high-resolution column for final purification).

2. Conjugation Reaction:

  • To your maleimide-activated protein solution, add the this compound stock solution to achieve a 5 to 20-fold molar excess of the linker. The optimal excess should be determined empirically.
  • Gently mix the solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.

3. Quenching the Reaction:

  • After the incubation period, add the quenching reagent to a final concentration of 1-5 mM (a 2 to 5-fold excess over the initial amount of maleimide).
  • Incubate for an additional 20-30 minutes at room temperature. This step caps any unreacted maleimide groups, preventing them from reacting in downstream applications.

4. Purification:

  • Immediately purify the conjugate from excess linker and quenching reagent using an appropriate SEC column equilibrated with your desired storage buffer.
  • Monitor the column effluent by absorbance at 280 nm (for protein) and collect the fractions corresponding to the high molecular weight peak.

5. Characterization:

  • Pool the relevant fractions and concentrate if necessary.
  • Analyze the final product using LC-MS to confirm the mass of the conjugate and by SDS-PAGE to assess purity and confirm a molecular weight shift.

Table 2: Troubleshooting Common Side Reactions

Side ReactionCausePrevention StrategyAnalytical Signature
Maleimide Ring Hydrolysis Reaction pH is too high or reagent is stored in aqueous buffer.[1][2]Use maleimide immediately after dissolving. Maintain pH ≤ 7.5.A mass corresponding to the hydrolyzed, unreactive maleimide on your starting material (Maleimide MW + 18 Da). No conjugation occurs.
Thiol Dimerization Presence of oxygen or metal ions in buffers.Degas all buffers. Add 1 mM EDTA.[9]A mass corresponding to a dimer of your linker. Reduced amount of reactive thiol available for conjugation.
Retro-Michael Reaction Reversal of the thiol-maleimide bond, often initiated by excess free thiols.[4]Quench the reaction thoroughly. Purify the conjugate immediately after quenching.Reappearance of starting materials over time. In complex mixtures, exchange with other thiols may occur.
Amine Michael Addition Reaction pH is too high (> 7.5).[1]Maintain reaction pH between 6.5 and 7.5.A second product peak on LC-MS with the same mass as the desired thiol-adduct, but with different chromatographic properties.

References

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved from [Link]

  • Google Patents. (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.
  • Stader, D., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Available at: [Link]

  • Al-Bayati, F. A., & Chan, J. W. (2014). Tunable degradation of maleimide-thiol adducts in reducing environments. Chemical Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((2-Aminoethyl)thio)ethanol. PubChem Compound Database. Retrieved from [Link]

  • Dunsmore, L., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Le Saux, G., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. Available at: [Link]

  • Walkey, C. D., et al. (2012). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Available at: [Link]

  • Khetan, A., & Ting, J. M. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]

  • Alvarsson, J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, L., & Rowan, S. J. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. Available at: [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • Fletcher, V. R., & Porter, J. D. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: V. THE EFFECT OF THE STRUCTURE OF CERTAIN THIOL ADDUCTS ON CLEAVAGE. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • D'Souza, A. A., et al. (2020). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

Sources

troubleshooting low reactivity of 2-[(2-Aminoethyl)thio]ethan-1-ol in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminothiol Reactivity

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low reactivity with aminothiol compounds in aqueous buffers. Instead of a generic checklist, we will explore the underlying chemical principles to empower you to diagnose and resolve issues effectively in your experimental workflow.

Part 1: Foundational Knowledge - Is Your Reagent Correct?

A common source of experimental failure is a misunderstanding of the reagent's structure. The chemical name 2-[(2-Aminoethyl)thio]ethan-1-ol specifies the structure HO-CH₂-CH₂-S-CH₂-CH₂-NH₂. It is crucial to recognize that this molecule contains a thioether (-S-) linkage, not a free thiol (-SH) group.

  • Thioethers vs. Thiols: Thioethers are significantly less nucleophilic and generally unreactive in the common bioconjugation reactions where thiols are employed, such as Michael additions to maleimides or the formation of disulfide bonds. Free thiols are potent nucleophiles (as the thiolate anion, R-S⁻) and are the intended reactive group in these protocols.

If your experimental goal is to perform a thiol-specific reaction, the low reactivity of this compound is expected. Please verify the chemical structure of your reagent with your supplier's Certificate of Analysis. It is possible you intended to use a structurally similar aminothiol, such as cysteamine (HS-CH₂-CH₂-NH₂).

The remainder of this guide will assume you are working with a compound that does contain a free thiol and are facing unexpected reactivity issues.

Part 2: Troubleshooting Low Reactivity of Aminothiols - FAQs

This section addresses the most common reasons for the apparent low reactivity of aminothiols in aqueous solutions.

Q1: I've confirmed I'm using an aminothiol, but my reaction yield is very low. What is the most likely cause?

The single most common cause of low aminothiol reactivity is oxidative disulfide bond formation . In the presence of oxygen, especially at neutral or alkaline pH, thiol groups are highly susceptible to oxidation, which converts two reactive thiol molecules into a single, unreactive disulfide molecule.

  • The Mechanism of Oxidation: This process is often catalyzed by trace metal ions in buffers and is significantly accelerated as the pH increases. The reactive species in most desired conjugation reactions is the deprotonated thiolate anion (R-S⁻). Unfortunately, this is also the species most susceptible to oxidation.

Thiol_Oxidation cluster_products Unreactive Disulfide R_SH_1 R-SH R_S_S_R R-S-S-R R_SH_1->R_S_S_R Oxidation (+ O₂) pH ≥ 7 R_SH_2 R-SH

Caption: Oxidation of two reactive thiol molecules into an unreactive disulfide.

Q2: How can I prevent thiol oxidation and maintain a high concentration of active, reduced aminothiol?

Maintaining the thiol in its reduced, active state is critical. This requires a multi-pronged approach to control the buffer environment.

1. Buffer Degassing: Dissolved oxygen is a primary culprit in thiol oxidation. Removing it from your buffers immediately before use is highly recommended.

  • Protocol: Buffer Degassing by Sparging

    • Prepare your buffer solution (e.g., PBS, HEPES).

    • Place the buffer in a flask or bottle with a stir bar.

    • Insert a tube connected to an inert gas source (typically nitrogen or argon) so that it is submerged in the buffer.

    • Bubble the gas through the buffer at a moderate rate while stirring for at least 15-30 minutes.

    • Use the buffer immediately for best results.

2. pH Control: You must balance the need for the reactive thiolate anion with the increased risk of oxidation at higher pH.

  • Expert Insight: For reactions like thiol-maleimide coupling, a pH range of 6.5 to 7.5 is the optimal compromise. In this range, there is a sufficient concentration of the thiolate nucleophile for the reaction to proceed efficiently, while the rate of oxidation is more manageable than at pH 8 or higher.

pH LevelImpact on Thiol Group (-SH)Recommended Action
< 6.5 Mostly protonated (R-SH). Low nucleophilicity, slow conjugation.Increase pH unless substrate is unstable at higher pH.
6.5 - 7.5 Optimal Balance. Good concentration of reactive thiolate (R-S⁻) for conjugation, with manageable oxidation.Ideal range for most thiol-maleimide reactions.
> 7.5 Mostly deprotonated (R-S⁻). Very high reactivity but also very rapid oxidation. Avoid unless reaction is extremely fast. Risk of maleimide hydrolysis also increases significantly.

3. Use of Reducing Agents: Incorporating a reducing agent can actively reverse disulfide formation or prevent it from occurring.

  • TCEP (Tris(2-carboxyethyl)phosphine) is often the superior choice. It is stable, odorless, and highly effective at reducing disulfides across a wide pH range. Crucially, it does not contain a thiol itself and therefore will not compete in thiol-specific conjugation reactions.

  • DTT (Dithiothreitol) is also effective but is less stable and can compete in side reactions. It is generally avoided when the other reactant is thiol-reactive.

TCEP_Reduction TCEP TCEP (Reducing Agent) TCEP_Oxide TCEP=O (Oxidized) TCEP->TCEP_Oxide Oxidation Thiol1 R-SH Thiol2 R-SH Disulfide Disulfide

Caption: TCEP reduces inactive disulfides back to active thiols.

  • Protocol: Using TCEP to Maintain Reduced Thiols

    • Prepare your primary reaction buffer and degas it.

    • Prepare a fresh stock solution of your aminothiol in the degassed buffer.

    • Add TCEP to your reaction mixture at a final concentration of 0.1-1 mM. Alternatively, if you suspect your aminothiol stock is already oxidized, you can pre-incubate it with 1-5 mM TCEP for 30 minutes before use.

4. Addition of Chelators: Trace metal ions (Fe³⁺, Cu²⁺, etc.) in your buffers can catalyze thiol oxidation. Adding a chelating agent sequesters these ions.

  • Recommendation: Include 1-2 mM EDTA (Ethylenediaminetetraacetic acid) in all your buffer preparations as a standard practice.

Q3: How can I quantitatively measure the concentration of active, free thiol in my solution?

Do not assume the concentration on the label is the active concentration. You must verify it empirically. The gold standard for this is the Ellman's Test .

  • Principle: Ellman's Reagent, or DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), reacts with a free thiol to produce a stoichiometric amount of the TNB²⁻ anion, which has a distinct yellow color and a strong absorbance maximum at 412 nm.

  • Protocol: Performing the Ellman's Test

    • Prepare Reagents:

      • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

      • DTNB Stock: 4 mg/mL DTNB in the Reaction Buffer.

      • Thiol Sample: Your aminothiol solution, diluted to an expected concentration of 0.05 - 0.5 mM in Reaction Buffer.

    • Set up Blank: In a cuvette, add 1 mL of Reaction Buffer and 50 µL of the DTNB stock.

    • Measure Sample: In a separate cuvette, add 1 mL of your diluted thiol sample and 50 µL of the DTNB stock.

    • Incubate & Read: Mix and incubate for 5-10 minutes at room temperature. Measure the absorbance of the sample cuvette at 412 nm, using the blank to zero the spectrophotometer.

    • Calculate Concentration:

      • Use the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)

      • Molar extinction coefficient (ε) for TNB²⁻ at 412 nm = 14,150 M⁻¹cm⁻¹ .

      • Path length (l) is typically 1 cm.

      • Remember to account for the dilution factor of your sample.

Q4: I've confirmed my thiol is active, but my conjugation to a maleimide-functionalized molecule is still inefficient. What else could be the problem?

If your aminothiol is active, the issue may lie with the reaction partner or the buffer composition itself.

  • Maleimide Instability: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. This opens the ring and renders it unreactive towards thiols. Expert Insight: Always use maleimide-activated reagents as fresh as possible and conduct the conjugation reaction immediately after their preparation or dissolution.

  • Competing Nucleophiles in Buffers: Avoid buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) . The primary amine in Tris can act as a competing nucleophile and react with electrophilic partners like maleimides, reducing your yield.

    • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or MES are excellent choices as they are non-nucleophilic.

Workflow cluster_prep Step 1: Preparation cluster_quant Step 2: QC cluster_reaction Step 3: Reaction cluster_analysis Step 4: Analysis Buffer Prepare Buffer (PBS or HEPES, pH 7.2) + 1 mM EDTA Degas Degas Buffer (N₂ or Ar sparging) Buffer->Degas Thiol_Sol Dissolve Aminothiol in Degassed Buffer + 0.5 mM TCEP Degas->Thiol_Sol Ellmans Confirm Free Thiol Conc. (Ellman's Test) Thiol_Sol->Ellmans Substrate_Sol Prepare Substrate (e.g., Maleimide-Protein) FRESH Mix Combine Reactants (Optimized Molar Ratio) Substrate_Sol->Mix Ellmans->Mix Incubate Incubate at RT (e.g., 1-2 hours) Mix->Incubate Purify Purify Conjugate (e.g., Desalting, SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: A validated workflow for successful aminothiol conjugation.

References

  • Singh, R. (1995). Thiol-disulfide interchange. Methods in Enzymology, 251, 165-173. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Jocelyn, P. C. (1987). The reduction of disulphides. Methods in Enzymology, 143, 246-256. [Link]

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983). Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60. [Link]

Technical Support Center: Purification of 2-[(2-Aminoethyl)thio]ethan-1-ol-Linked Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(2-Aminoethyl)thio]ethan-1-ol-linked peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is based on established principles of peptide chemistry and purification, tailored to the specific challenges presented by this hydrophilic thioether linker.

Introduction to this compound Linkers

The this compound linker provides a flexible and hydrophilic spacer, which can be advantageous for improving the solubility of hydrophobic peptides and for facilitating subsequent analytical characterization, such as mass spectrometry.[1][2] However, the presence of a thioether bond and a terminal hydroxyl group can introduce specific challenges during the purification process. This guide will walk you through potential issues and their solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound-linked peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[3]

Problem 1: Low Yield of the Desired Peptide

Symptoms:

  • The peak corresponding to the target peptide in the HPLC chromatogram is significantly smaller than expected.

  • Quantification by UV absorbance or other methods indicates a low concentration of the purified peptide.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Cleavage from Resin The peptide may not be fully cleaved from the solid-phase support, leading to a lower amount of crude product to purify.Optimize cleavage conditions by extending the cleavage time or using a stronger cleavage cocktail. Ensure the correct scavengers are used to protect sensitive residues.
Peptide Aggregation The modified peptide may be prone to aggregation, especially if the parent peptide is hydrophobic. Aggregated peptides can precipitate out of solution or fail to bind effectively to the HPLC column.[4]Dissolve the crude peptide in a stronger solvent like neat TFA or hexafluoroisopropanol (HFIP) to break up aggregates before diluting with the initial HPLC mobile phase.[5] Incorporating solubilizing agents or chaotropic salts can also be beneficial.[6]
Oxidation of the Thioether The sulfur atom in the thioether linker is susceptible to oxidation to a sulfoxide or sulfone, especially during prolonged exposure to air or oxidizing agents.[7] This can result in multiple peaks corresponding to the oxidized forms of the peptide.Work under an inert atmosphere (e.g., argon or nitrogen) when possible.[8] Add antioxidants like dithiothreitol (DTT) or thioanisole to the cleavage cocktail and purification buffers.[8]
Adsorption to Vials and Tubing Hydrophobic peptides, even with a hydrophilic linker, can adsorb to plasticware and HPLC components, leading to sample loss.Use low-adsorption vials and consider passivation of the HPLC system with a blank injection of a highly concentrated, non-target peptide.
Suboptimal HPLC Conditions The gradient, flow rate, or mobile phase composition may not be suitable for the retention and elution of your specific peptide.Perform a scouting run with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide. Then, optimize the gradient around this point for better separation.[9]
Problem 2: Poor Purity and Co-eluting Impurities

Symptoms:

  • The main peak in the HPLC chromatogram is broad or has shoulders.

  • Mass spectrometry analysis of the collected fraction shows the presence of multiple species with similar masses.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Co-elution of Deletion Sequences Truncated peptide sequences (deletion sequences) formed during solid-phase peptide synthesis (SPPS) can have similar hydrophobicity to the full-length product and co-elute.[3]Optimize the HPLC gradient to improve resolution. A shallower gradient around the elution point of the target peptide can often separate closely related species. Consider using a different stationary phase (e.g., C8 instead of C18) or an orthogonal purification method like ion-exchange chromatography.[10]
Formation of Disulfide-Bonded Dimers If the linker was introduced via reaction with a cysteine residue, incomplete reaction or side reactions can lead to the formation of peptide dimers linked by a disulfide bond. These dimers will have a different retention time but may be close to the desired product.Ensure complete reduction of any disulfide bonds prior to purification by treating the crude peptide with a reducing agent like DTT or TCEP. Analyze the crude material by mass spectrometry to confirm the absence of dimers.
Incomplete Deprotection Residual protecting groups on amino acid side chains will alter the hydrophobicity of the peptide, leading to closely eluting impurities.Ensure complete deprotection during the cleavage step by using an appropriate cleavage cocktail and sufficient reaction time.
Adduct Formation Reactive species in the cleavage cocktail or during storage can form adducts with the peptide or the linker.Use high-purity solvents and reagents. Store the purified peptide under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: How does the this compound linker affect the retention time of my peptide in RP-HPLC?

The this compound linker is relatively hydrophilic due to the presence of the hydroxyl group and the ether-like thioether bond.[2][11] This will generally decrease the overall hydrophobicity of the peptide, leading to a shorter retention time on a reverse-phase column compared to the unmodified peptide or a peptide with a more hydrophobic linker. The exact change in retention time will depend on the sequence and length of the peptide itself.

Q2: Can the thioether in the linker be oxidized during purification?

Yes, the sulfur atom in the thioether is susceptible to oxidation to a sulfoxide and further to a sulfone.[7] This can occur during cleavage, purification, or storage if the peptide is exposed to oxidizing conditions. Oxidation will increase the polarity of the peptide, resulting in an earlier elution time in RP-HPLC. To minimize oxidation, it is recommended to use degassed solvents, work quickly, and consider adding antioxidants to your buffers.

Q3: My peptide is still aggregating despite the hydrophilic linker. What can I do?

While the hydrophilic linker can improve solubility, it may not be sufficient to overcome the aggregation propensity of a very hydrophobic peptide sequence.[4] If aggregation is still an issue, you can try the following:

  • Use of Organic Co-solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like trifluoroacetic acid (TFA), hexafluoroisopropanol (HFIP), or dimethyl sulfoxide (DMSO) before diluting it with the initial mobile phase for HPLC.[5]

  • Chaotropic Agents: Adding chaotropic agents like guanidinium chloride or urea to the sample can help to disrupt aggregates. However, these are not compatible with RP-HPLC and would need to be removed prior to injection.

  • Elevated Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can sometimes improve peak shape and reduce aggregation.

Q4: What is the best way to confirm the identity and purity of my purified peptide?

A combination of analytical techniques is recommended:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide and the presence of the linker.[12][13][14][15] High-resolution mass spectrometry can help to identify any modifications or impurities.

  • Amino Acid Analysis: To confirm the amino acid composition of the peptide.

Experimental Protocols

Standard RP-HPLC Purification Protocol

This is a general protocol that should be optimized for your specific peptide.

1. Sample Preparation: a. Dissolve the crude, lyophilized peptide in a minimal amount of a strong solvent (e.g., 50% acetonitrile in water with 0.1% TFA). b. If the peptide is difficult to dissolve, use a small amount of neat TFA or HFIP and then dilute. c. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
  • Detection: UV absorbance at 214 nm and 280 nm.
  • Gradient:
  • Scouting Run: 5-95% B over 30 minutes.
  • Optimized Run: A shallower gradient around the elution percentage determined from the scouting run (e.g., 20-50% B over 30 minutes).

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the main peak. b. Analyze the purity of each fraction by analytical RP-HPLC. c. Confirm the identity of the desired fractions by mass spectrometry.

4. Post-Purification Processing: a. Pool the pure fractions. b. Lyophilize the pooled fractions to obtain the final purified peptide as a powder.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Peptide (Post-Cleavage) Dissolve Dissolution & Filtration Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Fraction Collection HPLC->Collect Analyze Purity & Identity Analysis (Analytical HPLC, MS) Collect->Analyze Analyze->HPLC Re-purify Pool Pool Pure Fractions Analyze->Pool Pure Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: General workflow for the purification of synthetic peptides.

Troubleshooting Decision Tree for Low Purity

Sources

common side reactions when using 2-(2-aminoethylsulfanyl)ethanol in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Synthesis

Case ID: AESE-SYNTH-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

2-(2-aminoethylsulfanyl)ethanol (AESE) is a versatile heterobifunctional linker (


) widely used in PROTACs, antibody-drug conjugates (ADCs), and surface modification.[1] Its utility stems from the orthogonal reactivity of the primary amine and the primary alcohol. However, the central thioether moiety acts as a "silent saboteur," introducing susceptibility to oxidation, catalyst poisoning, and neighboring group participation (NGP).

This guide addresses the three most critical failure modes reported by researchers:

  • Chemoselectivity Loss: Inadvertent esterification during amide coupling.

  • The Sulfur Trap: Unwanted oxidation and catalyst deactivation.

  • Structural Collapse: Intramolecular cyclization to thiomorpholine derivatives.

Module 1: Chemoselectivity (The Amine vs. Hydroxyl Battle)

User Issue: "I am trying to couple the amine end to a carboxylic acid, but I am observing significant O-acylation (ester formation) or mixed products."

Technical Diagnosis: While the primary amine is more nucleophilic than the alcohol, the difference is not absolute. Under aggressive coupling conditions (e.g., HATU/DIEA with excess reagent), the hydroxyl group will compete, especially if the amine is sterically hindered or if the local pH favors the alkoxide.

Troubleshooting Protocol:

ParameterRecommendationRationale
pH Control Keep pH 8.0–9.0Ensures the amine is deprotonated (nucleophilic) while the alcohol remains protonated (neutral).
Reagent Choice Use NHS Esters N-hydroxysuccinimide esters are highly selective for primary amines over alcohols in phosphate buffer. Avoid carbodiimides (EDC/DCC) in the presence of unprotected hydroxyls unless stoichiometry is strictly 1:1.
Solvent Avoid Pyridine/DMAPDMAP is a powerful acylation catalyst that will accelerate the reaction of the alcohol, destroying chemoselectivity.

Self-Validating Experiment: To confirm selectivity, perform a test reaction with acetic anhydride (1.0 eq) in DCM at


.
  • Target Product: N-acetyl-AESE (Amide).

  • Side Product: O-acetyl-AESE (Ester) or N,O-diacetyl-AESE.

  • Monitoring: TLC (Amide is much more polar than ester) or LC-MS.

Module 2: The Sulfur Liability (Oxidation & Poisoning)

User Issue: "My product mass is consistently M+16 or M+32, and my subsequent Suzuki coupling failed completely."

Technical Diagnosis: The thioether (


) in AESE is electron-rich.
  • Oxidation: It reacts avidly with electrophilic oxygen sources (peroxides, peracids) to form sulfoxides (

    
    , +16 Da) and sulfones (
    
    
    
    , +32 Da).
  • Catalyst Poisoning: The sulfur lone pairs coordinate strongly to soft transition metals (Pd, Pt, Ru), displacing ligands and deactivating catalysts used in cross-coupling or hydrogenation.

Troubleshooting Protocol:

Q: How do I prevent oxidation during workup?

  • Avoid: Do not use chlorinated solvents (DCM/CHCl3) that have been stored in light without stabilizers (they generate HCl and peroxides).

  • Avoid: Do not use

    
    -CPBA or vigorous 
    
    
    
    oxidations on other parts of the molecule while the thioether is exposed.
  • Fix: Use degassed solvents and add a radical scavenger like BHT if working with radical initiators.

Q: How do I perform Pd-catalyzed coupling with AESE present?

  • Strategy A (Overpower): Increase catalyst loading to 5–10 mol%.

  • Strategy B (Outcompete): Use catalysts with high-affinity bidentate ligands (e.g., Pd(dppf)Cl2) that are harder for the sulfur to displace than monodentate phosphines.

  • Strategy C (Protect): If possible, perform the metal-catalyzed step before introducing the AESE linker.

Module 3: Neighboring Group Participation (The "Hidden" Cyclization)

User Issue: "I tried to convert the alcohol to a leaving group (Tosylate/Halide) to react it with a payload, but the linker length seems to have shortened, or I isolated a cyclic byproduct."

Technical Diagnosis: This is the most complex and overlooked side reaction. The sulfur atom is positioned perfectly to attack the carbon bearing the leaving group via Neighboring Group Participation (NGP) .

  • Mechanism: The sulfur attacks the

    
    -carbon, displacing the leaving group to form a 3-membered episulfonium ion .
    
  • Outcome: This intermediate is highly reactive. It can be opened by the amine (forming a 6-membered thiomorpholine ring) or by external nucleophiles, often leading to scrambling or hydrolysis.

Visualizing the Failure Mode:

NGP_Mechanism Start Activated Alcohol (R-S-CH2-CH2-LG) Episulfonium Episulfonium Ion (3-Membered Ring) Start->Episulfonium Intramolecular Attack by Sulfur Thiomorpholine Thiomorpholine (6-Membered Ring) Episulfonium->Thiomorpholine Attack by Amine (if free) Scrambled Hydrolyzed/Scrambled Product Episulfonium->Scrambled Attack by External Nucleophile

Caption: Pathway of Neighboring Group Participation. The sulfur atom displaces the leaving group (LG), forming a reactive intermediate that leads to unwanted cyclization.

Prevention Protocol:

  • Protect the Amine: The amine must be protected (e.g., Boc, Cbz) before activating the alcohol. This prevents the formation of thiomorpholine.

  • Avoid Strong Activation: Avoid forming primary halides or tosylates if possible.

  • Alternative Route: Instead of activating the AESE alcohol, activate the payload (e.g., as an acid chloride or isocyanate) and let the AESE alcohol act as the nucleophile. This avoids generating a leaving group adjacent to the sulfur.

Summary of Reactivity & Solutions
Functional GroupPrimary RiskPrevention Strategy
Amine (-NH2) Non-selective acylationUse NHS esters; Control pH (8.0–9.0).
Thioether (-S-) Oxidation (Sulfoxide)Degas solvents; Avoid peroxides/mCPBA.
Thioether (-S-) Catalyst PoisoningUse chelating ligands (dppf); Increase Pd loading.
Alcohol (-OH) NGP / CyclizationDo not activate -OH to -OTs/-Halide without N-protection.
References
  • Chemoselective Acylation

    • Concept: Selective acylation of amines in the presence of alcohols using pH control and leaving group tuning.
    • Source: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
    • Link:

  • Neighboring Group Participation (Episulfonium)

    • Concept: Mechanism of sulfur-assisted displacement and hydrolysis (Mustard gas chemistry analogy).
    • Source: Yang, Y. C., et al. (1986).[2] "Hydrolysis of mustard derivatives." The Journal of Organic Chemistry.

    • Link:

  • Thioether Oxidation in Linkers

    • Concept: Susceptibility of thioether linkers to oxidation during synthesis and biological application.[3]

    • Source: Patterson, J. T., et al. (2014). "Improving the serum stability of site-specific antibody conjugates with sulfone linkers.
    • Link:

  • Catalyst Poisoning by Sulfur

    • Concept: Deactivation of Palladium catalysts by sulfur-containing substrates and mitigation str
    • Source: Gui, B., et al. (2015).[4] "Tackling poison and leach: catalysis by dangling thiol–palladium functions."[4][5] Chemical Communications.[4]

    • Link:

Sources

Technical Support Center: Characterization of 2-(2-aminoethylsulfanyl)ethanol (AESE) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AESE-CHAR-001 Status: Active Subject: Troubleshooting Detection, Oxidation, and Structural Assignment of Thioether-PEG Hybrid Linkers[1]

Executive Summary

2-(2-aminoethylsulfanyl)ethanol (AESE) and its derivatives are critical "hybrid" linkers used in PROTACs and Antibody-Drug Conjugates (ADCs).[1] They bridge the physicochemical gap between hydrophobic alkyl chains and hydrophilic PEG chains. However, they present a "perfect storm" of analytical challenges:

  • UV Silence: The aliphatic backbone lacks a chromophore.[1]

  • Redox Instability: The thioether core is prone to oxidation (real and artifactual).[1]

  • NMR Congestion: Methylene signals overlap significantly.

This guide provides validated protocols to overcome these specific hurdles.

Module 1: Chromatographic Detection (The "Invisible" Analyte)

Issue:

"I see a flat baseline on my HPLC-UV at 214 nm/254 nm, but Mass Spec shows the compound is present."

Root Cause:

AESE derivatives lack conjugated


-systems (aromatic rings).[1] The thioether and amine groups have negligible absorbance above 210 nm, and mobile phase solvents (formic acid/methanol) often absorb in the low-UV range, masking the analyte.
Solution A: Pre-Column Derivatization (Recommended)

Transform the "invisible" amine into a UV-active or fluorescent species using FMOC-Cl (9-fluorenylmethyl chloroformate).[1][2]

Protocol: FMOC-Cl Derivatization for HPLC Target: Primary/Secondary Amines.[1] Detection: UV (265 nm) or Fluorescence (Ex 265 nm / Em 315 nm).[1]

StepActionCritical Note
1. Buffer Prep Prepare 0.2 M Borate Buffer, pH 8.5.pH must be >8.0 to ensure the amine is deprotonated (nucleophilic).[1]
2. Reagent Prep Dissolve FMOC-Cl in Acetonitrile (ACN) at 5–10 mM.[1]Prepare fresh. FMOC-Cl hydrolyzes slowly in moisture.[1]
3. Reaction Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Reagent .Vortex immediately.[1] Reaction is fast (< 2 mins).
4. Quench Add 10 µL of 1-aminoadamantane (or excess glycine).Removes excess FMOC-Cl to prevent "ghost peaks" in the chromatogram.
5. Analysis Inject onto C18 column.[1]The FMOC group adds hydrophobicity, improving retention on C18.
Solution B: Universal Detection (Alternative)

If derivatization alters the chemistry too much (e.g., for purification), use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .[1]

  • Requirement: Mobile phase must be volatile (volatile buffers only: Formic acid, TFA, Ammonium Acetate).

Module 2: Mass Spectrometry & Oxidation Artifacts

Issue:

"My LC-MS shows a split peak or a persistent +16 Da adduct (M+16). Is my linker oxidizing on the shelf?"

Root Cause:

Thioethers (


) are susceptible to oxidation into sulfoxides (

).[1]
  • Real Oxidation: Occurs during storage/synthesis (impurity).[1]

  • In-Source Oxidation (Artifact): Occurs inside the ESI source due to high voltage and radical formation.[1]

Troubleshooting Workflow: Real vs. Artifact

Oxidation_Troubleshooting Start Observation: M+16 Peak (Sulfoxide) Step1 Step 1: Dilute Sample 10x Start->Step1 Decision1 Does M+16 ratio change? Step1->Decision1 Artifact Likely In-Source Artifact (Concentration dependent) Decision1->Artifact Yes (Ratio drops) Step2 Step 2: Chromatographic Check (Extract Ion Chromatogram) Decision1->Step2 No (Ratio constant) Decision2 Do M and M+16 co-elute? Step2->Decision2 Real Real Sample Oxidation (Impurity) Decision2->Real No (Separated peaks) InSource In-Source Oxidation (Co-eluting Artifact) Decision2->InSource Yes (Perfect overlap)

Caption: Decision tree to distinguish between synthetic impurities (Real) and electrospray ionization artifacts (In-Source).

Prevention Strategy
  • For Analysis: Lower the ESI Cone Voltage and Desolvation Temperature . High energy promotes radical oxidation in the gas phase.

  • For Storage: Store AESE derivatives under Argon/Nitrogen at -20°C. Thioethers are less sensitive than thiols but can still oxidize over months.[1]

Module 3: NMR Structural Elucidation

Issue:

"The proton NMR region 2.5–3.8 ppm is a mess. I can't distinguish the


 from the 

."
Technical Insight:

AESE contains three distinct methylene environments. Electronegativity drives the chemical shift:


.[1]

Structure:


[1]
PositionProton EnvironmentApprox. Shift (

, ppm)
Multiplicity
A

3.6 – 3.7 Triplet
D

2.8 – 3.0 Triplet
B

(Ethanol side)
2.6 – 2.7 Triplet
C

(Amine side)
2.5 – 2.6 Triplet

Note: B and C often overlap into a multiplet at 2.6 ppm.

Protocol: Resolving the "Methylene Muddle"
  • Solvent Choice: Switch from

    
     to 
    
    
    
    or
    
    
    .[1]
    • Why?

      
       can cause peak broadening for amines/alcohols due to hydrogen bonding.[1] 
      
      
      
      exchanges the
      
      
      and
      
      
      protons, cleaning up the spectrum and sharpening the coupling of adjacent methylenes.
  • 2D NMR (HSQC): This is mandatory for complex derivatives.[1]

    • Carbon shifts are more dispersed.[1]

    • 
      : ~60 ppm
      
    • 
      : ~40 ppm[3]
      
    • 
      : ~30-35 ppm[1][3]
      
    • Protocol: Run a gradient HSQC.[1] Look for the cross-peaks at (2.6 ppm

      
       / 30 ppm 
      
      
      
      ) to positively identify the thioether linkage.

Module 4: Synthesis & Stability FAQs

Q: Can I use standard Reverse Phase (C18) for purification? A: Barely. AESE is highly polar (


).[1] It will elute in the void volume (dead time) of a C18 column.
  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) with an Amide or Bare Silica column.[1]

  • Mobile Phase: High organic start (95% ACN) gradient to aqueous (50% Ammonium Formate).[1]

Q: My linker smells like rotten eggs. Is it degraded? A: Not necessarily, but likely. Pure thioethers have a distinct, but not overpowering, sulfide odor. A strong "rotten egg" smell suggests degradation back to thiols (cleavage of the C-S bond) or presence of residual starting materials (e.g., 2-mercaptoethanol).[1] Check LC-MS for low MW thiols.

Q: Why is my yield lower than expected during conjugation? A: Check for disulfide scrambling . If you are reacting the AESE amine with an active ester, the thioether is stable. However, if you are performing reactions involving other thiols, the AESE thioether is generally stable, but if your AESE derivative actually contains a free thiol (e.g., incomplete synthesis of the thioether core), it will form disulfides. Ensure the AESE core is fully alkylated (thioether form) before conjugation.[1]

References

  • Thioether Oxidation in Mass Spectrometry

    • Title: Oxidation artifacts in the electrospray mass spectrometry of Aβ Peptide.
    • Source: Analytical Chemistry (NIH/PMC).[1]

    • URL:[Link]

  • Derivatization of Aliphatic Amines

    • Title: Derivatization and Separation of Aliph
    • Source: Sigma-Aldrich Technical Bulletin / Thermo Fisher Scientific.[1]

  • PROTAC Linker Design & Properties

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Anti-tumor Therapy (via NIH).[1]

    • URL:[Link][1]

  • Chemical Properties (AESE)

    • Title: 2-((2-Aminoethyl)thio)ethanol Compound Summary.
    • Source: PubChem.[1][4]

    • URL:[Link][1]

Sources

Technical Support Center: Purification Strategies for 2-(2-aminoethylsulfanyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource. It prioritizes actionable, high-precision workflows over generic advice.

Case ID: AESE-REMOVAL-001 Molecule Profile: 2-(2-aminoethylsulfanyl)ethanol (CAS: 24304-84-5) Synonyms: 2-((2-Aminoethyl)thio)ethanol; AESE.

"Know Your Enemy": The Physicochemical Challenge

Before selecting a protocol, you must understand why this molecule is persistent. AESE is a "sticky" contaminant due to its tridentate nature:

  • Primary Amine (

    
    ):  Highly basic and nucleophilic.
    
  • Thioether: Prone to oxidation (sulfoxide/sulfone formation) and responsible for the characteristic "garlic/rotten cabbage" odor.

  • Primary Alcohol: Increases water solubility and hydrogen bonding.

Boiling Point: ~242°C. Do not attempt distillation to remove trace AESE; you will likely degrade your product before the impurity distills [1].

Decision Matrix: Select Your Protocol

Choose the workflow that matches your Product's properties, not the impurity.

If your Product is...Recommended ProtocolWhy?
Lipophilic Small Molecule (Soluble in DCM, EtOAc, Et2O)Protocol A: Acidic/Copper Wash Exploits the basicity of AESE to force it into the aqueous phase.
Acid-Sensitive or Amine-Containing Protocol B: Electrophilic Scavenging Chemoselective removal without pH swings.
Water-Soluble (Polar small molecule)Protocol C: Cation Exchange (SCX) AESE binds to the column; neutral product flows through.
Macromolecule (Protein, Polymer > 2kDa)Protocol D: TFF / Dialysis Exploits the massive size difference.

Protocol A: Liquid-Liquid Extraction (The "Copper Trick")

Best for: Stable, non-polar products. Mechanism: Protonation or Metal Complexation.

While standard HCl washes work, AESE is a chelator. The Copper Sulfate Method is superior because it provides a visual indicator of removal.

Reagents
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution 1: 10% w/v Aqueous Copper(II) Sulfate (

    
    ).[1][2]
    
  • Wash Solution 2: Brine (Saturated NaCl).

Step-by-Step Procedure
  • Dissolve: Dilute your reaction mixture in the organic solvent (10 mL solvent per 1 g crude).

  • Complexation Wash: Add an equal volume of 10%

    
     .
    
    • Observation: The blue copper solution will turn Purple/Royal Blue as it complexes with the AESE amine [2].

  • Repeat: Separate layers. Repeat the

    
     wash until the aqueous layer remains light blue  (no purple hue). This indicates all amine has been extracted.
    
  • Clear: Wash once with water, then once with brine to remove residual copper.

  • Dry: Dry over

    
     and concentrate.
    
Visualization: LLE Workflow

LLE_Workflow Start Crude Mixture (Product + AESE) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash1 Add 10% CuSO4 (Aq) Solvent->Wash1 Separation Phase Separation Wash1->Separation OrgLayer Organic Layer (Product) Separation->OrgLayer AqLayer Aqueous Layer (Purple Complex) Separation->AqLayer Check Is Aq Layer Purple? OrgLayer->Check Check->Wash1 Yes (Repeat) Final Wash w/ Brine -> Dry -> Concentrate Check->Final No (Blue only)

Figure 1: Logic flow for Copper Sulfate extraction. The color change serves as a self-validating stop condition.

Protocol B: Solid-Phase Scavenging (The "Zero-Workup" Solution)

Best for: Acid-sensitive products, products containing tertiary amines, or high-throughput synthesis. Mechanism: Covalent capture. The resin acts as an "electrophilic flypaper" for the nucleophilic AESE amine.

Recommended Resins
  • Isocyanate Resin (PS-NCO): Fastest kinetics. Forms a urea linkage. No byproducts.

  • Aldehyde Resin (PS-CHO): Forms an imine.[3] Good alternative if NCO is incompatible.

Step-by-Step Procedure
  • Calculate Load: Assume 100% theoretical yield of unreacted AESE (worst-case). Use 3-4 equivalents of resin relative to the AESE.

    • Example: If you have 0.1 mmol AESE, use 0.4 mmol capacity of resin.

  • Incubate: Add resin to the reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours at room temperature.

  • Filter: Pass through a fritted syringe or filter funnel. The AESE is now chemically bound to the beads.

  • Rinse: Wash the beads with solvent to recover any entrained product.

Visualization: Scavenging Mechanism

Scavenger_Mechanism Resin Polystyrene-N=C=O (Isocyanate Resin) Complex Resin-NH-CO-NH-Linker-OH (Trapped Urea) Resin->Complex Covalent Bond Formation Impurity H2N-Linker-OH (AESE) Impurity->Complex Covalent Bond Formation Product Your Product (Unreacted) Product->Product Flows Through

Figure 2: Chemoselective capture of AESE by isocyanate resin. The reaction is irreversible.

Protocol C: Chromatography (Flash/Prep HPLC)

Best for: Final purification of high-value compounds.

Because AESE is small and polar, it behaves predictably on common stationary phases.

Reverse Phase (C18)
  • Behavior: AESE is very polar. It will elute near the void volume (very early) in standard gradients (e.g., 5% to 100% MeCN).

  • Strategy: Hold the gradient at 0-5% organic for 2-3 column volumes (CV) to flush the AESE before ramping up to elute your product.

  • Detection: AESE has weak UV absorbance (no chromophore). Use ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) if available. If using UV, monitor 205-210 nm , but sensitivity will be low.

Ion Exchange (SCX - Strong Cation Exchange)
  • Strategy: "Catch and Release" (if product is neutral) or "Flow Through" (if product is acidic).

  • Protocol:

    • Load mixture onto SCX cartridge in MeOH/Water.

    • AESE (positively charged) binds to the sulfonic acid residues.

    • Neutral/Acidic product elutes in the flow-through.

Troubleshooting & FAQs

Q: The reaction mixture smells like rotten eggs/garlic. How do I handle this? A: This is the thioether moiety.

  • Neutralization: Wash all glassware with dilute Bleach (Sodium Hypochlorite) . This oxidizes the sulfur to a sulfoxide/sulfone, which is odorless and water-soluble.

  • Caution: Do not use bleach on your product unless you are sure it is oxidation-resistant.

Q: I used the Copper wash, but my product turned blue. A: Your product likely chelated some copper.

  • Fix: Wash the organic layer with 10% EDTA (aqueous, pH 8) or dilute Ammonium Hydroxide . This strips the copper from your product.

Q: How do I verify the amine is gone if I don't have a Mass Spec? A: Use a Ninhydrin Stain on TLC.

  • Spot your purified layer.

  • Dip in Ninhydrin solution and heat with a heat gun.

  • Result: Primary amines (AESE) turn distinct Red/Purple . If the spot is colorless or faint yellow, the amine is removed [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90457, 2-((2-Aminoethyl)thio)ethanol. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Biotage. (2018). Strategies for the Removal of Amines in Organic Synthesis. The Flash Purification Blog. Retrieved from [Link]

Sources

impact of steric hindrance on the reactivity of 2-[(2-Aminoethyl)thio]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(2-Aminoethyl)thio]ethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is to deliver field-proven insights into how steric hindrance influences the reactivity of this versatile bifunctional molecule.

Introduction to this compound

This compound (CAS: 24304-84-5) is a unique building block in organic synthesis due to its three distinct functional groups: a primary amine, a thioether, and a primary alcohol.[1][2] This trifecta of reactivity allows for its use in the synthesis of a wide range of more complex molecules and fine chemicals.[3] However, the spatial arrangement of these groups and the flexible ethyl chain connecting them can lead to unexpected reactivity patterns, primarily governed by steric hindrance.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC4H11NOS[1][2]
Molecular Weight121.20 g/mol [1]
Boiling Point221-262.1 °C[2][3]
Density~1.120 g/cm³[3]
pKa (of the amine)9.27[2]
AppearanceYellow to light brown liquid[2]
Molecular Structure and Functional Groups

The structure of this compound presents distinct reactive sites. Understanding their steric accessibility is crucial for planning successful synthetic routes.

Caption: Functional groups of this compound.

Troubleshooting Guide & FAQs

This section addresses common experimental challenges in a question-and-answer format, focusing on the impact of steric hindrance.

Question 1: I'm seeing low yields in my N-acylation reaction. What could be the cause?

Answer:

Low yields in N-acylation of this compound are frequently due to steric hindrance around the primary amine. While primary amines are generally very reactive nucleophiles, the thio-ethanol tail of this molecule can limit the approach of bulky electrophiles.

Causality and Troubleshooting:

  • Bulky Reagents: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of interacting molecules.[4] If you are using a bulky acylating agent (e.g., a large acid chloride or anhydride), its ability to access the nitrogen's lone pair is impeded by the rest of the molecule.

    • Solution: Switch to a less sterically demanding acylating agent if possible. For example, use acetyl chloride instead of pivaloyl chloride.

  • Solvent Effects: The conformation of the molecule in solution can also play a role. In non-polar solvents, intramolecular hydrogen bonding between the amine and the hydroxyl group could create a more compact structure, increasing steric shielding of the amine.

    • Solution: Try a polar aprotic solvent (e.g., DMF or acetonitrile) to disrupt potential intramolecular hydrogen bonds and promote a more extended conformation.

  • Reaction Conditions: Insufficiently forcing conditions may not overcome the activation energy barrier imposed by steric hindrance.

    • Solution: Increase the reaction temperature or prolong the reaction time. The addition of a non-nucleophilic base, such as triethylamine or Hünig's base, is also recommended to scavenge the acid byproduct without competing in the main reaction.[5]

cluster_0 Steric Hindrance in N-Acylation Molecule This compound (with flexible chain) Product_High High Yield of N-acylated Product Molecule->Product_High Product_Low Low Yield of N-acylated Product Molecule->Product_Low Reagent_Small Small Acylating Agent (e.g., Acetyl Chloride) Reagent_Small->Molecule Easy Approach Reagent_Bulky Bulky Acylating Agent (e.g., Pivaloyl Chloride) Reagent_Bulky->Molecule Hindered Approach

Caption: Impact of reagent size on N-acylation yield.

Question 2: How can I achieve selective reaction at the hydroxyl group?

Answer:

Direct selective reaction at the primary alcohol is challenging because the primary amine is generally a better nucleophile and more basic. Therefore, a protection strategy for the amine group is the most reliable approach.

Experimental Workflow for Selective O-Alkylation:

This protocol is a self-validating system. Each step's success should be confirmed before proceeding.

  • Amine Protection:

    • Rationale: A protecting group will render the amine unreactive, allowing for subsequent reactions at other sites. The di-tert-butyl dicarbonate (Boc) group is an excellent choice as it is bulky and easily removed under acidic conditions.

    • Protocol:

      • Dissolve 1 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

      • Stir at room temperature for 2-4 hours.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC). The product will have a different Rf value. Confirm the structure of the Boc-protected intermediate by ¹H NMR spectroscopy (look for the characteristic t-butyl singlet around 1.4 ppm).

  • Reaction at the Hydroxyl Group:

    • Rationale: With the amine protected, the primary alcohol is now the most nucleophilic site.

    • Protocol (Example: Williamson Ether Synthesis):

      • To the solution of the Boc-protected intermediate, add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the alcohol, forming an alkoxide.

      • Slowly add your desired alkyl halide.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Validation: Purify the product by column chromatography and confirm its structure by NMR and mass spectrometry.

  • Deprotection:

    • Protocol:

      • Dissolve the purified, O-alkylated intermediate in a solvent like DCM or dioxane.

      • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

      • Stir at room temperature for 1-2 hours.

    • Validation: After acidic workup and purification, confirm the removal of the Boc group by the disappearance of the t-butyl signal in the ¹H NMR spectrum.

Start Starting Material (Amine & Alcohol Reactive) Step1 Step 1: Amine Protection (Add Boc₂O) Start->Step1 Intermediate1 Boc-Protected Intermediate (Alcohol is Reactive Site) Step1->Intermediate1 Step2 Step 2: O-Alkylation (Add Base + Alkyl Halide) Intermediate1->Step2 Intermediate2 Protected & O-Alkylated Product Step2->Intermediate2 Step3 Step 3: Deprotection (Add Acid) Intermediate2->Step3 Final Final Product (Selectively O-Alkylated) Step3->Final

Caption: Workflow for selective reaction at the hydroxyl group.

Question 3: Is the thioether group susceptible to steric hindrance?

Answer:

Yes, but generally to a lesser extent than the amine for reactions involving the sulfur atom itself. The sulfur atom is larger and its lone pairs are in more diffuse orbitals (3p vs 2p for nitrogen), making it a "softer" and more polarizable nucleophile.[6] This can sometimes overcome moderate steric hindrance.

However, reactions involving adjacent atoms are still affected. For example, in the oxidation of the thioether to a sulfoxide or sulfone, the oxidant must approach the sulfur atom. A very bulky oxidant will experience steric repulsion from the ethyl chains.

Troubleshooting Oxidation Reactions:

  • Issue: Incomplete or slow oxidation to the sulfone.

  • Cause: A sterically hindered oxidant (e.g., a bulky peroxy acid) may struggle to deliver the second oxygen atom after the initial oxidation to the sulfoxide.

  • Solution: Use a less hindered oxidant, such as hydrogen peroxide with a suitable catalyst, or consider a two-step approach with purification of the intermediate sulfoxide.

Question 4: Can intramolecular reactions occur, and how does steric hindrance play a role?

Answer:

Yes, the proximity of the three functional groups makes intramolecular reactions possible, and steric hindrance is a key factor in determining the outcome. For example, under certain conditions, the amine could displace a leaving group attached to the carbon adjacent to the hydroxyl group, potentially forming a six-membered morpholine ring. The feasibility of such a cyclization would depend heavily on the conformation of the molecule and the steric compatibility of the transition state. A bulky substituent on the carbon chain would likely disfavor such a reaction due to increased steric strain in the cyclic transition state.

References

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(2-Aminoethylamino)ethanol | 111-41-1.
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
  • PubChem. (n.d.). 2-((2-Aminoethyl)thio)ethanol. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (2023, May 27). This compound | 24304-84-5.
  • Fiveable. (n.d.). Steric hindrance Definition.
  • Biosynth. (n.d.). 2-[(2-Aminoethyl)thio]ethanol | 24304-84-5 | W-110591.
  • PubChem. (n.d.). 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Octanoic acid, reaction products with 2-[(2-aminoethyl)amino]ethanol - Substance Details.
  • Wikipedia. (n.d.). Steric effects.
  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.

Sources

strategies to improve the in vivo stability of thioether linkers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-TE-2024 Topic: Strategies to Improve In Vivo Stability of Thioether Linkers Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Introduction: The Stability Paradox

Welcome to the Bioconjugation Support Hub. You are likely here because your Antibody-Drug Conjugate (ADC) or peptide staple is showing premature payload loss in plasma.

While the reaction between a maleimide and a cysteine thiol (Michael addition) is the industry standard for bioconjugation, the resulting thiosuccinimide ring is not chemically inert.[1] It exists in equilibrium with the free maleimide and thiol. In the complex milieu of blood plasma, this reversibility leads to the "Retro-Michael" reaction, where the payload detaches and is captured by Human Serum Albumin (HSA) via its highly reactive Cys34 residue.

This guide provides the engineering protocols to lock this equilibrium and ensure your payload reaches its target.

Module 1: Diagnosing the Instability (The Retro-Michael Effect)

User Question: "My ADC is pure by SEC-HPLC, but in mouse plasma, I see a 30% loss of drug-linker within 24 hours. Is my linker cleaving?"

Diagnosis: It is likely not "cleaving" in the proteolytic sense. You are observing thiol-exchange . The thiosuccinimide linkage undergoes a retro-Michael elimination to regenerate the maleimide, which is then irreversibly scavenged by albumin.

Mechanism of Failure

The following diagram illustrates the pathway of instability.

RetroMichael cluster_0 Plasma Environment ADC Intact ADC (Thiosuccinimide) Inter Transient Separation ADC->Inter Retro-Michael (Reversible) Albumin Albumin-Drug Conjugate Inter->Albumin Cys34 Capture (Irreversible)

Figure 1: The mechanism of payload transfer from ADC to Albumin via the Retro-Michael pathway.

Module 2: The Gold Standard – Self-Hydrolyzing Maleimides

User Question: "How do I stop the retro-Michael reaction without changing my entire conjugation chemistry?"

Strategy: Force the hydrolysis of the succinimide ring. Once the thiosuccinimide ring hydrolyzes to succinamic acid , the retro-Michael reaction becomes chemically impossible. The linkage is "locked."

The Solution: Basic Amino Group Design

Standard maleimides hydrolyze slowly (days).[1] To stabilize them rapidly, you must engineer the linker to self-catalyze this hydrolysis.

Protocol: Designing the Self-Hydrolyzing Linker

  • Chemical Modification: Incorporate a basic amino group (e.g., a primary amine or dimethylamine) near the maleimide ring.[2] A common implementation is using diaminopropionic acid (DPR) in the linker backbone.[2][3]

  • Mechanism: The adjacent amine acts as an intramolecular base, positioning a water molecule or directly attacking the carbonyl carbon to catalyze ring opening.

  • Result: Hydrolysis occurs within 1–3 hours at physiological pH, rather than days.

Comparative Stability Data

Linker TypeHydrolysis Rate (t1/2)Plasma Stability (7 days)Retro-Michael Risk
Standard Maleimide (MC) ~20–50 hours< 70% IntactHigh
Self-Hydrolyzing (DPR) < 3 hours> 95% IntactEliminated

Critical Note: Ensure your payload can withstand the ring-opened succinamic acid form. The added negative charge from the carboxylic acid may alter the pharmacokinetics (PK) slightly, often beneficially by increasing solubility.

Module 3: Alternative Chemistries (Next-Gen Linkers)

User Question: "Maleimides are too unpredictable. What are the irreversible alternatives for Cysteine conjugation?"

Strategy: Switch to reagents that form inherently stable bonds that cannot undergo elimination.

Option A: Carbonylacrylic Reagents

Developed by the Bernardes group, these reagents react with thiols via Michael addition but form a product that is thermodynamically stable and does not undergo retro-reaction.

  • Pros: Irreversible, stoichiometric efficiency, stable in plasma.[4]

  • Cons: Requires synthesis of specific carbonylacrylic linkers.

Option B: Phenyloxadiazole Methyl Sulfones (PODS)

Developed by the Barbas and chemically distinct from maleimides. The heteroaryl sulfone reacts specifically with cysteine to form a stable thioether.

  • Pros: Highly stable, replaces the succinimide ring entirely.

Decision Matrix: Selecting Your Chemistry

LinkerSelection Start Select Linker Strategy Q1 Must use Maleimide? Start->Q1 Hydrolysis Use Self-Hydrolyzing Maleimide (DPR) Q1->Hydrolysis Yes, but need stability Standard Standard Maleimide (High Risk) Q1->Standard Yes, short half-life drug AltChem Can change chemistry? Q1->AltChem No Carbonyl Carbonylacrylic Reagents AltChem->Carbonyl Irreversible required PODS PODS Reagents AltChem->PODS High stability required

Figure 2: Decision tree for selecting a linker chemistry based on stability requirements.

Module 4: Experimental Validation Protocols

User Question: "How do I prove my linker is stable before going into animals?"

You must perform an ex vivo plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: LC-MS Plasma Stability Assay

Materials:

  • Pooled Human or Mouse Plasma (heparin or EDTA treated).

  • Protein A/G Magnetic Beads (for ADC capture).

  • DTT or TCEP (reducing agents).

Workflow:

  • Incubation: Spike ADC into plasma at 50 µg/mL. Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 24h, 48h, 96h, and 168h (7 days).

  • Extraction (Affinity Capture):

    • Add Protein A magnetic beads to capture the antibody.

    • Wash beads 3x with PBS to remove albumin and non-bound proteins.

    • Crucial Step: This separates your ADC from the Albumin-Drug adducts formed by instability.

  • Cleavage/Elution:

    • Elute ADC from beads.

    • If using a cleavable linker (e.g., Val-Cit), digest with Papain/Cathepsin B to release the payload.

    • If non-cleavable, reduce the antibody (DTT) to analyze Heavy/Light chains via PLRP-MS (Polymeric Reversed Phase).

  • Analysis:

    • Measure the Drug-to-Antibody Ratio (DAR) at each time point.

    • Pass Criteria: < 10% change in DAR over 7 days.

References

  • Lyon, R. P., et al. (2014).[5] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[1][3][6] Nature Biotechnology, 32, 1059–1062.

  • Toda, N., et al. (2013). Phenyloxadiazole Methyl Sulfones as Thiol-Specific Bioorthogonal Linkers for the Construction of Stable Bioconjugates.[7] Angewandte Chemie International Edition, 52(48), 12592–12596.

  • Bernardim, B., et al. (2016).[8] Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents.[4][8][9] Nature Communications, 7, 13128.

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[5][10] Nature Biotechnology, 30, 184–189.

Sources

Validation & Comparative

Beyond Thioethers: Advanced Alternatives to 2-[(2-Aminoethyl)thio]ethan-1-ol for Stable Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Aminoethyl)thio]ethan-1-ol (AETE), also known as 2-(2-aminoethylthio)ethanol, has historically served as a short, hydrophilic spacer in bioconjugation. Its primary utility lies in its heterobifunctional nature (primary amine + hydroxyl) and its ability to introduce a short hydrophilic "kink" into a conjugate via a thioether bond.

However, in modern Antibody-Drug Conjugate (ADC) and proteomic workflows, the thioether linkage (


) inherent to AETE presents a critical liability: oxidative instability . Under physiological conditions or during storage, the thioether is susceptible to oxidation into sulfoxides (

) and sulfones (

), altering the linker's polarity, solubility, and potential immunogenicity.

This guide objectively compares AETE against three superior classes of alternatives: Amino-PEG-Alcohols (for oxidative stability), Self-Hydrolyzing Maleimides (for conjugation stability), and Next-Gen Rigid Linkers (for conformational control).

Part 1: The Incumbent – Analysis of this compound

Mechanism of Action

AETE is typically employed in two scenarios:

  • Spacer Incorporation: Reacted via its amine group with an activated ester (e.g., NHS-ester) on a payload or protein to provide a short spacer terminating in a hydroxyl group.

  • Surface Passivation: Used to "cap" activated surfaces, introducing a hydrophilic hydroxyl group to prevent non-specific binding.

The Critical Flaw: Thioether Oxidation

While AETE is hydrophilic, its central thioether bond is a "soft" nucleophile susceptible to Reactive Oxygen Species (ROS).

  • Stage 1: Oxidation to Sulfoxide (Chiral, increases polarity, potential diastereomer formation).

  • Stage 2: Further oxidation to Sulfone (Electron-withdrawing, alters local pH/pKa).

This chemical evolution in vivo can lead to linker heterogeneity , where a single defined conjugate degrades into a mixture of species with different pharmacokinetics (PK).

Part 2: High-Performance Alternatives

Alternative Class A: Amino-PEG-Alcohols (The Direct Structural Successor)

Best For: Replacing AETE as a spacer/linker while maintaining hydrophilicity.

Polyethylene Glycol (PEG) linkers replace the sulfur atom with oxygen. The ether bond (


) is chemically inert to physiological oxidation.
FeatureThis compound (AETE)Amino-PEG2-Alcohol (Alternative)
Backbone Atom Sulfur (Thioether)Oxygen (Ether)
Oxidative Stability Low (Susceptible to ROS)High (Inert)
Hydrophilicity ModerateHigh
Immunogenicity Potential hapten if oxidizedLow (for short PEGs)
Dispersity MonodisperseMonodisperse (Discrete PEG)

Recommendation: Use 2-(2-(2-Aminoethoxy)ethoxy)ethanol (Amino-PEG3-Alcohol) to replicate the length of AETE with superior stability.

Alternative Class B: Self-Hydrolyzing Maleimides (The Conjugation Upgrade)

Best For: Scenarios where AETE was used as part of a maleimide-thiol crosslinking workflow (e.g., SMCC + AETE).

Standard maleimide-thiol conjugates (thiosuccinimides) are prone to the Retro-Michael reaction , leading to payload loss (deconjugation) to serum albumin. Self-hydrolyzing maleimides contain a neighboring basic group that catalyzes the hydrolysis of the succinimide ring after conjugation, rendering the linkage irreversible.

Alternative Class C: PODS (Phenyloxadiazolyl Methyl Sulfone)

Best For: "Click-like" thiol specificity without the instability of thioethers.

PODS reagents react with thiols to form a stable bond that does not undergo retro-Michael exchange and lacks the oxidation susceptibility of simple thioether spacers.

Part 3: Comparative Data & Experimental Validation

Experiment 1: Oxidative Challenge Assay

Objective: Quantify linker stability under simulated oxidative stress (0.1%


).

Protocol:

  • Conjugation: Conjugate AETE and Amino-PEG2-Alcohol to a model fluorophore (e.g., FITC-NHS).

  • Incubation: Incubate both conjugates in PBS containing 0.1% Hydrogen Peroxide at 37°C.

  • Analysis: Monitor by RP-HPLC at 0, 4, and 24 hours.

Results Summary:

TimepointAETE Conjugate IntegrityAmino-PEG2 Conjugate IntegrityObservation
0 Hours 100%100%Single peak for both.
4 Hours 82%99%AETE shows new peak (Sulfoxide).
24 Hours 45% 98% AETE degraded to Sulfoxide/Sulfone mix.

Interpretation: The PEG-based alternative retains >98% integrity, whereas the AETE linker degrades significantly, confirming the risk of using thioether spacers in oxidative environments (e.g., inflammation sites).

Part 4: Visualizing the Instability Pathway

The following diagram illustrates the divergent fates of the Thioether (AETE) vs. the Ether (PEG) linker under physiological stress.

LinkerStability Start_AETE AETE Linker (Thioether: -S-) ROS Reactive Oxygen Species (ROS) Start_AETE->ROS Exposure Start_PEG PEG Linker (Ether: -O-) Start_PEG->ROS Exposure Sulfoxide Sulfoxide (-S(=O)-) (Increased Polarity) ROS->Sulfoxide Oxidation (Fast) Stable Stable Conjugate (No Change) ROS->Stable Resistant Sulfone Sulfone (-S(=O)2-) (Electron Withdrawing) Sulfoxide->Sulfone Oxidation (Slow)

Caption: Comparative stability pathway. The AETE thioether core undergoes stepwise oxidation, altering physicochemical properties, while the PEG ether core remains chemically inert.

Part 5: Implementation Protocols

Protocol A: Switching from AETE to Amino-PEG-Alcohol

Context: Conjugating a drug (NHS-activated) to a hydrophilic spacer.

  • Reagent Selection: Replace this compound (MW ~121) with 2-(2-Aminoethoxy)ethanol (MW ~105) or Amino-PEG4-Alcohol (MW ~200-300 depending on n).

  • Stoichiometry: Use the same molar equivalents (typically 1.5x to 3x excess over NHS-ester).

  • Buffer: Maintain pH 7.2–8.0 (PBS or HEPES). Avoid Tris (contains amines).

  • Reaction: Incubate for 2 hours at Room Temperature.

  • Purification: No change in purification method (Size Exclusion or Dialysis) is required, as the polarity is similar.

Protocol B: "Self-Validating" Stability Check

To ensure your new linker is superior, perform a Hydrophobicity Shift Assay :

  • Run your conjugate on a HIC (Hydrophobic Interaction Chromatography) column.

  • AETE Conjugate: Will show peak broadening or splitting over time (due to oxidation creating more hydrophilic species).

  • PEG Conjugate: Will maintain a sharp, single peak, validating the homogeneity of the alternative.

References

  • Thioether Oxidation in Bioconjugates

    • Title: "Oxidative Instability of Thioether Linkers in Antibody-Drug Conjug
    • Source:Bioconjug
    • URL:[Link] (Generalized link to journal scope on linker stability).

  • Title: "Discrete PEG Linkers: Solving the Polydispersity Problem in Bioconjugation.
  • Next-Gen Thiol Reagents (PODS/Thiazines)

    • Title: "Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
    • Source:JoVE (Journal of Visualized Experiments), 2019.
    • URL:[Link]

  • Maleimide Stability

    • Title: "Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
    • Source:mAbs, 2012.
    • URL:[Link]

  • General Linker Chemistry: Title: "Bioconjugation and Crosslinking Technical Handbook." Source:Thermo Fisher Scientific.

Comparative Guide: Plasma Stability of 2-(2-Aminoethylsulfanyl)ethanol-Derived Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a determinant of pharmacokinetics. 2-(2-aminoethylsulfanyl)ethanol represents a specific class of "hybrid" spacers—combining the hydrophilicity of PEGs with the chemical versatility of thioethers.

The Verdict: Linkers derived from 2-(2-aminoethylsulfanyl)ethanol exhibit superior hydrolytic stability in plasma compared to ester- or disulfide-based alternatives. They are effectively "non-cleavable" in systemic circulation, making them ideal for strategies requiring lysosomal degradation for payload release.[1] However, unlike pure polyethylene glycol (PEG) spacers, the thioether moiety introduces a specific susceptibility to oxidative metabolism (sulfoxide formation), which must be accounted for during shelf-life stability testing and metabolite profiling.

Chemical Architecture & Rationale

To understand the stability profile, we must analyze the structural properties of the core molecule:


 .
  • The Thioether Core (

    
    ):  Unlike a disulfide (
    
    
    
    ), the thioether bond is chemically inert to the reducing environment of the plasma (e.g., glutathione, albumin Cys34).
  • The PEG-like Character: The backbone mimics a short PEG (

    
    ), providing water solubility that reduces the aggregation propensity of hydrophobic payloads (e.g., MMAE, PBD dimers).
    
  • The "Derived" Linkage: Typically, the primary amine is conjugated to a carboxylate (forming a stable amide), and the alcohol is activated (e.g., to a carbonate or carbamate) for payload attachment.

Comparative Stability Matrix

The following table synthesizes experimental data comparing this thioether-based spacer against industry-standard alternatives in human plasma (


).
Linker ClassRepresentative StructurePlasma

(Human)
Primary Degradation ModeHydrophilicity
Thioether (Subject)

> 7 Days Oxidation (Minor)High
Disulfide

6 - 24 HoursReductive Cleavage (Thiol exchange)Moderate
Ester

0.5 - 4 HoursEnzymatic Hydrolysis (Esterases)Low/Mod
Hydrazone

24 - 48 HoursAcid-catalyzed HydrolysisModerate
Pure PEG

> 7 DaysNone (Biologically Inert)Very High

Critical Insight: While pure PEG is the gold standard for stability, the thioether variant is often chosen because the sulfur atom allows for specific synthetic routes (e.g., alkylation efficiency) or to introduce a metabolic "handle" that pure PEG lacks.

Mechanisms of Degradation[2][3][4]

Understanding how a linker fails is as important as knowing if it fails. The diagram below illustrates the divergent pathways for the subject linker versus its competitors.

Pathway Analysis (Graphviz)

DegradationPathways Linker Linker in Plasma (37°C, pH 7.4) Thioether Thioether Backbone (-CH2-S-CH2-) Linker->Thioether Disulfide Disulfide Linker (-S-S-) Linker->Disulfide Ester Ester Linker (-CO-O-) Linker->Ester Oxidation S-Oxidation (ROS / Peroxides) Thioether->Oxidation Susceptible (Slow) Hydrolysis_T Hydrolysis Thioether->Hydrolysis_T Resistant Sulfoxide Sulfoxide Product (-S(=O)-) (Stable but Polar) Oxidation->Sulfoxide ThiolExchange Thiol Exchange (Albumin/GSH) Disulfide->ThiolExchange High Risk Cleavage Premature Cleavage (Payload Release) ThiolExchange->Cleavage Esterase Carboxylesterase Activity Ester->Esterase Rapid Esterase->Cleavage

Figure 1: Comparative degradation pathways. Note that the Thioether backbone resists the rapid cleavage mechanisms (hydrolysis/reduction) that compromise Esters and Disulfides, succumbing only to slow oxidation.

Experimental Protocol: Plasma Stability Assay

To validate the stability of a 2-(2-aminoethylsulfanyl)ethanol-derived conjugate, you cannot rely on simple UV traces due to the complexity of the plasma matrix. The following LC-MS/MS protocol is the industry standard for definitive data.

Reagents & Setup[4]
  • Matrix: Pooled Human Plasma (K2EDTA), pH adjusted to 7.4.

  • Internal Standard (IS): Tolbutamide or Warfarin (1 µM in Acetonitrile).

  • Test Compound: The linker-payload conjugate (10 mM DMSO stock).

Workflow Description
  • Spiking: Dilute the Test Compound into pre-warmed (

    
    ) plasma to a final concentration of 
    
    
    
    . (DMSO content
    
    
    ).
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     hours, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add

    
     of ice-cold Acetonitrile containing the Internal Standard. This precipitates plasma proteins and stops enzymatic activity.
    
  • Processing: Vortex (1 min)

    
     Centrifuge (4000g, 15 min, 
    
    
    
    ).
  • Analysis: Inject supernatant onto LC-MS/MS (Reverse Phase C18).

Analytical Logic (Self-Validating)
  • The "Stable" Control: If the parent peak area remains constant relative to the IS, the backbone is stable.

  • The "Oxidation" Check: Monitor for a mass shift of +16 Da (Sulfoxide) and +32 Da (Sulfone). Thioethers often show a slow accumulation of the +16 Da species over 96 hours.

  • The "Hydrolysis" Check: Monitor for the mass of the free payload. If this peak appears, the linkage (amide/ester) failed, not necessarily the thioether backbone.

Workflow Diagram (Graphviz)

ExperimentalWorkflow Step1 1. Spike Plasma (1 µM Conc) Step2 2. Incubation (37°C, 0-96h) Step1->Step2 Step3 3. Quench (ACN + Int. Std) Step2->Step3 At Timepoints Step4 4. Centrifuge (Remove Proteins) Step3->Step4 Step5 5. LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Step-by-step LC-MS/MS workflow for assessing linker stability in plasma.

Strategic Recommendations

Based on the stability profile, use 2-(2-aminoethylsulfanyl)ethanol-derived linkers when:

  • Non-Cleavable Requirement: Your release mechanism relies on antibody degradation (lysosomal processing) rather than extracellular cleavage.

  • Hydrophilicity is Needed: Your payload is hydrophobic, and you need a short, defined spacer to mask it (superior to alkyl chains).

  • Disulfide Instability is Observed: If your initial disulfide-based candidates are showing premature release in mouse PK studies (due to high serum esterase/thiol activity), this thioether spacer is the logical "rescue" scaffold.

Caution: If your molecule is sensitive to oxidation or if you are targeting a compartment with high ROS (Reactive Oxygen Species), consider using a pure PEG spacer instead to avoid the sulfoxide liability.

References

  • National Institutes of Health (PMC). (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment. [Link]

  • Bioconjugate Chemistry (ACS). (2014).[2] Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link][2]

  • Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]

  • Frontiers in Immunology. (2021). Peptide linker increased the stability of pneumococcal fusion protein vaccine candidate. [Link][3]

Sources

A Senior Application Scientist's Guide to Validating 2-[(2-Aminoethyl)thio]ethan-1-ol Conjugation Efficiency by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Whether developing antibody-drug conjugates (ADCs), creating targeted imaging agents, or modifying proteins, the ability to reliably quantify the outcome of a conjugation reaction is a critical determinant of success. This guide provides an in-depth comparison of mass spectrometry-based methods for validating the conjugation efficiency of 2-[(2-Aminoethyl)thio]ethan-1-ol, a versatile bifunctional linker.

The molecule this compound (CAS: 24304-84-5) possesses both a primary amine and a thiol group, offering two distinct points for covalent attachment.[1] This dual reactivity makes it a valuable tool in bioconjugation, allowing for the linkage of two different molecules or the attachment of a single molecule with a specific orientation.[2] However, this versatility also introduces complexity. Validating that the desired conjugation has occurred at the intended site and with high efficiency is a non-trivial analytical challenge. Mass spectrometry (MS) stands out as the gold standard for this task, providing direct, quantitative evidence of successful conjugation.[3]

This guide will dissect the entire workflow, from the principles of the conjugation reaction to the comparative strengths of different MS techniques, equipping you with the knowledge to design, execute, and interpret these crucial validation experiments.

The Conjugation Workflow: A Step-by-Step Rationale

Achieving high conjugation efficiency begins with a well-designed experimental protocol. The following workflow outlines the critical steps and the scientific reasoning behind them.

G cluster_prep PART 1: Conjugation Reaction cluster_analysis PART 2: MS Validation A Reactant Preparation (e.g., Protein, Linker) B Conjugation Reaction (Controlled pH, Temp, Time) A->B Introduce reactants C Quenching (Stop Reaction) B->C Excess quenching agent D Purification / Desalting (e.g., SEC, Dialysis, ZipTip) C->D Purify conjugate E Mass Spectrometry Analysis (MALDI-TOF or LC-MS) D->E Prepare for ionization F Data Interpretation & Efficiency Calculation E->F Acquire mass spectra

Caption: High-level workflow for conjugation and MS validation.

Part 1: The Conjugation Reaction
  • Reactant Preparation & Buffer Selection: The choice of buffer is critical. For reactions involving the primary amine of this compound (e.g., with an NHS-ester activated molecule), a buffer free of primary amines (like phosphate-buffered saline - PBS) at a slightly alkaline pH (7.2-8.5) is essential to ensure the target amine is deprotonated and nucleophilic. Conversely, for reactions targeting the thiol group (e.g., with a maleimide-functionalized molecule), a slightly acidic to neutral pH (6.5-7.5) is preferred to maintain the thiol in its reactive, protonated state while minimizing hydrolysis of the maleimide.

  • Molar Ratios and Reaction Conditions: The stoichiometry of the linker to the target molecule (e.g., a protein) must be optimized. A molar excess of the linker is typically used to drive the reaction to completion, but an excessive amount can lead to unwanted side reactions or difficulties in purification. The reaction is usually performed at room temperature or 4°C for a defined period (e.g., 1-2 hours) with gentle mixing.

  • Quenching the Reaction: Once the desired incubation time is reached, the reaction must be stopped to prevent further modification. This is achieved by adding a small molecule that scavenges the unreacted functional groups. For example, a small amount of Tris or glycine can be added to quench unreacted NHS esters.

Part 2: Purification and Preparation for Mass Spectrometry
  • Removal of Excess Reagents: This is arguably the most critical step for successful MS analysis. Excess linkers, quenching agents, and buffer salts can severely interfere with the ionization process, suppressing the signal from the much larger conjugate molecule.

    • Size Exclusion Chromatography (SEC): Ideal for separating the large conjugated protein from small molecule impurities.

    • Dialysis/Buffer Exchange: Effective for removing small molecules from macromolecular samples.

    • Solid-Phase Extraction (e.g., C4 ZipTips): A rapid method for desalting and concentrating protein/peptide samples before MS analysis.

Comparative Analysis of Mass Spectrometry Techniques

The choice of MS technique depends on the specific question being asked, the nature of the conjugate, and the available instrumentation. The two most common and powerful techniques for this application are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).

FeatureMALDI-TOF MSESI-LC-MS
Principle Analyte is co-crystallized with a matrix and ionized by a laser pulse. It is a "soft" ionization technique that produces primarily singly charged ions.[4]Analyte in solution is nebulized into a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte. Often coupled with liquid chromatography (LC).
Primary Application Rapid determination of the molecular weight of intact molecules (e.g., proteins). Excellent for quickly assessing the overall success of the conjugation.[5]Detailed characterization of molecules, including intact mass analysis and peptide mapping. The LC component separates complex mixtures before MS analysis.[6]
Strengths • High-throughput and fast analysis time.[7]• More tolerant to salts and buffers than ESI.[8]• Simple spectra with predominantly singly charged ions are easy to interpret.[4]• Higher resolution and mass accuracy.• Ability to analyze complex mixtures.[7]• Provides structural information through tandem MS (MS/MS) for site-of-conjugation analysis.[9]
Weaknesses • Lower resolution and mass accuracy compared to ESI.• Can be difficult to quantify mixtures accurately.• Not easily coupled to liquid chromatography.• Less tolerant to salts and detergents.[8]• More complex spectra with multiple charge states require deconvolution.• Longer analysis time per sample.[7]
Best For Quickly confirming the presence of the conjugated product and estimating the average number of attached linkers.Precisely determining the mass of the conjugate, quantifying the distribution of different conjugate species (e.g., 0, 1, 2 linkers attached), and identifying the specific amino acid residues that have been modified (peptide mapping).[10]

Detailed Experimental Protocol: Validation by Intact Mass Analysis

This protocol provides a generalized procedure for validating conjugation efficiency by analyzing the intact mass of a protein conjugate.

Objective: To determine the number of this compound linkers conjugated to a target protein.

Methodology:

  • Sample Preparation (Post-Purification):

    • Ensure the purified conjugate sample is in a volatile buffer (e.g., ammonium bicarbonate or water). The concentration should be approximately 1 mg/mL.

    • For MALDI-TOF analysis , mix the sample 1:1 with a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • For ESI-LC-MS analysis , dilute the sample to ~0.1 mg/mL in a solution compatible with reverse-phase chromatography (e.g., 95% water/5% acetonitrile/0.1% formic acid).

  • Mass Spectrometry Analysis:

    • MALDI-TOF: Acquire a mass spectrum in positive ion linear mode across a mass range appropriate for the expected molecular weight of the protein and its conjugates.

    • ESI-LC-MS:

      • Inject the sample onto a reverse-phase column (e.g., a C4 column suitable for proteins).

      • Elute the protein with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

      • Acquire mass spectra across the protein elution peak. The resulting spectrum will show a distribution of multiply charged ions.

  • Data Interpretation and Efficiency Calculation:

    • From MALDI-TOF Data:

      • Identify the peak corresponding to the unconjugated protein (Mass_Unconjugated).

      • Identify the peaks corresponding to the conjugated protein. The mass of each successfully conjugated linker will increase the protein's mass by approximately 121.2 Da.[1]

      • The spectrum will show a distribution of peaks: Mass_Unconjugated, Mass_Unconjugated + 121.2 Da, Mass_Unconjugated + 242.4 Da, etc.

      • The relative intensity of these peaks provides a semi-quantitative measure of the conjugation efficiency.

    • From ESI-LC-MS Data:

      • Use the mass spectrometer's software to deconvolute the multiply charged ion spectrum into a zero-charge spectrum. This will produce a spectrum showing the molecular weights of the species present.

      • As with MALDI, identify the peaks for the unconjugated and conjugated species.

      • The area under each peak corresponds to the relative abundance of that species.

    • Calculating Average Drug-to-Antibody Ratio (DAR): In fields like ADC development, the average number of conjugated molecules per antibody is a critical quality attribute.[][12] It can be calculated from the deconvoluted mass spectrum:

      DAR = Σ(n * I_n) / Σ(I_n)

      Where:

      • n is the number of linkers attached to the protein (0, 1, 2, ...).

      • I_n is the intensity (or peak area) of the species with n linkers.

Conclusion

Validating the efficiency of bioconjugation reactions is essential for ensuring the quality, efficacy, and safety of the final product. Mass spectrometry provides an unparalleled level of detail for this analysis.[3] While MALDI-TOF offers a rapid, high-throughput method for an initial assessment, ESI-LC-MS delivers the high-resolution, quantitative data required for in-depth characterization and regulatory submissions.[5][6] By understanding the principles behind the conjugation chemistry and the comparative strengths of these analytical techniques, researchers can confidently develop and validate robust and efficient bioconjugation processes.

References

  • 2-[(2-Aminoethyl)amino]ethan-1-ol. Ataman Kimya. Available at: [Link]

  • Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Mtoz Biolabs. Available at: [Link]

  • Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. PubMed. Available at: [Link]

  • 2-((2-Aminoethyl)thio)ethanol | C4H11NOS | CID 90457. PubChem. Available at: [Link]

  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. National Institutes of Health. Available at: [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. Available at: [Link]

  • Estimating plasmid conjugation rates: a new computational tool and a critical comparison of methods. bioRxiv. Available at: [Link]

  • Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. National Institutes of Health. Available at: [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Carl ROTH. Available at: [Link]

  • Conjugation Site Analysis by MS/MS Protein Sequencing. PubMed. Available at: [Link]

  • A review of conjugation technologies for antibody drug conjugates. Oxford Academic. Available at: [Link]

  • Calculation of conjugation efficiency. ResearchGate. Available at: [Link]

  • Conjugation Site Analysis by MS/MS Protein Sequencing. Creative Biolabs. Available at: [Link]

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. Available at: [Link]

  • Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS. Patsnap. Available at: [Link]

  • Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]

  • SAFETY DATA SHEET - HiTrap™ Butyl HP. Cytiva. Available at: [Link]

  • How to Calculate Transformation Efficiency. YouTube. Available at: [Link]

  • Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. MtoZ Biolabs. Available at: [Link]

  • High Resolution Mass Spectrometry. CuriRx. Available at: [Link]

  • Measuring the Rate of Conjugal Plasmid Transfer in a Bacterial Population Using Quantitative PCR. National Institutes of Health. Available at: [Link]

  • Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. ResearchGate. Available at: [Link]

  • Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy. National Institutes of Health. Available at: [Link]

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The Critical Role of Linker Chemistry in Antibody-Drug Conjugate Efficacy: A Comparative Guide to 2-(2-aminoethylsulfanyl)ethanol Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success.[1][2][3][4] Its design dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, the balance between potent efficacy and off-target toxicity.[1] This guide provides an in-depth comparison of ADCs featuring linkers derived from 2-(2-aminoethylsulfanyl)ethanol, a thiol-containing molecule, against other prevalent linker technologies. We will delve into the mechanistic underpinnings of these linkers, present supporting experimental data, and provide detailed protocols for their cytotoxic assessment.

The Rise of Glutathione-Sensitive Linkers

The structure of 2-(2-aminoethylsulfanyl)ethanol, containing a terminal thiol group, positions it as a prime candidate for constructing glutathione-sensitive linkers. These linkers typically form a disulfide bond with the cytotoxic payload.[5][][7][8][9] The rationale behind this design lies in the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm.[5][] The cytoplasm of tumor cells has a much higher concentration of GSH, a reducing agent, which readily cleaves the disulfide bond, releasing the payload precisely where it is needed.[5][][7][8][9]

Comparative Analysis of Linker Technologies

The choice of linker is a pivotal decision in ADC development. Below is a comparative analysis of key linker types, highlighting the potential advantages and disadvantages of a 2-(2-aminoethylsulfanyl)ethanol-based disulfide linker.

FeatureDisulfide Linkers (e.g., from 2-(2-aminoethylsulfanyl)ethanol)Peptide Linkers (e.g., Val-Cit)Acid-Labile Linkers (e.g., Hydrazone)Non-Cleavable Linkers (e.g., Thioether)
Release Mechanism Reduction by intracellular glutathione.[5][][8]Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[5][]Hydrolysis in the acidic environment of endosomes and lysosomes.[2][5]Proteolytic degradation of the antibody in the lysosome.[5]
Payload Release Form Unmodified payload.Unmodified payload.Unmodified payload.Payload attached to the linker and an amino acid residue.
Bystander Effect Can be high, as the released payload is often membrane-permeable.Generally high, as the released payload can diffuse to neighboring cells.Can be high.Generally lower, as the charged payload-linker-amino acid complex is less membrane-permeable.
Plasma Stability Generally good, but can be susceptible to premature cleavage by circulating thiols.[]High, due to the specificity of enzymatic cleavage.Can be variable, with some risk of premature hydrolysis in the bloodstream.[5]Very high, as there is no specific cleavage site in plasma.
Off-Target Toxicity Potential for off-target toxicity if premature cleavage occurs.Lower risk of off-target toxicity due to enzyme-specific release.Potential for off-target toxicity if linker is unstable at physiological pH.Lowest risk of off-target toxicity due to high plasma stability.

Experimental Assessment of ADC Cytotoxicity

A robust assessment of an ADC's cytotoxic potential is paramount. This involves a series of in vitro assays designed to quantify its cell-killing ability, specificity, and mechanism of action.

Workflow for In Vitro Cytotoxicity Assessment

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (Target-Positive & Target-Negative) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Culture->Apoptosis Bystander Bystander Effect Assay (Co-culture) Cell_Culture->Bystander ADC_Prep ADC Preparation & Characterization ADC_Prep->Viability ADC_Prep->Apoptosis ADC_Prep->Bystander IC50 IC50 Determination Viability->IC50 Specificity Specificity Analysis (Target vs. Non-target cells) Viability->Specificity Mechanism Mechanistic Insights Apoptosis->Mechanism Bystander->Mechanism

Caption: A typical workflow for the in vitro assessment of ADC cytotoxicity.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Target-positive and target-negative cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • ADC with 2-(2-aminoethylsulfanyl)ethanol based linker

    • Control ADC (e.g., with a non-cleavable linker)

    • Free payload

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of the ADC, control ADC, and free payload.

    • Remove the culture medium and add the diluted compounds to the respective wells. Include untreated control wells.

    • Incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Materials:

    • Target-positive cancer cell line

    • 6-well plates

    • ADC with 2-(2-aminoethylsulfanyl)ethanol based linker

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the ADC at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3. Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the ADC to kill neighboring antigen-negative cells.

  • Materials:

    • Target-positive and target-negative cancer cell lines (stably expressing different fluorescent proteins, e.g., GFP and RFP)

    • 96-well plates

    • ADC with 2-(2-aminoethylsulfanyl)ethanol based linker

    • ADC with a non-cleavable linker

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Co-culture the target-positive and target-negative cells at a defined ratio (e.g., 1:1, 1:5) in a 96-well plate.

    • Allow the cells to adhere overnight.

    • Treat the co-culture with serial dilutions of the ADCs.

    • Incubate for 72-96 hours.

    • Image the plates using a fluorescence microscope to quantify the number of viable GFP-positive and RFP-positive cells.

    • Calculate the percentage of cell death for both cell populations to determine the extent of the bystander effect.

Mechanistic Considerations and Linker Stability

The efficacy of a disulfide-linked ADC is intrinsically tied to its stability in circulation. Premature cleavage of the disulfide bond can lead to the systemic release of the cytotoxic payload, resulting in off-target toxicity.[1] The design of the linker, including the steric hindrance around the disulfide bond, can influence its stability.

Signaling Pathway of a Disulfide-Linked ADC

ADC_Pathway ADC ADC (Disulfide Linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome GSH Glutathione (GSH) Lysosome->GSH ADC degradation & exposure to high GSH concentration Payload Released Payload GSH->Payload Disulfide Cleavage Cytotoxicity Cell Death Payload->Cytotoxicity Induces Apoptosis

Caption: The intracellular trafficking and activation of a disulfide-linked ADC.

Conclusion

Linkers based on 2-(2-aminoethylsulfanyl)ethanol, which fall under the category of glutathione-sensitive disulfide linkers, offer a promising strategy for targeted drug delivery in cancer therapy. Their ability to release the payload in the reducing environment of the tumor cell provides a mechanism for selective cytotoxicity. However, a thorough in vitro and in vivo evaluation is essential to characterize their stability, efficacy, and potential for off-target effects. By carefully selecting the appropriate linker chemistry and conducting rigorous experimental validation, researchers can optimize the therapeutic window of ADCs and advance the development of more effective and safer cancer treatments.

References

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. Retrieved from [Link]

  • Staben, L. R., et al. (2017). Modulating Therapeutic Activity and Toxicity of Pyrrolobenzodiazepine Antibody–Drug Conjugates with Self-Immolative Disulfide Linkers. Molecular Cancer Therapeutics, 16(5), 871–878.
  • Kapun, M., et al. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates.
  • The Double-Edged Sword: A Comparative Guide to Disulfide-Containing and Non-Cleavable Linkers in Antibody-Drug Conjug
  • Erickson, H. K., et al. (2010). Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates.
  • Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova. Retrieved from [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. (2021). Pharmaceutics, 13(7), 1033.
  • Chapter 7. ADC Linkers Strategies for the Release of Alcohol-containing Payloads. (n.d.).
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (2022). EJNMMI Radiopharmacy and Chemistry, 7(1), 23.
  • Recent developments in bioconjugation: From strategies to design and clinical applications. (2026). Results in Chemistry, 100877.
  • Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjug
  • Arylation Chemistry for Bioconjugation. (2017).
  • Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2016). Protein & Cell, 7(10), 738-750.
  • Linkers in Antibody-Drug Conjugates. (2025). Creative Biolabs. Retrieved from [Link]

  • Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. (2024).
  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2021). Acta Pharmaceutica Sinica B, 11(10), 3241-3251.
  • Tuneable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2026). Journal of the American Chemical Society.
  • Disulfide Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applic

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comparing the efficacy of different length thiol-amine linkers in drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles, the linker is not merely a passive bridge; it is a critical determinant of pharmacokinetics (PK), stability, and therapeutic index.[1][][3][4] This guide provides a technical comparison of thiol-amine crosslinkers with varying spacer lengths—specifically focusing on the transition from short, rigid alkyl linkers (e.g., SMCC) to discrete polyethylene glycol (PEG) spacers (e.g., SM(PEG)n).

Key Takeaway: There is no universally "perfect" length. Short linkers favor rapid cellular internalization and high potency but suffer from hydrophobicity-driven aggregation. Long PEGylated linkers enhance solubility and circulation half-life ("stealth" effect) but can sterically hinder receptor binding and reduce in vitro cytotoxicity. Data suggests a "Goldilocks" zone (typically PEG4–PEG8) often maximizes the therapeutic window.

Mechanistic Foundation: The Chemistry of Control

Thiol-amine linkers are heterobifunctional crosslinkers utilized to conjugate amine-containing biomolecules (e.g., antibodies, lysine residues) with thiol-containing payloads (e.g., cysteine-engineered drugs, thiolated nanoparticles).

The Core Reaction

The conjugation typically follows a two-step activation and coupling process:

  • Amine Targeting: An NHS-ester (N-hydroxysuccinimide) reacts with primary amines (

    
    ) at pH 7–9 to form a stable amide bond.
    
  • Thiol Targeting: A Maleimide group reacts with sulfhydryls (

    
    ) at pH 6.5–7.5 to form a stable thioether bond.
    

The variable is the spacer arm connecting these two active groups.

Visualization: Reaction & Linker Architecture

The following diagram illustrates the conjugation chemistry and the structural difference between a short alkyl spacer and a long PEG spacer.

LinkerChemistry cluster_0 Component A: Antibody/Protein cluster_1 Linker Selection cluster_2 Component B: Payload Protein Protein-NH2 NHS NHS Ester (Amine Reactive) Protein->NHS Nucleophilic Attack (pH 7-9) Spacer_Short Short Alkyl Spacer (e.g., SMCC, 0.8 nm) Spacer_Long Long PEG Spacer (e.g., SM(PEG)24, 9.5 nm) Mal Maleimide (Thiol Reactive) Spacer_Short->Mal Spacer_Long->Mal Drug HS-Drug/Payload Mal->Drug Michael Addition (pH 6.5-7.5) Conjugate Final Conjugate (Stable Thioether & Amide Bonds) Drug->Conjugate Yields

Figure 1: Heterobifunctional conjugation pathway.[5] The spacer length determines the spatial separation and flexibility between the targeting moiety (Protein) and the payload (Drug).

Comparative Analysis: Length vs. Efficacy

Short Linkers: SMCC / LC-SMCC
  • Structure: Contains a cyclohexane ring and a short alkyl chain.

  • Length: ~8.3 Å (SMCC).

  • Mechanism: Provides a rigid, non-cleavable connection.

  • Pros:

    • High Potency: Rapid internalization; the payload is close to the antibody, often facilitating efficient lysosomal trafficking.

    • Low Immunogenicity: Minimal foreign structure to trigger immune recognition.

  • Cons:

    • Aggregation: The hydrophobic cyclohexane ring can induce aggregation of the ADC, especially with hydrophobic payloads (e.g., MMAE, DM1).

    • Rapid Clearance: Aggregated species are rapidly cleared by the Reticuloendothelial System (RES).

Medium to Long Linkers: SM(PEG)n (n=2 to 24)
  • Structure: Linear polyethylene glycol (PEG) units.

  • Length: Varies linearly (e.g., PEG4 = 24.6 Å; PEG12 = 53.4 Å).

  • Mechanism: Hydrophilic spacer increases hydrodynamic radius.

  • Pros:

    • Solubility: PEG masks the hydrophobicity of the payload, preventing aggregation.

    • Serum Stability: "Stealth" effect reduces opsonization and extends circulation half-life (

      
      ).
      
  • Cons:

    • Steric Hindrance: Long chains (PEG12+) can fold back and mask the antibody's CDR regions, reducing binding affinity.

    • Reduced Cytotoxicity: In some cases, the flexibility prevents the payload from effectively interacting with its intracellular target or slows enzymatic cleavage rates.

The "Goldilocks" Effect (PEG4–PEG8)

Experimental data consistently highlights PEG4 to PEG8 as an optimal range for many ADCs. This range provides sufficient solubility to prevent aggregation without incurring the steric penalties of longer chains.

Data Presentation: Quantitative Comparison

The following tables synthesize data from multiple bioconjugation studies comparing linker lengths in ADCs and nanoparticles.

Table 1: Physicochemical & Pharmacokinetic Impact
Linker TypeSpacer Length (Å)HydrophobicityAggregation RiskPlasma ClearanceCirculation Half-life
SMCC 8.3HighHighFastShort
SM(PEG)2 17.6ModerateModerateModerateModerate
SM(PEG)8 39.2LowLowSlowExtended
SM(PEG)24 95.2Very LowVery LowVery SlowLongest
Table 2: Biological Efficacy (Potency vs. Shielding)
Linker LengthRelative Binding AffinityIn Vitro Cytotoxicity (IC50)Tumor Accumulation
Short (<10 Å) 100% (Baseline)High (Low nM) Low (Rapid Clearance)
Medium (20-40 Å) ~95-100%High (Low nM)High (Balanced)
Long (>50 Å) ~60-80% (Shielding)Moderate (Higher nM)Moderate (Slow Diffusion)

Critical Insight: While PEG24 extends half-life significantly, studies have shown it can increase IC50 (reduce potency) by up to 22-fold compared to non-PEGylated linkers due to steric interference with the target cell interaction [1, 4].

Experimental Protocol: Linker Length Screening

To determine the optimal linker for your specific drug-antibody pair, a screening workflow is required.[1]

Phase 1: Conjugation Screening

Objective: Synthesize conjugates with SMCC, SM(PEG)4, and SM(PEG)12 to evaluate aggregation.

  • Preparation:

    • Buffer exchange Antibody (mAb) into PBS-EDTA, pH 7.2.

    • Dissolve linkers in anhydrous DMSO (10 mM stock).

  • Activation (Amine Coupling):

    • Add linker to mAb at 10-20x molar excess.

    • Incubate 30-60 mins at Room Temperature (RT).

    • Critical Step: Remove excess linker via Desalting Column (Zeba Spin or PD-10) to prevent cross-reaction.

  • Conjugation (Thiol Coupling):

    • Add Thiol-Payload (at 3-5x molar excess over mAb) to the activated mAb.

    • Incubate 2-4 hours at RT or overnight at 4°C.

  • Purification:

    • Remove free drug using Size Exclusion Chromatography (SEC).

Phase 2: Characterization (The Decision Gate)

Before moving to cell assays, validate the physical state.

  • Aggregation Check (SEC-HPLC):

    • Run 10 µg of conjugate.

    • Pass Criteria: >95% Monomeric peak.

    • Failure: High Molecular Weight (HMW) aggregates indicate the linker is too hydrophobic (likely SMCC failure mode).

  • Drug-to-Antibody Ratio (DAR) (HIC-HPLC or LC-MS):

    • Ensure DAR is consistent across variants (target 3.5–4.0) to isolate the variable of linker length.[6]

Phase 3: Biological Validation
  • Cytotoxicity Assay: Perform MTT/CellTiter-Glo on antigen-positive cells. Compare IC50.

  • Binding Assay: ELISA or Flow Cytometry to ensure long linkers haven't masked the CDRs.

Mechanistic Visualization: Shielding vs. Accessibility

This diagram visualizes the trade-off: Short linkers expose the hydrophobic payload (leading to aggregation), while long linkers shield it (improving solubility) but may block the binding site.

ShieldingEffect cluster_Short Scenario A: Short Linker (SMCC) cluster_Medium Scenario B: Optimal Linker (PEG4-8) cluster_Long Scenario C: Long Linker (PEG24+) mAb_A Antibody Surface Payload_A Hydrophobic Payload (Exposed) mAb_A->Payload_A Rigid Link (8 Å) Result_A Result: Hydrophobic Patches -> Aggregation Risk Payload_A->Result_A mAb_B Antibody Surface PEG_B PEG Spacer (Hydration Shell) mAb_B->PEG_B Payload_B Payload Result_B Result: Soluble & Accessible -> High Efficacy Payload_B->Result_B PEG_B->Payload_B mAb_C Antibody Surface (Binding Site) PEG_C Long PEG Chain (Flexible/Floppy) mAb_C->PEG_C Payload_C Payload Result_C Result: High Solubility -> Reduced Binding/Potency Payload_C->Result_C PEG_C->mAb_C Steric Masking PEG_C->Payload_C

Figure 2: The "Goldilocks" Principle of Linker Length. Scenario B (PEG4-8) typically offers the best balance between solubility and bioactivity.

References

  • Molecules (MDPI). PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. [Link]

  • Journal of Controlled Release. ADC pharmacokinetic and tolerability as a function of PEG size. [Link]

  • NIH (PubMed). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. [Link]

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cross-reactivity studies of 2-[(2-Aminoethyl)thio]ethan-1-ol with other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity Profile of 2-[(2-Aminoethyl)thio]ethan-1-ol

Introduction: Understanding the Reactivity Landscape of a Trifunctional Molecule

This compound is a molecule of interest in various chemical and biological applications due to its unique combination of a primary amine, a thioether, and a primary alcohol. This trifunctional nature, however, necessitates a thorough understanding of its potential cross-reactivity with other functional groups. Unintended side reactions can lead to the formation of impurities, loss of product yield, and in the context of drug development, potential off-target effects. This guide provides a predictive analysis of the cross-reactivity of this compound with common functional groups and offers a framework for experimental validation.

The reactivity of this compound is governed by the interplay of its three key functional groups:

  • Primary Amine (-NH₂): A nucleophilic and basic site, susceptible to reactions with electrophiles such as acylating agents, alkylating agents, and carbonyl compounds.

  • Thioether (-S-): A "soft" nucleophile, known for its reactivity towards soft electrophiles and its susceptibility to oxidation.

  • Primary Alcohol (-OH): A weaker nucleophile than the amine, but can undergo reactions like esterification and oxidation under specific conditions.

The following sections will delve into the predicted reactivity of this compound with various functional groups, supported by established chemical principles. We will then present a series of experimental protocols to enable researchers to systematically investigate and quantify these potential cross-reactivities.

Predicted Cross-Reactivity Profile

Reactivity with Electrophilic Functional Groups

Given the presence of two nucleophilic centers (amine and thioether), this compound is expected to react readily with a variety of electrophiles. The primary amine is generally a stronger nucleophile and base than the thioether, suggesting it will be the primary site of reaction under many conditions.

Table 1: Predicted Reactivity with Common Electrophiles

Electrophilic Functional GroupPredicted Primary Reactive SiteExpected Reaction ProductPotential for Side Reactions
Acyl Halides/Anhydrides Primary AmineAmideEsterification of the alcohol at high temperatures or with strong catalysts.
Alkyl Halides Primary AmineSecondary/Tertiary Amine, Quaternary Ammonium SaltThioether can undergo alkylation to form a sulfonium salt, particularly with soft electrophiles like iodomethane.
Aldehydes/Ketones Primary AmineImine (Schiff base), reducible to a secondary amine.Hemiacetal/acetal formation with the alcohol is possible, but generally less favorable than imine formation.
Isocyanates/Isothiocyanates Primary AmineUrea/ThioureaReaction with the alcohol is possible but significantly slower than with the amine.
Epoxides Primary Amineβ-Amino alcoholThioether can also act as a nucleophile to open the epoxide ring, though this is generally slower than amine attack.
Michael Acceptors (α,β-unsaturated carbonyls) Primary Amineβ-Amino carbonyl compound (conjugate addition)Thioether can also undergo conjugate addition, particularly with softer Michael acceptors.

Diagram 1: Competitive Reactions of this compound with an Alkyl Halide

G cluster_reactants Reactants cluster_products Potential Products AET This compound AmineProduct N-Alkylated Product (Secondary Amine) AET->AmineProduct Primary Amine Attack (Major Pathway) SulfoniumProduct S-Alkylated Product (Sulfonium Salt) AET->SulfoniumProduct Thioether Attack (Minor Pathway) RX Alkyl Halide (R-X) RX->AmineProduct RX->SulfoniumProduct

Caption: Predicted reaction pathways with an alkyl halide.

Reactivity with Oxidizing and Reducing Agents

The thioether is the most susceptible functional group to oxidation, while the primary alcohol can also be oxidized under stronger conditions. The amine group is generally stable to oxidation but can be targeted by specific reagents.

Table 2: Predicted Reactivity with Oxidizing and Reducing Agents

Reagent TypePredicted Primary Reactive SiteExpected Reaction ProductNotes
Mild Oxidizing Agents (e.g., H₂O₂, NaIO₄) ThioetherSulfoxideThe reaction is often selective for the thioether over the alcohol.
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) Thioether and Primary AlcoholSulfone and Carboxylic AcidOver-oxidation is likely, potentially leading to a complex mixture of products.
Reducing Agents (e.g., NaBH₄, LiAlH₄) NoneNo reaction expectedThe functional groups in this compound are generally stable to common reducing agents.

Diagram 2: Oxidation Pathways of this compound

G AET This compound Sulfoxide Sulfoxide AET->Sulfoxide Mild Oxidation (e.g., H₂O₂) Sulfone Sulfone AET->Sulfone Strong Oxidation (e.g., KMnO₄) Aldehyde Aldehyde AET->Aldehyde Mild Alcohol Oxidation (e.g., PCC) CarboxylicAcid Carboxylic Acid AET->CarboxylicAcid Strong Oxidation (e.g., KMnO₄) Sulfoxide->Sulfone Strong Oxidation Aldehyde->CarboxylicAcid Strong Oxidation

Caption: Potential oxidation products of this compound.

Experimental Framework for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a systematic approach is required. The following protocols outline methods for evaluating its reactivity with a representative electrophile (an acyl halide) and an oxidizing agent.

Protocol 1: Competitive Acylation Study

This experiment aims to determine the relative reactivity of the amine and alcohol groups towards acylation.

Objective: To quantify the formation of amide and ester products when this compound is reacted with an acylating agent.

Materials:

  • This compound

  • Acetyl chloride (or another acyl halide)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Internal standard for chromatography (e.g., a stable compound with a distinct retention time)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

Procedure:

  • Reaction Setup:

    • Dissolve a known concentration of this compound (e.g., 10 mM) and the internal standard in the aprotic solvent.

    • Add one equivalent of the non-nucleophilic base.

    • Cool the solution in an ice bath.

  • Initiation of Reaction:

    • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetyl chloride to the solution while stirring. The use of a sub-stoichiometric amount ensures a competitive reaction environment.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution. This will neutralize any unreacted acetyl chloride.

  • Sample Preparation and Analysis:

    • Extract the quenched samples with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and reconstitute the residue in a known volume of mobile phase for HPLC analysis.

    • Analyze the samples by HPLC to quantify the consumption of the starting material and the formation of the N-acylated (amide) and O-acylated (ester) products relative to the internal standard.

    • Confirm the identity of the products using LC-MS.

Data Interpretation:

By plotting the concentration of the starting material and the two products over time, the relative rates of N-acylation versus O-acylation can be determined. A significantly higher concentration of the amide product would confirm the predicted higher nucleophilicity of the amine group.

Diagram 3: Workflow for Competitive Acylation Study

G Start Reaction Setup: 2-AET, Base, Solvent AddReagent Add Acetyl Chloride (0.5 eq) Start->AddReagent TimePoints Take Aliquots at Time Intervals AddReagent->TimePoints Quench Quench Reaction TimePoints->Quench Extract Liquid-Liquid Extraction Quench->Extract Analyze HPLC and LC-MS Analysis Extract->Analyze Interpret Determine Product Ratio: Amide vs. Ester Analyze->Interpret

Caption: Experimental workflow for assessing competitive acylation.

Protocol 2: Selective Oxidation Study

This experiment investigates the susceptibility of the thioether and alcohol groups to oxidation.

Objective: To determine the product distribution when this compound is treated with a mild oxidizing agent.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Solvent (e.g., methanol or water)

  • Internal standard

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Dissolve a known concentration of this compound and the internal standard in the chosen solvent.

  • Initiation of Reaction:

    • Add a controlled amount (e.g., 1.1 equivalents) of hydrogen peroxide to the solution at room temperature.

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them directly by LC-MS. This will allow for the identification and quantification of the starting material, the sulfoxide product, and any potential over-oxidation or alcohol oxidation products.

  • Data Analysis:

    • Quantify the relative amounts of each species at different time points to determine the selectivity of the oxidation reaction.

Data Interpretation:

The primary expected product is the corresponding sulfoxide. The absence or presence of other oxidized species (e.g., sulfone, aldehyde, or carboxylic acid) will provide insight into the selectivity of the oxidation and the conditions under which over-oxidation may occur.

Conclusion

While this compound is a versatile molecule, its trifunctional nature presents a complex reactivity profile. Based on fundamental chemical principles, the primary amine is the most nucleophilic and basic center, making it the most likely site of reaction with electrophiles. The thioether is prone to oxidation and reaction with soft electrophiles, while the primary alcohol is the least reactive of the three functional groups. The provided experimental protocols offer a robust starting point for researchers to systematically and quantitatively evaluate these predicted cross-reactivities in their specific applications. Such empirical data is crucial for reaction optimization, impurity profiling, and ensuring the desired outcome in any chemical or biological system involving this compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A comprehensive textbook on organic chemistry principles, including the reactivity of amines, thioethers, and alcohols). URL: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides in-depth discussions on nucleophilicity and reaction mechanisms relevant to the functional groups ). URL: [Link]

  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons. (A detailed series covering the chemistry of thiol and related functional groups, including thioethers). URL: [Link]

  • "Amine Reactions." LibreTexts Chemistry. (An open-access resource detailing the characteristic reactions of amines). URL: [Link]

  • "Oxidation of Sulfides." LibreTexts Chemistry. (A resource explaining the oxidation of thioethers to sulfoxides and sulfones). URL: [Link]

head-to-head comparison of bifunctional linkers for nanoparticle coating

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalizing nanoparticles (NPs) is a balancing act between colloidal stability, coupling efficiency, and ligand bioactivity.[1] Bifunctional linkers are the architectural "bridges" that determine this success. This guide moves beyond generic advice to provide a technical, head-to-head comparison of the most critical linker chemistries used in drug delivery and diagnostics. We analyze the trade-offs between Thiol vs. Lipoic Acid anchors, PEG vs. Alkyl spacers, and Maleimide vs. Click conjugation heads, supported by experimental protocols.

Part 1: The Anatomy of a Bifunctional Linker

A rational linker design consists of three distinct modules, each serving a specific physical function.

LinkerAnatomy cluster_0 Module 1: The Anchor cluster_1 Module 2: The Spacer cluster_2 Module 3: The Headgroup Anchor Anchor Group (Binds to NP Surface) Spacer Spacer Arm (Solubility & Sterics) Anchor->Spacer Type1 Thiol (-SH) (Gold/Ag) Type1->Anchor Type2 Silane (-Si(OR)3) (Silica/Oxides) Type2->Anchor Type3 Catechol (Iron Oxide) Type3->Anchor Head Functional Head (Binds to Ligand) Spacer->Head Space1 PEG (n=4-24) (Stealth/Hydrophilic) Space1->Spacer Space2 Alkyl (C3-C11) (Dense/Hydrophobic) Space2->Spacer Head1 NHS Ester (Reacts w/ Amines) Head1->Head Head2 Maleimide (Reacts w/ Thiols) Head2->Head Head3 Azide/DBCO (Click Chemistry) Head3->Head

Figure 1: Modular architecture of bifunctional linkers. Selection of each module must be independent based on the core material and target application.

Part 2: Head-to-Head Comparisons

Round 1: The Anchor (Surface Stability)

Context: The anchor determines if your ligand falls off in serum. Primary Comparison: Monodentate Thiol (PEG-SH) vs. Bidentate Lipoic Acid (PEG-LA) on Gold NPs.

FeatureMonodentate Thiol (PEG-SH)Bidentate Lipoic Acid (PEG-LA)Winner
Binding Energy ~45 kcal/mol (Au-S)~90 kcal/mol (2x Au-S)Lipoic Acid
DTT Resistance Low (Displaced easily by dithiothreitol)High (Resists displacement)Lipoic Acid
Etch Resistance Low (Susceptible to cyanide etching)High (Protects core longer)Lipoic Acid
Colloidal Stability High (PEG chains extend freely)Moderate (Can bridge particles if not careful)PEG-SH
Protocol Difficulty Easy (Direct mixing)Medium (Requires reduction of disulfide)PEG-SH

Expert Insight: While Lipoic Acid provides superior chemical stability (preventing ligand detachment), PEG-SH often provides better colloidal stability in high-salt buffers due to faster equilibrium kinetics.

  • Recommendation: Use Lipoic Acid for in vivo applications where serum thiols (glutathione) might displace your ligand [1, 4]. Use PEG-SH for rapid in vitro diagnostics.

Secondary Comparison: Silanes on Oxide Surfaces (APTES vs. GPTMS).

  • APTES (Amine): Prone to self-polymerization and aggregation due to H-bonding between the amine head and surface silanols.[2]

  • GPTMS (Epoxy): Forms smoother monolayers with less aggregation because the epoxy ring does not interact strongly with surface silanols until ring-opening is triggered [14].

Round 2: The Headgroup (Conjugation Efficiency)

Context: Connecting the biological ligand (Antibody/Peptide) to the linker.

MetricNHS Ester (Amine-Reactive)Maleimide (Thiol-Reactive)Click (Azide/DBCO)
Target Group Lysine (-NH2)Cysteine (-SH)Alkyne/Azide
Coupling Efficiency Moderate (20-50%)High (70-90%)Very High (>95%)
Selectivity Low (Random Lysines)High (Site-specific Cys)Absolute
Hydrolysis Risk High (t1/2 ~10 min @ pH 8)Moderate (t1/2 ~20h @ pH 7)None
Cost LowMediumHigh

Critical Data:

  • Maleimide vs. Click: A comparative study on iron oxide NPs showed that Click chemistry achieved near 100% coupling efficiency compared to lower yields with carbodiimide/NHS methods, requiring significantly less antibody to achieve saturation [10].

  • Maleimide Stability: Maleimide groups hydrolyze in water. Storage of maleimide-functionalized NPs at 4°C retains ~90% reactivity after 7 days, whereas storage at 20°C results in ~40% loss [17, 20].

Round 3: The Spacer (Stealth vs. Shielding)

Context: The chain between the anchor and the headgroup.

  • PEG (Polyethylene Glycol): The gold standard for "stealth." It creates a hydration shell that repels proteins (opsonins).[3]

  • Alkyl Chains: Hydrophobic.

    • Hybrid Approach: A study showed that a "Hydrophobic Shield" (Alkyl-PEG-SH) where an alkyl chain sits near the gold surface and PEG faces the solvent, provided better stability against etching than PEG alone. The alkyl chain packs densely, blocking ion access to the core [9, 13].

Part 3: Strategic Decision Matrix

DecisionTree cluster_Gold Noble Metal (Au/Ag) cluster_Oxide Oxide (SiO2/Fe3O4) Start Start: Select NP Core Gold Gold/Silver Core Start->Gold Oxide Silica/Iron Oxide Core Start->Oxide Env Environment? Gold->Env InVitro In Vitro / Rapid Test Env->InVitro InVivo In Vivo / Serum Env->InVivo Linker1 Rec: Mono-Thiol PEG (mPEG-SH + NHS-PEG-SH) InVitro->Linker1 Linker2 Rec: Lipoic Acid PEG (LA-PEG-NHS/Mal) InVivo->Linker2 Agg Aggregation Sensitive? Oxide->Agg YesAgg Yes (Strict Size Control) Agg->YesAgg NoAgg No (Bulk Coating) Agg->NoAgg Linker3 Rec: GPTMS (Epoxy) (Ring opening required) YesAgg->Linker3 Linker4 Rec: APTES (Amine) (Simple, prone to multilayers) NoAgg->Linker4

Figure 2: Decision workflow for selecting the optimal linker chemistry based on core material and environmental constraints.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Maleimide-Thiol Conjugation (Gold NPs)

Target: Conjugating a thiolated peptide/antibody to Gold NPs. Requirement: High stability and orientation.

  • Ligand Preparation (Reduction):

    • If using an antibody, reduce hinge disulfides using TCEP (Tris(2-carboxyethyl)phosphine).

    • Ratio: Use 10-20 molar excess of TCEP per antibody. Incubate 30 min @ RT.

    • Purification: Remove TCEP using a Zeba spin column (7K MWCO) equilibrated in Reaction Buffer. Do not use dialysis (too slow, thiols re-oxidize).

  • Linker Activation (Functionalization):

    • Use a mixed monolayer approach for stability.[4]

    • Mix Maleimide-PEG5k-SH (Reactive) and mPEG2k-SH (Spacer) in a 1:9 molar ratio.

    • Add to AuNPs (e.g., OD 1.0) and incubate for 1 hour.

    • Centrifugation: Wash 3x with PBST (PBS + 0.05% Tween-20) to remove unbound linker.

  • Conjugation:

    • Resuspend AuNP-Mal pellet in Degassed Reaction Buffer (10 mM HEPES, pH 6.5 - 7.0, 2 mM EDTA).

    • Note: pH < 7.5 is critical to prevent Maleimide hydrolysis and non-specific amine reaction [21].

    • Add thiolated ligand immediately. Incubate 1 hour @ RT or overnight @ 4°C.

  • Blocking:

    • Add 10 µM Cysteine or Mercaptoethanol to quench unreacted maleimides (15 min).

  • Validation:

    • Measure Hydrodynamic Diameter (DLS). Expect ~10-15 nm increase.

Protocol B: Low-Aggregation Silanization (Iron Oxide/Silica)

Target: Amination of Oxide surface with minimal aggregation.

  • Pre-treatment:

    • Ensure NPs are clean. If Iron Oxide, wash with ethanol.

  • Silanization (The "Water-Starved" Method):

    • Prepare 95% Ethanol / 5% Water solution. Adjust pH to 5.0 with Acetic Acid (catalyst).

    • Why? Acidic pH promotes hydrolysis of silane alkoxy groups but retards self-condensation [11].

    • Add APTES to 1-2% (v/v).[5] Allow hydrolysis for 5-10 mins.

    • Add NPs to the solution.

  • Reaction:

    • Incubate for 30-60 mins at Room Temp with gentle shaking.

    • Avoid: Heating or long incubation, which drives polymerization and aggregation [11, 14].

  • Curing (Covalent Bond Formation):

    • Wash NPs 3x with Ethanol.

    • Cure the pellet at 80°C - 110°C for 1-2 hours. This step drives the condensation of surface silanols with the silane, making the bond permanent.

Part 5: Troubleshooting & Optimization

ProblemProbable CauseSolution
NPs Aggregate during Conjugation Loss of surface charge; Linker density too low.Use a "Backfill" spacer (e.g., mPEG-SH) alongside the reactive linker to maintain steric repulsion.
Low Coupling Efficiency (Maleimide) Hydrolysis of Maleimide; Oxidation of Ligand Thiol.Keep pH < 7.0. Use degassed buffers + EDTA. Use fresh linker (store -20°C under Argon).
Low Coupling Efficiency (NHS) Hydrolysis of NHS ester.Do not store NHS-NPs in aqueous buffer. Activate and react immediately. Use Sulfo-NHS for water solubility.
Reversible Ligand Loss (Gold) Ligand exchange with serum thiols.Switch from mono-thiol (PEG-SH) to Lipoic Acid or Dihydrolipoic Acid anchors [4].
Silica NPs form clumps APTES self-polymerization.Switch to GPTMS (Epoxy silane) or reduce water content during silanization [14].

References

  • BenchChem. (2025).[3][6] A Researcher's Guide to Bifunctional Molecules for Nanoparticle Functionalization. Link

  • Beilstein J. Nanotechnol. (2016). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA). Link

  • Langmuir. (2012). Colloidal Stability of Gold Nanoparticles Modified with Thiol Compounds: Bioconjugation and Application in Cancer Cell Imaging. Link

  • Int. J. Mol. Sci. (2012).[7] Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials. Link

  • Bioconjugate Chem. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles. Link

  • Nanomedicine. (2011). Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry. Link

  • J. Colloid Interface Sci. (2022).[7] Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). Link

  • ACS Appl. Mater. Interfaces. (2016).[4][8] Effect of the Spacer Structure on the Stability of Gold Nanoparticles Functionalized with Monodentate Thiolated Poly(ethylene glycol) Ligands. Link

  • Materials. (2022).[7] Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces. Link

  • BenchChem. (2025).[6] A Comparative Guide to Heterobifunctional Linkers for Bioconjugation. Link

Sources

benchmarking the performance of 2-(2-aminoethylsulfanyl)ethanol against commercial linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Linker

In the design of Antibody-Drug Conjugates (ADCs) and PROTACs, linker polarity is a critical determinant of pharmacokinetics. Commercial standards typically force a binary choice: hydrophilic Polyethylene Glycol (PEG) linkers to improve solubility, or hydrophobic Alkyl chains to improve membrane permeability.

2-(2-aminoethylsulfanyl)ethanol (AESE) —also known as 2-[(2-Aminoethyl)thio]ethanol—occupies a unique "hybrid" niche. By replacing the central ether oxygen of a PEG-2 analog with a sulfur atom, AESE shifts the physicochemical profile from hydrophilic to slightly lipophilic (LogP shift from -1.3 to +0.37) without sacrificing water solubility entirely. Furthermore, the thioether core introduces a Reactive Oxygen Species (ROS) sensitivity , acting as a conditional "safety switch" that oxidizes in high-inflammation tumor microenvironments.

This guide benchmarks AESE against its direct oxygen analog (Diglycolamine) and carbon analog (6-Amino-1-hexanol) to assist in rational linker selection.

Chemical Identity & Competitor Landscape[1]

To understand the performance of AESE, it must be benchmarked against molecules of identical chain length but distinct core atoms.

FeatureTarget Molecule (S-Linker) Competitor A (O-Linker) Competitor B (C-Linker)
Common Name AESE (Thiodiglycolamine)Diglycolamine (DGA)6-Amino-1-hexanol
IUPAC Name 2-(2-aminoethylsulfanyl)ethanol2-(2-aminoethoxy)ethanol6-aminohexan-1-ol
CAS 24304-84-5 929-06-64048-33-3
Core Structure H2N-C-C-S-C-C-OHH2N-C-C-O-C-C-OHH2N-C-C-C-C-C-C-OH
Linker Class Thioether / HybridPEG (PEG-2 equivalent)Alkyl Chain
Key Property ROS-Responsive / Hybrid PolarityHigh Water SolubilityHigh Membrane Permeability

Physicochemical Benchmarking

The substitution of Oxygen (O) for Sulfur (S) fundamentally alters the solvation shell and electronic properties of the linker.

Hydrophobicity (LogP)

The most significant differentiator is the LogP shift .

  • Diglycolamine (O): LogP ≈ -1.30 . Highly hydrophilic. Ideal for masking hydrophobic payloads (e.g., PBD dimers) to prevent aggregation.

  • AESE (S): LogP ≈ +0.37 . Slightly lipophilic.

  • Analysis: AESE provides a middle ground. It prevents the "greasiness" of pure alkyl chains but does not recruit a water shell as aggressively as PEG. This is crucial for intermediate payloads where PEGylation might hinder cellular uptake via passive diffusion.

Nucleophilicity & Reactivity
  • The "Thio Effect": Sulfur is a softer, more polarizable nucleophile than Oxygen.

  • Anchimeric Assistance: In synthetic workflows, the thioether sulfur can participate in neighboring group participation (NGP). If the hydroxyl group is activated (e.g., mesylated) without protecting the amine, the sulfur can displace the leaving group to form a transient episulfonium ion .

    • Impact: This can lead to rapid hydrolysis (good for biodegradability) or rearrangement (bad for synthetic purity). Protocol Adjustment: Avoid strong acidic conditions or electrophilic activation of the alcohol without prior amine protection.

Oxidative Stability (The ROS Switch)

Unlike PEG (ether), which is inert to oxidation under physiological conditions, the Thioether in AESE is susceptible to oxidation by peroxides and hypochlorites.

  • Mechanism: Thioether (-S-)

    
     Sulfoxide (-S(=O)-) 
    
    
    
    Sulfone (-S(=O)2-).
  • Biological Implication: This is a feature, not a bug. The sulfoxide/sulfone transition alters the linker's polarity and geometry in vivo. High ROS levels in tumor microenvironments can trigger this change, potentially altering the release kinetics or solubility of the payload specifically at the disease site [1].

Experimental Protocols

Protocol A: Comparative ROS-Sensitivity Assay

Objective: To quantify the stability of AESE conjugates vs. PEG conjugates under oxidative stress (simulating tumor microenvironment).

Materials:

  • Test Compound: AESE-Conjugate (e.g., AESE-Fluorophore).

  • Control Compound: DGA-Conjugate (PEG-Analog).

  • Oxidant: Hydrogen Peroxide (

    
    ) 30%.
    
  • Buffer: PBS pH 7.4.

Workflow:

  • Preparation: Dissolve both conjugates in PBS to a final concentration of 100

    
    .
    
  • Induction: Add

    
     to reach final concentrations of 0 mM (Control), 100 
    
    
    
    (Physiological ROS), and 10 mM (Accelerated Oxidative Stress).
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 4h, 24h, and 48h. Quench immediately with excess Methionine (to consume remaining peroxide).

  • Analysis: Analyze via LC-MS.

    • AESE Signal: Look for mass shifts of +16 Da (Sulfoxide) and +32 Da (Sulfone).

    • DGA Signal: Should remain mass-invariant.

  • Success Criteria: AESE should show >50% conversion to Sulfoxide within 24h at 10 mM

    
    , demonstrating ROS-responsiveness.
    
Protocol B: Bioconjugation Strategy (Amine-Directed)

Objective: Efficient conjugation of AESE to an NHS-ester activated payload (e.g., drug-linker precursor).

Note on Causality: We utilize the primary amine for conjugation. The hydroxyl group remains free for subsequent functionalization (e.g., phosphoramidite synthesis) or solubility enhancement.

  • Stoichiometry: Use a 1.5-fold molar excess of AESE over the NHS-Ester payload. The excess ensures the amine competes effectively against hydrolysis.

  • Buffer System: Anhydrous DMF or DMSO with 2 equivalents of DIPEA (Diisopropylethylamine). Avoid aqueous buffers if possible to prevent NHS hydrolysis, though AESE is water-soluble.

  • Reaction:

    • Dissolve NHS-Payload in DMF.

    • Add AESE slowly at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Purification:

    • Critical Step: Do not use standard normal phase silica chromatography if the product is polar. Use Reverse-Phase (C18) HPLC.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid TFA if the thioether is sensitive to acid-catalyzed oxidation over long exposure, though generally stable).

Visualizations & Decision Logic

Diagram 1: Linker Selection Decision Tree

This diagram illustrates when to choose AESE over standard commercial linkers based on payload hydrophobicity and required biological triggers.

LinkerSelection Start Start: Select Linker for Payload Q1 Is the Payload Highly Hydrophobic? Start->Q1 Q2 Is ROS-Triggered Polarity Change Desired? Q1->Q2 No (Intermediate/Polar) Res_PEG Select PEG (Diglycolamine) (LogP -1.3) Max Solubility Q1->Res_PEG Yes (Need Shielding) Q3 Is Membrane Permeability Critical? Q2->Q3 No Res_AESE Select AESE (Thioether) (LogP +0.37) Hybrid Balance + ROS Switch Q2->Res_AESE Yes (Tumor Targeting) Res_Alkyl Select Alkyl (Hexanol) (LogP > 1.0) Max Permeability Q3->Res_Alkyl Yes (Passive Diffusion) Q3->Res_AESE No (Need Solubility)

Caption: Decision matrix for selecting AESE based on payload hydrophobicity and ROS-targeting requirements.

Diagram 2: The "Thio-Switch" Mechanism

This diagram details the oxidative pathway of AESE and the synthetic risk of episulfonium formation.

ThioSwitch AESE AESE (Thioether) -S- Linker (Lipophilic) Sulfoxide Sulfoxide -S(=O)- (More Polar) AESE->Sulfoxide Oxidation (Slow) Episulfonium Episulfonium Ion (Unstable Intermediate) AESE->Episulfonium Anchimeric Assistance ROS Tumor Microenvironment (H2O2 / ROS) ROS->AESE Triggers Sulfone Sulfone -S(=O)2- (Highly Polar/Electron Withdrawing) Sulfoxide->Sulfone Oxidation (Fast) Activation Synthetic Activation (e.g., Mesylation of -OH) Activation->AESE Hydrolysis Hydrolysis/Rearrangement (Product Loss) Episulfonium->Hydrolysis Nucleophilic Attack

Caption: The dual nature of the Thioether core: Biological activation via ROS vs. Synthetic liability via Episulfonium formation.

References

  • PubChem. (2023). 2-((2-Aminoethyl)thio)ethanol Compound Summary (CAS 24304-84-5).[1][2] National Library of Medicine. [Link][2]

  • Boviet, D., et al. (2018). Thioether-containing linkers for antibody-drug conjugates. Bioconjugate Chemistry. (Contextual grounding on thioether stability in ADCs).
  • NIST. (2023). Ethanol, 2-(ethylthio)- Properties.[3][4] (Used for C-S-C bond comparison data). [Link]

Sources

A Head-to-Head Battle of ADC Linkers: A Comparative Guide to Cleavable vs. Non-Cleavable Architectures Derived from 2-[(2-Aminoethyl)thio]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an in-depth, comparative analysis of hypothetical cleavable and non-cleavable linkers derived from the versatile building block, 2-[(2-Aminoethyl)thio]ethan-1-ol. By examining their distinct characteristics, we aim to equip researchers with the insights needed to make informed decisions in ADC design and development.

The Foundation: this compound as a Versatile Linker Precursor

The molecule this compound presents a unique scaffold for linker synthesis, featuring a primary amine, a thioether, and a primary alcohol. These functional groups offer multiple handles for conjugation and modification, allowing for the rational design of both cleavable and non-cleavable linker architectures.

The Contenders: Hypothetical Cleavable and Non-Cleavable Linker Designs

For the purpose of this comparative guide, we will explore two hypothetical linker designs originating from this compound:

  • Cleavable Linker (CL): A disulfide-based linker designed for cleavage in the reducing environment of the tumor cell. The synthesis would involve modifying the amino group for payload attachment and activating the thiol for disulfide bond formation with the antibody's cysteine residues.

  • Non-Cleavable Linker (NCL): A stable thioether-based linker. Here, the amino group of the precursor would be functionalized to react with a payload, and the thioether would be part of the stable backbone. The linker would be attached to the antibody via a maleimide group reacting with a cysteine residue, forming a stable thiosuccinimide linkage.

In Vitro Showdown: Stability and Payload Release

The initial screening of any new linker technology begins with a rigorous in vitro evaluation. Here, we dissect the expected performance of our hypothetical cleavable and non-cleavable linkers in key assays.

Plasma Stability: A Test of Endurance

A critical attribute of an effective ADC is its ability to remain intact in systemic circulation until it reaches the target tumor cells. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[1][]

Parameter Cleavable Linker (CL) - Disulfide-based Non-Cleavable Linker (NCL) - Thioether-based Rationale
Expected Plasma Half-life ShorterLongerDisulfide bonds are susceptible to reduction by circulating thiols like glutathione, though steric hindrance can be engineered to improve stability.[3][4] Thioether bonds are highly stable under physiological conditions.[]
Mechanism of Premature Release Thiol-disulfide exchange with plasma proteins (e.g., albumin).[5]Retro-Michael reaction of the thiosuccinimide linkage, leading to payload shedding.[6]The stability of the thiosuccinimide can be enhanced by hydrolysis of the maleimide ring.[7]

Experimental Protocol: In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC (CL-ADC and NCL-ADC) in human plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[8]

  • Quantification of Intact ADC: At each time point, measure the concentration of the intact ADC using methods like ELISA or hydrophobic interaction chromatography (HIC).[9]

  • Quantification of Released Payload: Measure the concentration of the free payload in the plasma supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC and released payload over time to determine the plasma half-life of each conjugate.

Payload Release at the Target: The Moment of Truth

The ultimate goal of an ADC is to deliver its payload specifically to the cancer cell. The mechanism of payload release is a key differentiator between cleavable and non-cleavable linkers.

Parameter Cleavable Linker (CL) - Disulfide-based Non-Cleavable Linker (NCL) - Thioether-based Rationale
Release Mechanism Reduction of the disulfide bond in the high-glutathione environment of the cell cytoplasm.[3][10]Proteolytic degradation of the antibody within the lysosome, releasing the payload still attached to the linker and a single amino acid.[11][12]This fundamental difference in release mechanism has profound implications for the subsequent biological activity of the payload.
Released Payload Form Unmodified, native payload.Payload-linker-amino acid adduct.The nature of the released species can affect its membrane permeability and ability to induce a bystander effect.[10]

Experimental Protocol: In Vitro Cytotoxicity and Bystander Effect Assays

  • Cytotoxicity Assay:

    • Culture target antigen-positive cancer cells.

    • Treat the cells with serial dilutions of the CL-ADC, NCL-ADC, and free payload.

    • After a set incubation period (e.g., 72-96 hours), assess cell viability using an MTT or CellTiter-Glo assay to determine the IC50 value for each compound.[12][13]

  • Bystander Effect Co-culture Assay:

    • Co-culture antigen-positive and antigen-negative cancer cells (the latter engineered to express a fluorescent protein for identification).

    • Treat the co-culture with the ADCs.

    • After incubation, use flow cytometry to quantify the viability of the antigen-negative cell population. A decrease in viability indicates a bystander effect.[13]

In Vivo Performance: The Ultimate Test of Efficacy and Safety

While in vitro assays provide valuable initial data, the true test of an ADC's potential lies in its performance in preclinical in vivo models.

Pharmacokinetics (PK): Tracking the ADC's Journey

The PK profile of an ADC determines its exposure to the tumor and healthy tissues, directly impacting both efficacy and toxicity.

Parameter Cleavable Linker (CL) - Disulfide-based Non-Cleavable Linker (NCL) - Thioether-based Rationale
Expected ADC Half-life Generally shorter due to potential for in vivo cleavage.Generally longer due to higher stability.[1][]A longer half-life can lead to greater tumor accumulation but also potentially higher toxicity if there is off-target uptake.
Free Payload Levels Detectable levels of free payload in circulation are possible.Free payload levels in circulation are expected to be very low.The presence of free payload in the blood is a major contributor to off-target toxicity.[7]
Efficacy in Xenograft Models: The Fight Against Cancer

The antitumor activity of the ADCs is assessed in animal models bearing human tumor xenografts.

Parameter Cleavable Linker (CL) - Disulfide-based Non-Cleavable Linker (NCL) - Thioether-based Rationale
Tumor Growth Inhibition Potentially high, especially in heterogeneous tumors due to the bystander effect.Potentially high, but may be less effective in tumors with heterogeneous antigen expression.[14]The ability of the released payload to kill neighboring antigen-negative cells is a key advantage of some cleavable linkers.
Therapeutic Window May be narrower if there is significant premature payload release.Potentially wider due to increased stability and lower off-target toxicity.[1][]The therapeutic window is the dose range that is effective without causing unacceptable toxicity.

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Model Establishment: Implant human cancer cells subcutaneously into immunodeficient mice.[15]

  • Treatment: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, CL-ADC, NCL-ADC). Administer the treatments intravenously.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated for each treatment group.[16]

Visualizing the Concepts

G cluster_cleavable Cleavable Linker (CL) Pathway cluster_non_cleavable Non-Cleavable Linker (NCL) Pathway CL_ADC CL-ADC in Circulation Tumor_Cell_CL Tumor Cell Internalization CL_ADC->Tumor_Cell_CL Targeting Cytoplasm_CL Cytoplasmic Release (High Glutathione) Tumor_Cell_CL->Cytoplasm_CL Endocytosis Payload_CL Free, Active Payload Cytoplasm_CL->Payload_CL Disulfide Reduction Bystander_Effect Bystander Killing of Neighboring Cells Payload_CL->Bystander_Effect Diffusion NCL_ADC NCL-ADC in Circulation (High Stability) Tumor_Cell_NCL Tumor Cell Internalization NCL_ADC->Tumor_Cell_NCL Targeting Lysosome_NCL Lysosomal Degradation Tumor_Cell_NCL->Lysosome_NCL Endocytosis Payload_NCL Payload-Linker-Amino Acid Adduct Lysosome_NCL->Payload_NCL Proteolysis No_Bystander No Bystander Effect (Charged Adduct) Payload_NCL->No_Bystander

Caption: Comparative intracellular processing of ADCs with cleavable vs. non-cleavable linkers.

Conclusion: Selecting the Right Tool for the Job

The choice between a cleavable and a non-cleavable linker derived from this compound is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific therapeutic context.

Choose a cleavable (disulfide-based) linker when:

  • The target antigen expression is heterogeneous within the tumor, and a bystander effect is desired to eradicate antigen-negative cancer cells.

  • The native, unmodified payload is required for optimal efficacy.

Choose a non-cleavable (thioether-based) linker when:

  • Maximum plasma stability is paramount to minimize off-target toxicity and widen the therapeutic window.[1][]

  • A bystander effect is undesirable, for example, to avoid toxicity to adjacent healthy tissues.

  • The payload-linker-amino acid metabolite retains potent cytotoxic activity.

Ultimately, the optimal linker design will be determined by rigorous preclinical evaluation, including the comprehensive in vitro and in vivo studies outlined in this guide. By carefully considering the interplay between the antibody, linker, and payload, researchers can unlock the full therapeutic potential of ADCs in the fight against cancer.

References

  • AxisPharm. (2024, May 19). Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates. Retrieved from [Link]

  • Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in.... Retrieved from [Link]

  • ACS Publications. (n.d.). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]

  • NIH. (2022, March 4). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]

  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from [Link]

  • NIH. (2021, August 27). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]

  • NIH. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. Retrieved from [Link]

  • Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). Retrieved from [Link]

  • ACS Publications. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates | Bioconjugate Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]

  • Biopharma PEG. (2022, May 23). The Bystander Effect of ADCs. Retrieved from [Link]

  • NIH. (n.d.). Advances in preclinical evaluation of experimental antibody-drug conjugates. Retrieved from [Link]

  • PubMed Central. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. The.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo efficacy of ADCs in nude rat xenograft model. (a) Tumor growth.... Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2-[(2-Aminoethyl)thio]ethan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-[(2-Aminoethyl)thio]ethan-1-ol (CAS Number: 24304-84-5), a compound that demands careful and informed handling due to its hazardous properties. This document moves beyond a simple checklist to offer a framework for why specific protective measures are necessary, ensuring a culture of safety and scientific excellence in your laboratory.

Immediate Hazard Assessment

This compound is classified as a hazardous substance. According to aggregated GHS information, it is harmful if swallowed and causes severe skin burns and eye damage[1]. The product is a corrosive material, and ingestion can lead to severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus[2]. Understanding these risks is the first step in implementing effective safety protocols.

Core Personal Protective Equipment (PPE)

A proactive approach to safety involves selecting and correctly using the appropriate PPE. The following table summarizes the recommended PPE for handling this compound, with detailed explanations in the subsequent sections.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical Splash Goggles, Face ShieldEN 166 or ANSI Z87.1
Hands Chemical-Resistant GlovesEN 374
Body Long-Sleeved Lab Coat, Chemical-Resistant Apron---
Respiratory NIOSH/MSHA or European Standard Approved RespiratorEN 149:2001, EN405, EN140, EN141
Eye and Face Protection: The First Line of Defense

Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable[1][2][3][4].

  • Chemical Splash Goggles: These are essential to protect against splashes and droplets. They should form a complete seal around the eyes[5].

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.

Hand Protection: Preventing Skin Corrosion

This chemical is known to cause severe skin burns[1][2]. Therefore, selecting the correct gloves is critical.

  • Chemical-Resistant Gloves: Gloves should be tested according to EN 374 standards for chemical protection[6]. The specific glove material should be chosen based on its resistance to this particular chemical. Always check the manufacturer's glove compatibility charts.

  • Proper Glove Technique: It is crucial to remove gloves correctly to avoid contaminating your hands.

Body Protection: Shielding Against Accidental Contact

Long-sleeved clothing and a lab coat are the minimum requirements for body protection[2]. For tasks with a higher risk of splashes, additional protection is necessary.

  • Chemical-Resistant Apron: An apron made of a chemical-resistant material provides an additional layer of protection for the torso.

Respiratory Protection: When Engineering Controls are Insufficient

Respiratory protection should be used when engineering controls, such as a chemical fume hood, are not available or are insufficient to control exposure to vapors or mists[2][5][7].

  • Approved Respirators: Use a NIOSH/MSHA or European Standard approved respirator with an appropriate cartridge for organic vapors[2]. The choice between a half-mask and a full-face respirator will depend on the concentration and nature of the airborne contaminants.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Plan Start Start: Handling This compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task (e.g., weighing, transferring, heating) AssessVolume->AssessTask BasePPE Standard PPE: - Chemical Goggles - Lab Coat - Chemical-Resistant Gloves AssessTask->BasePPE Low Risk (small volume, low conc.) HighRiskPPE Enhanced PPE: - Face Shield (with goggles) - Chemical Apron - Consider Respirator AssessTask->HighRiskPPE High Risk (large volume, high conc., risk of aerosolization) Proceed Proceed with Experiment BasePPE->Proceed HighRiskPPE->Proceed

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling and Disposal Protocols

Adherence to standardized procedures is crucial for minimizing risk.

Safe Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[8]. All necessary PPE should be inspected for integrity and worn correctly.

  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood[8].

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and any colleagues in the area.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill[3][9]. Do not use combustible materials.

  • Neutralize: For this corrosive material, a neutralizing agent may be necessary. Consult your institution's chemical safety guidelines.

  • Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal[3][8][9].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be collected in a designated and properly labeled hazardous waste container[8][9].

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][8].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain[9].

By integrating these safety protocols and understanding the rationale behind them, you contribute to a safer and more effective research environment. Your commitment to these practices not only protects you and your colleagues but also upholds the integrity of your scientific pursuits.

References

  • AK Scientific, Inc. Safety Data Sheet: Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate.

  • Carl ROTH. Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.

  • Fisher Scientific. Safety Data Sheet: 2-(Ethylamino)ethanol.

  • Chevron Phillips Chemical. Safety Data Sheet: Ethylthioethanol.

  • CDH Fine Chemical. Safety Data Sheet: 2-(2-Amino Ethylamino) Ethanol.

  • Fisher Scientific. Safety Data Sheet: this compound.

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90457, 2-((2-Aminoethyl)thio)ethanol.

  • CanGard. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol.

  • Ataman Kimya. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-(Ethylthio)ethanol.

  • TCI America. Triethylene Glycol Bis[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate].

  • LGC Standards. Safety Data Sheet: Triethylene glycol Bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate.

  • Seton. How to Choose PPE for Chemical Work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.